O-Cymene
Description
O-Cymene is a natural product found in Cryptomeria japonica, Curcuma wenyujin, and other organisms with data available.
Structure
3D Structure
Properties
IUPAC Name |
1-methyl-2-propan-2-ylbenzene | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C10H14/c1-8(2)10-7-5-4-6-9(10)3/h4-8H,1-3H3 | |
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InChI Key |
WWRCMNKATXZARA-UHFFFAOYSA-N | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C)C | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14 | |
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DSSTOX Substance ID |
DTXSID1052165 | |
| Record name | 1-Isopropyl-2-methylbenzene | |
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Molecular Weight |
134.22 g/mol | |
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Physical Description |
Colorless liquid; [Hawley] Clear nearly colorless liquid; [MSDSonline], Liquid | |
| Record name | o-Cymene | |
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Boiling Point |
178 °C, 177.00 to 179.00 °C. @ 760.00 mm Hg | |
| Record name | O-CYMENE | |
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| Record name | 1-Isopropyl-2-methylbenzene | |
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Solubility |
In water, 23.3 mg/L at 25 °C, Miscible with ethanol, ether, acetone, benzene, petroleum ether, carbon tetrachloride, 0.0233 mg/mL at 25 °C | |
| Record name | O-CYMENE | |
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| Record name | 1-Isopropyl-2-methylbenzene | |
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Density |
0.8766 g/cu cm at 20 °C | |
| Record name | O-CYMENE | |
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Vapor Pressure |
1.5 [mmHg], 1.5 mm Hg at 25 °C | |
| Record name | o-Cymene | |
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Color/Form |
Liquid | |
CAS No. |
527-84-4 | |
| Record name | o-Cymene | |
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| Record name | Benzene, 1-methyl-2-(1-methylethyl)- | |
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| Record name | 1-Isopropyl-2-methylbenzene | |
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| Record name | O-CYMENE | |
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| Record name | 1-Isopropyl-2-methylbenzene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037050 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Melting Point |
-71.5 °C, MP: also reported as -75.24 °C and -81.53 °C for two unstable solid forms, -71.54 °C | |
| Record name | O-CYMENE | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3427 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1-Isopropyl-2-methylbenzene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037050 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of o-Cymene from o-Toluic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide details the synthetic pathway for producing o-cymene (B1210590) from o-toluic acid. Direct conversion of o-toluic acid to this compound is not a well-established or direct transformation. Therefore, this document outlines a feasible and scientifically sound two-step indirect synthetic route. The process involves an initial decarboxylation of o-toluic acid to yield toluene (B28343), which is subsequently subjected to a Friedel-Crafts alkylation to produce a mixture of cymene isomers. The final and crucial step is the separation of the desired this compound from this isomeric mixture.
This guide provides a comprehensive overview of the reaction mechanisms, a variety of catalytic systems, quantitative data from different experimental conditions, and detailed laboratory protocols.
Logical Workflow of the Synthesis
The overall synthetic strategy is a sequential process involving decarboxylation, alkylation, and purification. Each step is critical for achieving the final product with desired purity.
Caption: Overall workflow for the synthesis of this compound from o-toluic acid.
Step 1: Decarboxylation of o-Toluic Acid to Toluene
The initial step in the synthesis is the removal of the carboxylic acid group from o-toluic acid to form toluene. While traditional methods involving high temperatures and harsh conditions exist, a more modern and efficient approach is the copper-catalyzed protodecarboxylation.
Reaction Pathway: Decarboxylation
Caption: Copper-catalyzed decarboxylation of o-toluic acid to toluene.
Experimental Protocol: Microwave-Assisted Copper-Catalyzed Protodecarboxylation
This protocol is adapted from a general method for the decarboxylation of aromatic carboxylic acids and is expected to be effective for o-toluic acid.
Materials:
-
o-Toluic acid
-
Copper(I) oxide (Cu₂O)
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1,10-Phenanthroline
-
N-Methyl-2-pyrrolidone (NMP)
-
10 mL microwave vial with a stir bar
-
Microwave reactor
-
Standard glassware for extraction and distillation
Procedure:
-
An oven-dried 10 mL microwave vial is charged with o-toluic acid (1.0 mmol, 136.15 mg), Cu₂O (0.05 mmol, 7.2 mg), and 1,10-phenanthroline (0.10 mmol, 18.0 mg).
-
The vial is sealed and the atmosphere is made inert by evacuating and backfilling with an inert gas (e.g., nitrogen or argon).
-
A mixture of NMP (1.5 mL) and quinoline (0.5 mL) is added via syringe.
-
The resulting mixture is subjected to microwave irradiation at 190°C for 15 minutes with a maximum power of 150 W. The pressure should be monitored and is expected to reach approximately 5.5 bar.
-
After the reaction, the mixture is cooled to room temperature.
-
The reaction mixture is diluted with 10 mL of 5N aqueous HCl and extracted with diethyl ether (3 x 10 mL).
-
The combined organic layers are washed with water and brine, then dried over anhydrous MgSO₄ and filtered.
-
Toluene is isolated from the solvent by fractional distillation.
Expected Yield: Based on similar substrates, yields are anticipated to be in the range of 70-80%.
Step 2: Friedel-Crafts Alkylation of Toluene
The second step involves the introduction of an isopropyl group onto the toluene ring via a Friedel-Crafts alkylation reaction. This reaction typically yields a mixture of ortho, meta, and para isomers of cymene. The choice of catalyst and reaction conditions can influence the isomer distribution. While many catalytic systems are designed to maximize the p-cymene (B1678584) product due to its commercial importance, certain conditions can provide a reasonable yield of the ortho isomer.
Quantitative Data on Isomer Distribution
The following table summarizes the isomer distribution of cymene produced under various catalytic conditions. It is important to note that achieving high selectivity for this compound is challenging, as it is sterically hindered and thermodynamically less favorable than the para isomer.
| Catalyst | Alkylating Agent | Temperature (°C) | Toluene:Alkylating Agent Molar Ratio | This compound (%) | m-Cymene (B53747) (%) | p-Cymene (%) | Reference |
| β Zeolite | Propylene | 220 | 8:1 | 4.99 | - | - | [1] |
| SAPO-5 | Isopropyl Alcohol | 240 | - | Low | 12.5 | High | [2] |
| Ce-exchanged NaX Zeolite | Isopropyl Alcohol | 160-240 | - | 0 | Present | Present | [1] |
Note: Data for m-cymene and p-cymene are often grouped or not fully reported when the focus is on a specific isomer.
Experimental Protocol: Vapor-Phase Alkylation of Toluene with Isopropanol
This generalized protocol is for a vapor-phase alkylation using a solid acid catalyst in a fixed-bed reactor.
Materials:
-
Toluene
-
Isopropanol
-
Solid acid catalyst (e.g., β Zeolite)
-
Fixed-bed flow reactor
-
High-performance liquid chromatography (HPLC) pump
-
Gas chromatograph (GC) for product analysis
Procedure:
-
The solid acid catalyst is activated by calcination in air at a specified temperature (e.g., 550°C) for several hours.
-
The activated catalyst is packed into the fixed-bed reactor.
-
The reactor is heated to the desired reaction temperature (e.g., 220°C) under a flow of inert gas (e.g., nitrogen).
-
A liquid feed mixture of toluene and isopropanol at a specific molar ratio (e.g., 8:1) is introduced into the system using an HPLC pump.
-
The liquid feed is vaporized and preheated before entering the reactor.
-
The reaction is carried out at atmospheric pressure with a defined weight hourly space velocity (WHSV).
-
The product stream exiting the reactor is cooled and condensed.
-
The liquid product is collected and analyzed by gas chromatography to determine the conversion of toluene and the selectivity for the cymene isomers.
Step 3: Separation of this compound
The final step is the purification of this compound from the mixture of its meta and para isomers, as well as any unreacted toluene and byproducts. Due to the close boiling points of the cymene isomers, this separation can be challenging.
Boiling Points of Cymene Isomers:
-
This compound: 178 °C
-
m-Cymene: 175-176 °C
-
p-Cymene: 177 °C
Separation Techniques
1. Fractional Distillation:
Given the small differences in boiling points, a highly efficient fractional distillation column with a large number of theoretical plates is required for effective separation.[3] This method is suitable for larger scale purifications.
2. Preparative Gas Chromatography (Prep-GC):
For obtaining high-purity this compound on a laboratory scale, preparative gas chromatography is an excellent method.[4][5] By selecting an appropriate column and optimizing the chromatographic conditions, it is possible to resolve and isolate the individual isomers.
Experimental Protocol: General Procedure for Preparative GC
-
The crude cymene isomer mixture is injected into the preparative gas chromatograph.
-
A suitable column (e.g., a non-polar or polar capillary column depending on the specific separation) is used.
-
The oven temperature, carrier gas flow rate, and other parameters are optimized to achieve baseline separation of the this compound peak from the m- and p-cymene peaks.
-
The effluent corresponding to the this compound peak is directed to a collection trap, which is typically cooled to condense the purified compound.
-
Multiple injections can be performed to collect a sufficient quantity of high-purity this compound.
Conclusion
The synthesis of this compound from o-toluic acid is a multi-step process that requires careful execution of a decarboxylation reaction followed by a Friedel-Crafts alkylation and a final purification step. While the alkylation step typically favors the formation of the para isomer, careful selection of catalysts and reaction conditions can provide a workable yield of the ortho isomer. The successful isolation of high-purity this compound is highly dependent on the efficiency of the final separation technique, with preparative gas chromatography being a particularly suitable method for laboratory-scale synthesis. This guide provides the foundational knowledge and detailed protocols necessary for researchers to undertake this synthetic route.
References
- 1. researchgate.net [researchgate.net]
- 2. ias.ac.in [ias.ac.in]
- 3. Purification [chem.rochester.edu]
- 4. Isolation of natural products by preparative gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simple preparative gas chromatographic method for isolation of menthol and menthone from peppermint oil, with quantitative GC-MS and (1) H NMR assay - PubMed [pubmed.ncbi.nlm.nih.gov]
The Aromatic Allure of o-Cymene: A Technical Guide to Its Natural Origins and Extraction
For Immediate Release
[City, State] – o-Cymene (B1210590), a naturally occurring aromatic organic compound, is gaining increasing attention within the scientific community for its potential applications in the pharmaceutical and fragrance industries. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the primary natural sources of this compound and the detailed methodologies for its extraction and analysis.
This compound, also known as 2-isopropyltoluene, is a monoterpene and an isomer of p-cymene (B1678584) and m-cymene. It is recognized for its characteristic pleasant, slightly citrusy, and herbaceous aroma. Beyond its olfactory appeal, this compound exhibits various biological activities that are the subject of ongoing research.
Natural Havens of this compound
This compound is found as a constituent of the essential oils of numerous aromatic plants. The concentration of this compound can vary significantly depending on the plant species, geographical location, harvesting time, and the specific part of the plant utilized. Key botanical sources rich in this compound include:
-
Thyme (Thymus vulgaris ): A well-known culinary herb, the essential oil of certain chemotypes of Thymus vulgaris can contain a significant percentage of this compound.[1]
-
Cumin (Cuminum cyminum ): The essential oil derived from cumin seeds is another prominent source of this compound, contributing to its characteristic warm, spicy aroma.[2]
-
Shell Ginger (Alpinia zerumbet ): The leaves of this tropical plant are a particularly rich source of this compound, with some studies reporting it as a predominant component of the leaf essential oil.[3][4]
-
Cymbopogon martinii and Helichrysum taenari : These plants have also been identified as natural sources of this compound.[5]
The following table summarizes the quantitative data on this compound content in the essential oils of some of its primary natural sources:
| Plant Species | Plant Part | This compound Concentration (%) | Reference |
| Thymus vulgaris | Aerial parts | 16.55 | [1] |
| Cuminum cyminum | Seeds | 17.31 | [2] |
| Alpinia zerumbet | Leaves | 14.9 | [3][4] |
| Alpinia zerumbet | Rhizomes | 2.99 - 14.92 | [6] |
Unlocking this compound: Extraction and Analysis Protocols
The extraction of this compound from its natural botanical sources is primarily achieved through the isolation of the plant's essential oil. Steam distillation is the most common and industrially scalable method for this purpose. Subsequent analysis to identify and quantify this compound is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS).
Experimental Protocol: Steam Distillation for this compound Extraction
This protocol outlines the general procedure for extracting essential oils rich in this compound from plant material.
1. Plant Material Preparation:
- Fresh or dried aerial parts (leaves, stems, flowers) or seeds of the selected plant (e.g., Thymus vulgaris, Cuminum cyminum, or Alpinia zerumbet) are used.
- The plant material should be coarsely chopped or ground to increase the surface area for efficient steam penetration.
2. Steam Distillation Apparatus:
- A Clevenger-type apparatus is typically employed for laboratory-scale extraction.
- The apparatus consists of a round-bottom flask (for boiling water), a still body (to hold the plant material), a condenser, and a collection burette.
3. Distillation Process:
- The round-bottom flask is filled with distilled water to about two-thirds of its volume.
- The weighed plant material is placed in the still body.
- The apparatus is assembled, and cooling water is circulated through the condenser.
- The water in the flask is heated to boiling. The steam produced passes through the plant material, volatilizing the essential oils.
- The steam and essential oil vapor mixture travels to the condenser, where it cools and liquefies.
- The condensate (hydrosol and essential oil) is collected in the burette. Due to their immiscibility and density difference, the essential oil will form a separate layer, typically on top of the aqueous layer.
- The distillation is continued for a prescribed period (e.g., 3 hours) until no more oil is collected.
4. Oil Recovery and Drying:
- The collected essential oil is carefully separated from the hydrosol.
- Anhydrous sodium sulfate (B86663) is added to the oil to remove any residual water.
- The dried essential oil is then stored in a sealed, dark glass vial at a low temperature to prevent degradation.
Experimental Protocol: GC-MS Analysis of this compound
This protocol describes the analytical procedure for the identification and quantification of this compound in the extracted essential oil.
1. Sample Preparation:
- A dilute solution of the essential oil is prepared in a suitable organic solvent (e.g., hexane (B92381) or ethanol). A typical dilution is 1 µL of essential oil in 1 mL of solvent.
2. GC-MS Instrumentation and Conditions:
- Gas Chromatograph: Equipped with a split/splitless injector and a flame ionization detector (FID) or coupled to a mass spectrometer.
- Column: A non-polar capillary column, such as a DB-5 or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used for separating cymene isomers.
- Carrier Gas: Helium or hydrogen at a constant flow rate (e.g., 1 mL/min).
- Injector Temperature: Typically set at 250°C.
- Oven Temperature Program: A programmed temperature gradient is used to separate the components of the essential oil. A typical program might be: initial temperature of 60°C for 2 minutes, then ramped up to 240°C at a rate of 3°C/min, and held at 240°C for 5 minutes.
- Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV. The mass range scanned is typically from 40 to 400 amu.
- Ion Source and Transfer Line Temperatures: Usually maintained at 230°C and 280°C, respectively.
3. Data Analysis:
- Identification: The identification of this compound is achieved by comparing its mass spectrum and retention index with those of an authentic standard and with data from mass spectral libraries (e.g., NIST, Wiley). The elution order on a standard non-polar column is typically m-cymene, followed closely by p-cymene, and then this compound.[7][8]
- Quantification: The relative percentage of this compound in the essential oil is calculated from the GC peak area, usually by the area normalization method, assuming a response factor of unity for all components.
Biosynthetic Pathway of Cymenes
The biosynthesis of monoterpenes, including the cymene isomers, originates from the universal C5 precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which are produced through the methylerythritol 4-phosphate (MEP) pathway in plastids. While the biosynthetic pathway for the more common isomer, p-cymene, has been well-elucidated, the specific pathway for this compound is less documented. It is highly probable that this compound follows a similar pathway, initiated by the condensation of IPP and DMAPP to form geranyl pyrophosphate (GPP).
The following diagram illustrates the established biosynthetic pathway leading to p-cymene. It is hypothesized that a similar enzymatic cascade, potentially involving a different terpene synthase, could lead to the formation of an this compound precursor.
Experimental Workflow for this compound Extraction and Analysis
The logical flow from raw plant material to the final analytical result for this compound is depicted in the following workflow diagram.
This technical guide provides a foundational understanding of the natural sourcing and laboratory-scale extraction and analysis of this compound. As research into the applications of this and other specific terpenes continues to grow, standardized and reproducible methodologies are paramount for advancing scientific knowledge and potential therapeutic development.
References
- 1. In-Depth Study of Thymus vulgaris Essential Oil: Towards Understanding the Antibacterial Target Mechanism and Toxicological and Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of Cuminum cyminum L. essential oil and its nanoemulsion on oxidative stability and microbial growth in mayonnaise during storage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C10H14 | CID 10703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Spectroscopic Profile of o-Cymene: A Technical Guide
Introduction
o-Cymene (B1210590) (1-methyl-2-(1-methylethyl)-benzene) is an aromatic hydrocarbon with significant applications in the chemical and pharmaceutical industries. A thorough understanding of its structural and electronic properties is crucial for its use in synthesis, as a solvent, and in the development of new materials. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring these spectra are also presented to aid researchers in their analytical endeavors.
Spectroscopic Data
The following sections summarize the key spectroscopic data for this compound, presented in tabular format for clarity and ease of comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound provides information about the different types of protons and their connectivity. The data presented here is typically acquired in deuterated chloroform (B151607) (CDCl₃).
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.1-7.2 | m | 4H | Aromatic protons (H-3, H-4, H-5, H-6) |
| ~3.1 | sept | 1H | Isopropyl methine proton (CH) |
| ~2.3 | s | 3H | Methyl protons (Ar-CH₃) |
| ~1.2 | d | 6H | Isopropyl methyl protons (CH(CH₃)₂) |
¹³C NMR Spectral Data
The ¹³C NMR spectrum reveals the number of distinct carbon environments in the this compound molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~145.7 | C-2 (quaternary, isopropyl-substituted) |
| ~135.2 | C-1 (quaternary, methyl-substituted) |
| ~129.8 | C-4 |
| ~126.3 | C-5 |
| ~125.8 | C-6 |
| ~125.0 | C-3 |
| ~33.1 | Isopropyl methine carbon (CH) |
| ~24.1 | Isopropyl methyl carbons (CH(CH₃)₂) |
| ~19.0 | Methyl carbon (Ar-CH₃) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by observing the vibrational frequencies of its bonds.[1] The spectrum of this compound is typically recorded as a neat liquid film.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3060-3020 | Medium | Aromatic C-H stretch |
| 2960-2870 | Strong | Aliphatic C-H stretch (isopropyl and methyl) |
| 1605, 1495 | Medium-Strong | Aromatic C=C ring stretching |
| 1465 | Medium | C-H bend (methyl and methylene) |
| 1385, 1365 | Medium | C-H bend (isopropyl gem-dimethyl) |
| 750 | Strong | C-H out-of-plane bend (ortho-disubstituted benzene) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. Electron Ionization (EI) is a common method for analyzing volatile compounds like this compound.[2]
| m/z | Relative Intensity (%) | Assignment |
| 134 | ~30 | [M]⁺ (Molecular ion) |
| 119 | 100 | [M-CH₃]⁺ (Base peak) |
| 91 | ~40 | [C₇H₇]⁺ (Tropylium ion) |
| 77 | ~15 | [C₆H₅]⁺ (Phenyl ion) |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below.
NMR Spectroscopy (¹H and ¹³C)
Sample Preparation:
-
For a ¹H NMR spectrum, accurately weigh 5-10 mg of this compound. For a ¹³C NMR spectrum, a higher concentration of 20-50 mg is recommended.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.[3]
-
Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[2]
-
The final sample height in the NMR tube should be approximately 4-5 cm. [3]
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Cap the NMR tube securely.
Instrumental Parameters (General):
-
Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz or higher) is typically used.
-
Temperature: Room temperature (e.g., 298 K).
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 8-16 scans are usually sufficient.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled pulse experiment.
-
Number of scans: A larger number of scans (e.g., 128 or more) is required due to the low natural abundance of ¹³C.
-
Relaxation delay: 2-5 seconds.
-
Infrared (IR) Spectroscopy
Sample Preparation (Neat Liquid):
-
Ensure the salt plates (e.g., NaCl or KBr) are clean and dry. Handle them by the edges to avoid contamination.
-
Place one to two drops of this compound onto the center of one salt plate.
-
Carefully place the second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.
-
Mount the sandwiched plates in the sample holder of the FTIR spectrometer.
Instrumental Parameters:
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
-
Mode: Transmittance.
-
Scan Range: Typically 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are averaged to improve the signal-to-noise ratio.
-
Background: A background spectrum of the empty sample compartment should be collected before running the sample.
Mass Spectrometry (GC-MS)
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane). A typical concentration is in the range of 10-100 µg/mL.
Instrumental Parameters (GC-MS with Electron Ionization):
-
Gas Chromatograph (GC):
-
Injector: Split/splitless injector, typically operated in split mode with a high split ratio (e.g., 50:1) to prevent column overloading.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a stationary phase like 5% phenyl methylpolysiloxane).
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C) for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.
-
-
Mass Spectrometer (MS):
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the structural elucidation of this compound using the described spectroscopic techniques.
Caption: Workflow for this compound analysis.
This diagram shows how this compound is analyzed by NMR, IR, and MS to determine its chemical structure.
References
o-Cymene: A Technical Guide to its Toxicology and Safety
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This document provides a comprehensive overview of the toxicology and safety profile of o-cymene (B1210590) (1-methyl-2-(1-methylethyl)benzene). Due to the limited availability of extensive toxicological data for this compound, this guide incorporates data from its isomer, p-cymene (B1678584), and the structurally related compound, cumene, as read-across substances to provide a more complete assessment. All quantitative data are presented in tabular format for clarity and comparative analysis. Detailed experimental protocols for key toxicological studies are described, adhering to internationally recognized guidelines. Furthermore, this guide includes visualizations of a generalized xenobiotic metabolism pathway and a typical workflow for acute oral toxicity testing to aid in the understanding of the toxicological evaluation process.
Toxicological Data
The acute toxicity of this compound has been evaluated through various routes of exposure in different animal models. The following tables summarize the key quantitative toxicological data available for this compound and its surrogates.
Acute Toxicity
| Substance | Test Species | Route of Administration | LD50/LC50 | Reference |
| This compound | Rat | Oral | 2130 mg/kg | [1] |
| This compound | Mouse | Oral | 2024 mg/kg | |
| This compound | Mouse | Intraperitoneal | 1315 mg/kg | |
| This compound | Mouse | Inhalation | 10300 mg/m³ | |
| p-Cymene | Rat | Oral | 4750 mg/kg |
Table 1: Acute Toxicity Data for this compound and p-Cymene
Skin Irritation
Studies on the skin effects of cymene isomers suggest a potential for irritation.
| Substance | Test Species | Observation | Reference |
| This compound | Not Specified | Irritant | [2] |
| p-Cymene | Not Specified | May cause skin sensitization in predisposed individuals. |
Table 2: Skin Irritation Data
Genotoxicity, Carcinogenicity, and Reproductive Toxicity
| Toxicological Endpoint | Substance | Finding | Reference |
| Genotoxicity | p-Cymene | Not genotoxic. | |
| Carcinogenicity | Cumene | Classified as "possibly carcinogenic to humans" (Group 2B) by IARC. | |
| Reproductive Toxicity | p-Cymene | Low potential for reproductive toxicity. | |
| Developmental Toxicity | p-Cymene | Did not produce developmental toxicity in rats even at maternally toxic concentrations. |
Table 3: Genotoxicity, Carcinogenicity, and Reproductive Toxicity Data (Read-Across)
Experimental Protocols
The following sections detail the methodologies for key toxicological experiments, based on OECD (Organisation for Economic Co-operation and Development) guidelines, which are standard protocols used in regulatory toxicology.
Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)
This method is designed to assess the acute toxic effects of a substance when administered orally.
-
Animal Selection: Healthy, young adult rats of a single sex (typically females) are used.[3]
-
Housing and Feeding: Animals are housed in standard laboratory conditions with controlled temperature (22 ± 3°C), humidity (30-70%), and a 12-hour light/dark cycle.[4] Standard laboratory diets and drinking water are provided ad libitum, except for a brief fasting period before dosing.[3][4]
-
Dose Preparation and Administration: The test substance is typically administered as a single dose via gavage.[3] The substance may be dissolved in a suitable vehicle if necessary. The volume administered is generally kept low.[5]
-
Procedure: A sighting study is first conducted to determine the appropriate starting dose.[6] The main study then uses a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).[3] A stepwise procedure is followed where the outcome of dosing at one level determines the next dose level.[3]
-
Observations: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days after dosing.[3] Observations are made frequently on the day of dosing and at least daily thereafter.[6]
-
Pathology: A gross necropsy is performed on all animals at the end of the observation period.
Acute Dermal Toxicity (OECD 402)
This test evaluates the adverse effects following a single, short-term dermal application of a substance.
-
Animal Selection: Young adult rats, rabbits, or guinea pigs are used.[7]
-
Preparation of Animals: Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the animals.[8]
-
Dose Application: The test substance is applied uniformly over the prepared skin area (at least 10% of the body surface area).[7][8] The area is then covered with a porous gauze dressing.[7] The exposure period is typically 24 hours.[7]
-
Observations: Animals are observed for signs of toxicity and skin reactions at the application site for at least 14 days.[7]
-
Data Collection: The LD50 is determined, and all observed toxic effects are recorded.[7]
Subchronic Dermal Toxicity: 90-Day Study (OECD 411)
This guideline is for assessing the toxic effects of repeated daily dermal applications of a substance over a 90-day period.
-
Animal Selection: Adult rats, rabbits, or guinea pigs are used, with at least 10 males and 10 females per dose group.[9]
-
Dose Levels: At least three dose levels are used, with the highest dose expected to produce toxic effects but not mortality.[9] A control group receiving the vehicle only is also included.
-
Procedure: The test substance is applied daily for at least 6 hours, 7 days a week for 90 days.[8]
-
Observations: Daily clinical observations, weekly body weight and food consumption measurements are recorded.[9] Hematology, clinical biochemistry, and urinalysis are performed at the end of the study.[9]
-
Pathology: All animals undergo a full gross necropsy, and tissues are examined histopathologically.[9]
Visualizations
Xenobiotic Metabolism Pathway
The metabolism of this compound, like many foreign compounds (xenobiotics), is expected to proceed through a series of enzymatic reactions primarily in the liver. This process generally aims to increase the water solubility of the compound to facilitate its excretion. The pathway for the related p-cymene involves oxidation of the methyl group.[10] A similar pathway can be postulated for this compound.
Caption: Generalized xenobiotic metabolism pathway for this compound.
Experimental Workflow: Acute Oral Toxicity (OECD 420)
The following diagram illustrates the decision-making process in an acute oral toxicity study following the Fixed Dose Procedure.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 3. oecd.org [oecd.org]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. umwelt-online.de [umwelt-online.de]
- 7. scribd.com [scribd.com]
- 8. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 9. oecd.org [oecd.org]
- 10. p-Cymene Degradation Pathway [eawag-bbd.ethz.ch]
Biodegradation Pathways of o-Cymene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the core biodegradation pathways of o-cymene (B1210590), a monoterpenoid aromatic hydrocarbon. While research on this compound degradation is less extensive than that of its isomer, p-cymene, this guide extrapolates likely metabolic routes based on the well-documented biodegradation of the structurally similar compound, o-xylene (B151617), by various soil bacteria, particularly of the genera Rhodococcus and Pseudomonas. This document provides a comprehensive overview of the enzymatic reactions, intermediate metabolites, and genetic basis of this compound catabolism, supplemented with detailed experimental protocols and quantitative data to support further research and application in bioremediation and biocatalysis.
Core Biodegradation Pathways of this compound
The aerobic biodegradation of this compound is proposed to proceed via two primary initial pathways, analogous to those established for o-xylene degradation. These pathways involve either the oxidation of the methyl group or the direct oxidation of the aromatic ring.
Pathway 1: Methyl Group Oxidation
This pathway is initiated by the monooxygenation of the methyl group of this compound, a reaction catalyzed by a multicomponent monooxygenase system. This initial hydroxylation leads to the formation of 2-isopropylbenzyl alcohol. This intermediate is then sequentially oxidized by dehydrogenases to 2-isopropylbenzaldehyde (B1297908) and subsequently to 2-isopropylbenzoic acid. The 2-isopropylbenzoic acid is then a substrate for a dioxygenase that hydroxylates the aromatic ring, leading to the formation of a catechol derivative. This catechol undergoes ring cleavage, most commonly via the meta-cleavage pathway, leading to the formation of aliphatic acids that can enter central metabolic pathways such as the TCA cycle.
Pathway 2: Direct Aromatic Ring Oxidation
Alternatively, the biodegradation of this compound can be initiated by a dioxygenase that directly attacks the aromatic ring. This leads to the formation of a cis-dihydrodiol, which is then dehydrogenated to form a substituted catechol, likely 3-isopropyl-6-methylcatechol or 3-methyl-4-isopropylcatechol. This catechol is then a substrate for a catechol dioxygenase, which cleaves the aromatic ring, typically through a meta-cleavage mechanism. The resulting ring-fission product is further metabolized through a series of hydrolytic and oxidative reactions to yield pyruvate (B1213749) and other central metabolites.
Visualization of Proposed Biodegradation Pathways
The following diagrams illustrate the two proposed primary pathways for the aerobic biodegradation of this compound.
Data Presentation
The following tables summarize quantitative data on the biodegradation of o-xylene, which serves as a proxy for this compound due to the limited availability of direct data.
Table 1: Biodegradation Rates of o-Xylene by Various Bacterial Strains.
| Bacterial Strain | Substrate | Initial Concentration (mg/L) | Degradation Rate | Temperature (°C) | pH | Reference |
| Rhodococcus sp. | o-Xylene | 100 | 99% in 120 h | 30 | 7.0 | [1] |
| Pseudomonas stutzeri OX1 | o-Xylene | 50 | ~10 mg/L/day | 30 | 7.2 | [2] |
| Mixed Culture | o-Xylene | 5 | Complete degradation in 48 h | 25 | 7.0 | [3] |
| Streptomyces sp. | o-Xylene | 128 | 99.8% in 24 h | 35 | 7.0 | [4] |
Table 2: Kinetic Parameters for o-Xylene Biodegradation.
| Bacterial Strain/System | Kinetic Model | Vmax or kmax | Km or Ks (mg/L) | KI (mg/L) | Reference |
| Zoogloea resiniphila HJ1 | Haldane | 0.118 h-1 (µmax) | 18.46 | 169.75 | [5] |
| In situ (coal tar contaminated aquifer) | Michaelis-Menten | 0.1 µg/L/d | - | - | [6][7] |
| In situ (coal tar contaminated aquifer) | First-order decay | 0.0019 d-1 | - | - | [6][7] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound biodegradation.
Enrichment and Isolation of this compound-Degrading Bacteria
Objective: To isolate bacteria capable of utilizing this compound as a sole carbon and energy source from environmental samples.
Materials:
-
Soil or water sample from a hydrocarbon-contaminated site.
-
Bushnell-Haas (BH) medium[8][9]:
-
MgSO₄·7H₂O: 0.2 g/L
-
CaCl₂: 0.02 g/L
-
KH₂PO₄: 1.0 g/L
-
K₂HPO₄: 1.0 g/L
-
NH₄NO₃: 1.0 g/L
-
FeCl₃: 0.05 g/L
-
-
This compound (analytical grade)
-
Sterile flasks and petri dishes
-
Shaking incubator
Protocol:
-
Add 1 g of soil or 1 mL of water sample to a 250 mL flask containing 100 mL of sterile BH medium.
-
Add this compound to a final concentration of 0.1% (v/v) as the sole carbon source. It is advisable to add the hydrocarbon to a sterile filter paper strip placed in the flask headspace to provide a constant vapor pressure.
-
Incubate the flask at 30°C with shaking at 150 rpm for 7 days.
-
After 7 days, transfer 1 mL of the enrichment culture to a fresh flask of BH medium with this compound and incubate under the same conditions. Repeat this subculturing step at least three times to enrich for this compound-degrading microorganisms.
-
After the final enrichment, prepare serial dilutions of the culture in sterile saline solution (0.85% NaCl).
-
Plate the dilutions onto BH agar (B569324) plates and provide this compound vapor as the sole carbon source by placing a filter paper soaked in this compound on the lid of the petri dish.
-
Incubate the plates at 30°C until colonies appear.
-
Isolate distinct colonies and purify them by re-streaking on fresh BH agar plates with this compound.
Analysis of Biodegradation Intermediates by GC-MS
Objective: To identify and quantify this compound and its metabolic intermediates in bacterial cultures.
Materials:
-
Bacterial culture grown on this compound.
-
Ethyl acetate (B1210297) (HPLC grade)
-
Anhydrous sodium sulfate
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm)
Protocol:
-
Sample Preparation:
-
Centrifuge 10 mL of the bacterial culture at 8,000 x g for 10 min to pellet the cells.
-
Transfer the supernatant to a clean glass tube.
-
Acidify the supernatant to pH 2.0 with 2M HCl to protonate any acidic metabolites.
-
Extract the supernatant twice with an equal volume of ethyl acetate by vigorous vortexing for 2 min.
-
Pool the organic layers and dry over anhydrous sodium sulfate.
-
Concentrate the extract to approximately 1 mL under a gentle stream of nitrogen.
-
-
GC-MS Analysis:
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 min.
-
Ramp to 150°C at 10°C/min.
-
Ramp to 280°C at 20°C/min, hold for 5 min.
-
-
MS Conditions:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: m/z 40-550.
-
-
-
Data Analysis:
-
Identify compounds by comparing their mass spectra with libraries such as NIST and Wiley.
-
Confirm the identity of key metabolites by comparing retention times and mass spectra with authentic standards.
-
Quantification of Organic Acids by HPLC
Objective: To quantify non-volatile organic acid intermediates produced during this compound biodegradation.
Materials:
-
Bacterial culture supernatant.
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile phase: 20 mM KH₂PO₄ buffer, pH adjusted to 2.5 with H₃PO₄.
-
Organic acid standards (e.g., 2-isopropylbenzoic acid, pyruvate, succinate).
Protocol:
-
Sample Preparation:
-
Centrifuge the bacterial culture at 10,000 x g for 10 min.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Column: C18 reversed-phase column.
-
Mobile Phase: Isocratic elution with 20 mM phosphate (B84403) buffer (pH 2.5).
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Detection: UV detector at 210 nm.
-
-
Quantification:
-
Prepare a series of standard solutions of the expected organic acids at known concentrations.
-
Inject the standards to create a calibration curve of peak area versus concentration for each acid.
-
Inject the prepared samples and quantify the organic acids by comparing their peak areas to the calibration curves.
-
Catechol 2,3-Dioxygenase Enzyme Assay
Objective: To measure the activity of catechol 2,3-dioxygenase, a key enzyme in the meta-cleavage pathway.[10][11][12]
Materials:
-
Bacterial cells grown on this compound or an inducing substrate.
-
Potassium phosphate buffer (50 mM, pH 7.5).
-
Catechol solution (10 mM in water).
-
Spectrophotometer.
Protocol:
-
Preparation of Cell-Free Extract:
-
Harvest bacterial cells by centrifugation at 6,000 x g for 10 min at 4°C.
-
Wash the cell pellet twice with cold 50 mM potassium phosphate buffer (pH 7.5).
-
Resuspend the cells in the same buffer and disrupt them by sonication on ice.
-
Centrifuge the sonicate at 15,000 x g for 30 min at 4°C to remove cell debris. The supernatant is the cell-free extract.
-
-
Enzyme Assay:
-
In a 1 mL cuvette, mix 950 µL of 50 mM potassium phosphate buffer (pH 7.5) and 20 µL of the cell-free extract.
-
Initiate the reaction by adding 30 µL of 10 mM catechol solution.
-
Immediately monitor the increase in absorbance at 375 nm, which corresponds to the formation of 2-hydroxymuconic semialdehyde (ε = 36,000 M⁻¹cm⁻¹).
-
Calculate the enzyme activity in units (µmol of product formed per minute) per mg of protein. Protein concentration can be determined by the Bradford assay.
-
This technical guide provides a foundational understanding of the biodegradation pathways of this compound, drawing upon established knowledge of analogous compounds. The detailed experimental protocols and compiled data offer a practical resource for researchers to further investigate and harness these microbial processes for various biotechnological applications.
References
- 1. iwaponline.com [iwaponline.com]
- 2. microbiologyresearch.org [microbiologyresearch.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. journal.gnest.org [journal.gnest.org]
- 6. scielo.br [scielo.br]
- 7. Quantification of biodegradation for o-xylene and naphthalene using first order decay models, Michaelis-Menten kinetics and stable carbon isotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bioremediation potential of hydrocarbon degrading bacteria: isolation, characterization, and assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. microbiologyjournal.org [microbiologyjournal.org]
- 10. researchgate.net [researchgate.net]
- 11. Construction of Chimeric Catechol 2,3-Dioxygenase Exhibiting Improved Activity against the Suicide Inhibitor 4-Methylcatechol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activity of a Carboxyl-Terminal Truncated Form of Catechol 2,3-Dioxygenase from Planococcus sp. S5 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of o-Cymene Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core methodologies for the synthesis of o-cymene (B1210590) derivatives and analogs. It includes detailed experimental protocols for key reactions, quantitative data for comparative analysis, and visualizations of relevant biological pathways to aid in drug discovery and development.
Introduction to this compound and its Significance
This compound (1-methyl-2-isopropylbenzene) is an aromatic hydrocarbon with growing interest in various fields, including pharmaceuticals, agrochemicals, and materials science.[1][2] Unlike its naturally abundant isomer p-cymene (B1678584), this compound is primarily sourced from synthetic routes.[3][4] Its unique substitution pattern offers a scaffold for the development of novel bioactive molecules and specialized chemical intermediates. This guide focuses on the key synthetic transformations to access functionalized this compound derivatives and related analogs.
General Synthetic Strategies
The synthesis of this compound derivatives can be broadly categorized into two main approaches: the direct functionalization of this compound and the construction of the this compound core from other precursors.
Friedel-Crafts Reactions: Alkylation and Acylation
A primary method for producing cymene isomers is the Friedel-Crafts alkylation of toluene (B28343) with propylene (B89431) or isopropanol (B130326).[3] This reaction typically yields a mixture of o-, m-, and p-cymene, with the meta and para isomers often predominating.[5]
A detailed experimental protocol for a typical Friedel-Crafts alkylation is provided below. For the synthesis of specific acyl derivatives of cymene, a Friedel-Crafts acylation can be employed.
Directed Ortho-Metalation (DoM)
Directed ortho-metalation is a powerful strategy for the regioselective functionalization of aromatic rings. While less common for this compound itself due to the lack of a strong directing group, this methodology is highly relevant for the synthesis of functionalized cymene analogs where a directing group can be installed.
Key Experimental Protocols
Synthesis of a Mixture of Cymene Isomers via Friedel-Crafts Alkylation of Toluene
This protocol describes a general procedure for the synthesis of cymene isomers, from which this compound can be isolated by distillation.
Reaction: Toluene + Isopropanol → o/m/p-Cymene + H₂O
Catalyst Preparation (Example: SAPO-5):
-
Prepare a solution of phosphoric acid in deionized water.
-
Slowly add an aluminum source (e.g., pseudoboehmite) to the phosphoric acid solution with vigorous stirring.
-
Add a silica (B1680970) source (e.g., silica sol) to the mixture and continue stirring to form a homogeneous gel.
-
Add an organic template (e.g., triethylamine) to the gel.
-
Transfer the final gel to a Teflon-lined stainless-steel autoclave and heat under autogenous pressure at approximately 200°C for 24 hours.
-
After crystallization, cool the autoclave, and separate the solid product by filtration.
-
Wash the product with deionized water until the filtrate is neutral.
-
Dry the catalyst at 110°C overnight.
-
Calcine the dried catalyst in air at around 550°C for several hours.
Alkylation Procedure (Vapor-Phase):
-
The alkylation is typically performed in a continuous flow, fixed-bed reactor.
-
Pack the reactor with the prepared catalyst.
-
Activate the catalyst by heating under a flow of nitrogen at a high temperature.
-
Cool the reactor to the desired reaction temperature (e.g., 200-300°C).
-
Introduce a liquid feed mixture of toluene and isopropanol at a specific molar ratio using an HPLC pump. The liquid feed is vaporized and preheated before entering the reactor.
-
Maintain the desired reaction temperature, pressure, and weight hourly space velocity (WHSV).
-
The effluent from the reactor is cooled in a condenser to liquefy the products.
-
Collect the liquid products periodically and analyze by gas chromatography (GC) to determine the conversion and product distribution. This compound is then separated from the isomeric mixture by fractional distillation.
Synthesis of Aceto-p-cymene via Friedel-Crafts Acylation
This protocol details the synthesis of an acetyl derivative of p-cymene, which is analogous to the acylation of this compound.
Reaction: p-Cymene + Acetyl Chloride → Aceto-p-cymene + HCl
Procedure:
-
Fit a 1-liter three-necked flask with a dropping funnel, a mechanical stirrer, a low-temperature thermometer, and a condenser connected to a gas trap for HCl.
-
Charge the flask with 200 cc of carbon disulfide and 180 g (1.35 moles) of anhydrous aluminum chloride.
-
Immerse the flask in an ice-salt bath and stir vigorously until the temperature is -5°C or below.
-
From the dropping funnel, add a mixture of 175 g (1.3 moles) of p-cymene and 110 g (1.4 moles) of acetyl chloride at a rate that maintains the temperature at or below 5°C (this typically takes over 3 hours).
-
Allow the mixture to stand overnight.
-
Pour the reaction mixture onto 1 kg of cracked ice containing 200 cc of concentrated hydrochloric acid.
-
Extract the mixture with three 700-cc portions of ether.
-
Dry the combined ether extracts over anhydrous calcium chloride.
-
Distill the ether solution at atmospheric pressure until the temperature reaches 190°C.
-
Fractionally distill the remaining material under reduced pressure. The main fraction is aceto-p-cymene.[6]
Synthesis of 2-Amino-3-cyano-4H-chromene Derivatives
Chromenes are structural analogs of cymene derivatives and exhibit a wide range of biological activities. This is a general three-component synthesis.
Reaction: Substituted Salicylaldehyde + Malononitrile (B47326) + a Michael Donor in the presence of a base.
General Procedure:
-
To a solution of the appropriate aromatic aldehyde (1 mmol) and malononitrile (1 mmol) in ethanol (B145695) (10 mL), add a catalytic amount of piperidine (B6355638) (0.1 mmol).
-
Stir the reaction mixture at room temperature for the appropriate time (monitored by TLC).
-
Upon completion, the solid product that precipitates is collected by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to afford the desired 2-amino-3-cyano-4H-chromene derivative.
Quantitative Data
The following tables summarize quantitative data for the synthesis of various cymene derivatives and analogs.
Table 1: Friedel-Crafts Alkylation of Toluene with Isopropyl Alcohol over SAPO-5 Catalyst [2]
| Temperature (°C) | Toluene Conversion (%) | p-Cymene Selectivity (%) | m-Cymene Selectivity (%) | This compound Selectivity (%) |
| 180 | 15.2 | 45.1 | 40.5 | 14.4 |
| 200 | 22.8 | 42.3 | 42.1 | 15.6 |
| 220 | 28.5 | 39.8 | 44.2 | 16.0 |
| 240 | 35.1 | 35.6 | 47.3 | 17.1 |
| 260 | 30.2 | 32.1 | 49.5 | 18.4 |
| 280 | 25.6 | 28.9 | 51.2 | 19.9 |
Table 2: Synthesis of 2-Amino-3-cyano-4H-chromene Derivatives [7]
| Entry | Aldehyde | Product | Yield (%) | m.p. (°C) |
| 1 | 4-Cyanobenzaldehyde | 2-Amino-3-cyano-4-(4-cyanophenyl)-6,7-methylendioxy-4H-chromene | 68 | 250-252 |
| 2 | 2-Chlorobenzaldehyde | 2-Amino-3-cyano-4-(2-chlorophenyl)-6,7-methylendioxy-4H-chromene | 51 | 218-220 |
| 3 | 2-Bromobenzaldehyde | 2-Amino-3-cyano-4-(2-bromophenyl)-6,7-methylendioxy-4H-chromene | 68 | 223-225 |
| 4 | 2-Nitrobenzaldehyde | 2-Amino-3-cyano-4-(2-nitrophenyl)-6,7-methylendioxy-4H-chromene | 70 | 208-210 |
Table 3: Spectroscopic Data for Selected this compound Derivatives
| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | MS (m/z) |
| This compound | 7.15-7.05 (m, 4H), 3.15 (sept, 1H), 2.30 (s, 3H), 1.25 (d, 6H) | 143.9, 135.2, 129.8, 126.0, 125.8, 124.8, 33.1, 24.1, 19.5 | 134 (M+) |
| 2-Bromo-p-cymene | 7.32 (d, 1H), 7.08 (d, 1H), 6.85 (dd, 1H), 3.18 (sept, 1H), 2.35 (s, 3H), 1.22 (d, 6H) | 146.2, 134.8, 132.6, 129.5, 126.9, 122.1, 33.8, 23.8, 22.5 | 212/214 (M+/M+2) |
Biological Signaling Pathways and Experimental Workflows
p-Cymene and its derivatives have been shown to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[4][8] These activities are often attributed to their interaction with specific cellular signaling pathways.
Anti-inflammatory Pathway of p-Cymene
p-Cymene has been reported to exert anti-inflammatory effects by modulating the NF-κB and MAPK signaling pathways, which are crucial in the production of pro-inflammatory cytokines.[8]
Caption: Inhibition of pro-inflammatory cytokine production by p-cymene.
Proposed Mechanism of Action for Anticancer Activity of Ruthenium-Cymene Complexes
Ruthenium-cymene complexes are being investigated as potential anticancer agents. One proposed mechanism involves the complex targeting and forming adducts with DNA within cancer cells, leading to cytotoxicity.
Caption: DNA targeting by Ru-cymene complexes leading to apoptosis.
General Workflow for Synthesis and Biological Evaluation
The development of novel this compound derivatives for pharmaceutical applications typically follows a structured workflow from synthesis to biological testing.
Caption: Workflow for synthesis and screening of this compound derivatives.
Conclusion
This technical guide has provided a foundational understanding of the synthesis of this compound derivatives and analogs. The detailed protocols and quantitative data serve as a valuable resource for researchers in the field. The exploration of biological pathways highlights the potential of these compounds in drug discovery. Further research into regioselective synthesis methods for this compound and a deeper investigation into the mechanisms of action of its derivatives will undoubtedly open new avenues for their application in science and industry.
References
- 1. scispace.com [scispace.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Health beneficial and pharmacological properties of p-cymene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Chromene-Containing Aromatic Sulfonamides with Carbonic Anhydrase Inhibitory Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Update on Monoterpenes as Antimicrobial Agents: A Particular Focus on p-Cymene - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Past: A Technical Guide to the Historical Discovery and Isolation of o-Cymene
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the historical context surrounding the discovery and isolation of o-cymene (B1210590), a significant aromatic hydrocarbon. While its para isomer, p-cymene (B1678584), is abundantly found in nature, the journey to identify and characterize this compound was a testament to the burgeoning field of organic chemistry in the 19th century. This document provides a comprehensive overview of the key scientific contributions, experimental methodologies of the era, and the logical framework that led to the understanding of this important molecule.
The Dawn of Aromatic Chemistry and the Quest for Isomers
The mid-19th century was a period of profound advancement in chemical science, marked by the development of structural theory and the recognition of isomerism—the existence of compounds with the same molecular formula but different structural arrangements. Aromatic compounds, with their unique stability and reactivity, were at the forefront of this exploration. While p-cymene was known from its presence in essential oils of plants like cumin and thyme, the existence and synthesis of its ortho and meta isomers were a subject of scientific inquiry.
The Contribution of Rudolph Fittig and the Synthesis of Alkylbenzenes
The pioneering work of German chemist Rudolph Fittig in the 1860s was instrumental in the synthesis of alkylated aromatic hydrocarbons.[1][2][3] His development of the Wurtz-Fittig reaction provided a novel method for attaching alkyl groups to a benzene (B151609) ring.[1] This reaction, an extension of Charles Adolphe Wurtz's earlier work, involved the reaction of an aryl halide with an alkyl halide in the presence of sodium metal.
While a singular, definitive publication marking the "discovery" of this compound is not readily apparent in the historical record, its first synthesis and characterization can be attributed to the broader efforts of Fittig and his contemporaries in systematically synthesizing and identifying isomers of known aromatic compounds. The synthesis of what was then likely termed "ortho-isopropyltoluene" would have been a logical extension of their work on alkylating benzene derivatives.
Experimental Protocols of the 19th Century: A Reconstruction
The experimental techniques of the 19th century lacked the sophistication of modern analytical chemistry. The isolation and characterization of this compound would have relied on a combination of synthesis, meticulous fractional distillation, and derivatization followed by the determination of physical constants.
Synthesis of this compound (A Plausible 19th-Century Approach)
A likely synthetic route to this compound in the mid-to-late 19th century would have been a modification of the Wurtz-Fittig reaction, starting with o-bromotoluene.
Reaction:
o-Bromotoluene + Isopropyl Halide + 2Na → this compound + 2NaX
Experimental Protocol:
-
Preparation of Reactants: o-Bromotoluene would have been prepared from toluene (B28343) through bromination. Isopropyl iodide or bromide would have been synthesized from isopropyl alcohol.
-
Reaction Setup: A flask fitted with a reflux condenser would be charged with dry ether as a solvent. Sodium metal, cut into small pieces, would be added to the ether.
-
Execution: A mixture of o-bromotoluene and an isopropyl halide (e.g., isopropyl iodide) would be slowly added to the sodium suspension in ether. The reaction would be initiated, often with gentle warming, and then proceed exothermically. The mixture would be refluxed for several hours to ensure complete reaction.
-
Work-up: After the reaction, the excess sodium would be carefully quenched (e.g., with ethanol). Water would then be added to dissolve the sodium halide salts. The ether layer, containing the crude this compound, would be separated.
-
Purification: The ethereal solution would be washed with water and dried over a drying agent like anhydrous calcium chloride. The ether would then be distilled off.
Isolation by Fractional Distillation
The crude product from the synthesis would be a mixture of this compound, unreacted starting materials, and byproducts. The close boiling points of the cymene isomers (this compound: ~178 °C, m-cymene: ~175 °C, p-cymene: ~177 °C) would have made their separation by fractional distillation exceptionally challenging with the apparatus available in the 19th century.[4]
Protocol:
-
Apparatus: A distillation flask connected to a long, unpacked or inefficiently packed fractionating column (e.g., a glass tube with indentations or filled with glass beads) would be used. A condenser and a receiving flask would complete the setup. A thermometer would be placed at the head of the column to monitor the vapor temperature.
-
Procedure: The crude product would be heated in the distillation flask. The temperature at the column head would be carefully monitored. Fractions would be collected over very narrow temperature ranges.
-
Challenge: Due to the small difference in boiling points, a complete separation would have been nearly impossible. The process would have yielded fractions enriched in this compound rather than the pure compound. This would have required multiple, painstaking fractional distillations to achieve a reasonable degree of purity.
Characterization through Oxidation
A common method for structure elucidation in the 19th century was chemical degradation. Oxidation of the synthesized isopropyltoluene would provide crucial evidence for the position of the alkyl groups.
Protocol:
-
Oxidation: The purified this compound fraction would be oxidized using a strong oxidizing agent, such as chromic acid or potassium permanganate.
-
Product Analysis: The oxidation of this compound would yield o-toluic acid and acetic acid. The identity of o-toluic acid would be confirmed by its melting point and by its further oxidation to phthalic acid. This would distinguish it from the oxidation products of p-cymene, which would yield p-toluic acid and ultimately terephthalic acid.[5]
Quantitative Data from the Era
The quantitative data available from the 19th century would have been limited to fundamental physical properties. The following table summarizes the likely measurements used to characterize this compound, with modern values provided for comparison.
| Property | 19th-Century Measurement | Modern Value[6][7][8] |
| Boiling Point | ~178 °C | 178 °C |
| Density | Specific Gravity relative to water | 0.876 g/cm³ at 20 °C |
| Refractive Index | Measured using a refractometer | ~1.500 at 20 °C |
| Molecular Formula | Determined by combustion analysis | C₁₀H₁₄ |
Logical Flow of Discovery and Confirmation
The discovery and isolation of this compound in the 19th century would have followed a logical progression of synthesis and analysis, as depicted in the workflow below.
Caption: Logical workflow for the 19th-century synthesis and identification of this compound.
Conclusion
The historical discovery and isolation of this compound were not the result of a single breakthrough but rather the product of a systematic and logical application of the emerging principles of organic chemistry. The work of chemists like Rudolph Fittig in developing synthetic methods, combined with painstaking purification techniques and deductive chemical analysis, allowed for the identification and characterization of this and many other aromatic isomers. This early work laid the foundation for our modern understanding of the structure, properties, and synthesis of a vast array of organic compounds that are central to research and drug development today.
References
- 1. Rudolf Fittig [oc2.chemie.uni-tuebingen.de]
- 2. Rudolph Fittig — Wikipédia [fr.wikipedia.org]
- 3. Wilhelm Rudolph Fittig - Wikipedia [en.wikipedia.org]
- 4. Cymene - Wikipedia [en.wikipedia.org]
- 5. p-Toluic acid - Wikipedia [en.wikipedia.org]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. This compound [webbook.nist.gov]
- 8. orththis compound, 527-84-4 [thegoodscentscompany.com]
An In-depth Technical Guide to the Properties and Applications of o-, m-, and p-Cymene Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cymenes are a group of naturally occurring aromatic organic compounds with the chemical formula C₁₀H₁₄. They consist of a benzene (B151609) ring substituted with a methyl group and an isopropyl group. The three positional isomers, ortho (o-), meta (m-), and para (p-), exhibit distinct physical, chemical, and biological properties owing to the different substitution patterns on the aromatic ring. While p-cymene (B1678584) is the most common and naturally occurring isomer, found in the essential oils of plants like cumin and thyme, o- and m-cymene (B53747) are less common in nature and are typically synthesized.[1][2] This technical guide provides a comprehensive comparison of the core properties of o-, m-, and p-cymene, details experimental protocols for their synthesis and analysis, and explores their biological activities, with a focus on their relevance to drug development.
Core Properties: A Comparative Analysis
The structural differences between the cymene isomers lead to variations in their physical and chemical properties. A summary of these key properties is presented in the tables below.
Physical and Chemical Properties
| Property | o-Cymene | m-Cymene | p-Cymene |
| IUPAC Name | 1-Methyl-2-(1-methylethyl)benzene | 1-Methyl-3-(1-methylethyl)benzene | 1-Methyl-4-(1-methylethyl)benzene |
| CAS Number | 527-84-4 | 535-77-3 | 99-87-6 |
| Molecular Formula | C₁₀H₁₄ | C₁₀H₁₄ | C₁₀H₁₄ |
| Molar Mass ( g/mol ) | 134.22 | 134.22 | 134.22 |
| Appearance | Colorless liquid | Colorless liquid | Colorless liquid |
| Density (g/cm³ at 20°C) | 0.876 | 0.864 | 0.857 |
| Melting Point (°C) | -71.5 | -63.8 | -68 |
| Boiling Point (°C) | 178 | 175-176 | 177 |
| Solubility in Water | Insoluble | Insoluble | Insoluble |
| Solubility in Organic Solvents | Soluble in ethanol, ether, benzene | Soluble in ethanol, ether, benzene | Soluble in ethanol, ether |
| Refractive Index (at 20°C) | 1.499-1.501 | 1.494 | 1.490 |
| Flash Point (°C) | 51 | 51 | 47 |
Spectroscopic Data
| Isomer | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | Key IR Absorptions (cm⁻¹) |
| This compound | ~7.1-7.3 (m, 4H, Ar-H), 3.2 (sept, 1H, CH), 2.3 (s, 3H, CH₃), 1.2 (d, 6H, CH(CH₃)₂) | Aromatic: ~125-145, Isopropyl CH: ~34, Isopropyl CH₃: ~23, Methyl: ~19 | Aromatic C-H stretch: ~3000-3100, Aliphatic C-H stretch: ~2850-3000, C=C stretch (aromatic): ~1450-1600 |
| m-Cymene | ~7.0-7.2 (m, 4H, Ar-H), 2.9 (sept, 1H, CH), 2.3 (s, 3H, CH₃), 1.2 (d, 6H, CH(CH₃)₂) | Aromatic: ~125-140, Isopropyl CH: ~34, Isopropyl CH₃: ~24, Methyl: ~21 | Aromatic C-H stretch: ~3000-3100, Aliphatic C-H stretch: ~2850-3000, C=C stretch (aromatic): ~1450-1600 |
| p-Cymene | ~7.1 (s, 4H, Ar-H), 2.9 (sept, 1H, CH), 2.3 (s, 3H, CH₃), 1.2 (d, 6H, CH(CH₃)₂) | Aromatic: ~129, 135, 146, Isopropyl CH: ~34, Isopropyl CH₃: ~24, Methyl: ~21 | Aromatic C-H stretch: ~3000-3100, Aliphatic C-H stretch: ~2850-3000, C=C stretch (aromatic): ~1450-1600 |
Experimental Protocols
Synthesis of Cymene Isomers
The most common method for synthesizing cymene isomers is the Friedel-Crafts alkylation of toluene (B28343) with propylene (B89431), typically using a Lewis acid catalyst.[3][4] The isomer distribution is sensitive to reaction conditions such as temperature, catalyst, and solvent.
-
Apparatus: A three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, a reflux condenser, and a thermometer. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Reactants: Toluene, propylene gas, and a Lewis acid catalyst (e.g., anhydrous aluminum chloride).
-
Procedure: a. Charge the flask with toluene and the Lewis acid catalyst. b. Cool the mixture to the desired reaction temperature (e.g., 0-10 °C) using an ice bath. c. Bubble propylene gas through the stirred mixture at a controlled rate. d. Monitor the reaction progress using Gas Chromatography (GC). e. Upon completion, quench the reaction by slowly adding the mixture to ice-water. f. Separate the organic layer, wash it with a dilute acid, then with a dilute base, and finally with water until neutral. g. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). h. Fractionally distill the crude product to separate the o-, m-, and p-cymene isomers.
Note: The specific conditions can be varied to favor the formation of a particular isomer. For instance, lower temperatures and milder catalysts may favor the formation of the para isomer due to steric hindrance.
Analytical Methodologies
Accurate identification and quantification of cymene isomers are crucial for quality control and research purposes. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common analytical techniques employed.
-
Column: A non-polar capillary column, such as one with a 5% diphenyl/95% dimethylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is typically used.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is employed to achieve separation. For example, start at a lower temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 250°C). The elution order is typically m-cymene, followed by p-cymene, and then this compound.[5]
-
Injection: Split injection is commonly used.
-
Detection: A mass spectrometer is used for detection and identification based on the mass-to-charge ratio of the fragmented ions.
-
Column: A reversed-phase C18 column is suitable for the separation of these non-polar compounds.
-
Mobile Phase: A mixture of acetonitrile (B52724) and water is a common mobile phase. The ratio can be adjusted to optimize separation.
-
Detection: A UV detector set at a wavelength where the cymene isomers absorb (around 220-270 nm) is typically used.
-
Flow Rate: A constant flow rate is maintained throughout the analysis.
Biological Activity and Signaling Pathways
p-Cymene, in particular, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.[6] Its mechanisms of action often involve the modulation of key cellular signaling pathways.
Anti-inflammatory Activity of p-Cymene: Inhibition of MAPK and NF-κB Signaling
p-Cymene has been shown to exert its anti-inflammatory effects by inhibiting the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[6][7] In response to inflammatory stimuli like lipopolysaccharide (LPS), these pathways are activated, leading to the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. p-Cymene can suppress the phosphorylation of key MAPK proteins (ERK, JNK, and p38) and inhibit the degradation of IκBα, which in turn prevents the nuclear translocation of the NF-κB p65 subunit.[6][7] This ultimately leads to a reduction in the expression of pro-inflammatory genes.
Caption: p-Cymene inhibits LPS-induced inflammation by blocking MAPK and NF-κB signaling pathways.
Potential Anticancer Activity of p-Cymene: Modulation of the PI3K/AKT/mTOR Pathway
Recent studies suggest that p-cymene may also possess anticancer properties by modulating the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) pathway. This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. p-Cymene has been observed to inhibit the phosphorylation of key components of this pathway, such as AKT and mTOR, leading to the suppression of cancer cell proliferation and induction of apoptosis.
Caption: p-Cymene exhibits potential anticancer effects by inhibiting the PI3K/AKT/mTOR signaling pathway.
Conclusion
The cymene isomers, o-, m-, and p-cymene, possess unique properties that make them valuable in various industrial and research applications. While p-cymene's natural abundance and significant biological activities have made it a focal point of research, particularly in drug development, the synthetic isomers also hold potential in chemical synthesis and materials science. The provided experimental protocols offer a foundation for the synthesis and analysis of these compounds, and the elucidation of p-cymene's interaction with key signaling pathways opens avenues for the development of novel therapeutic agents. Further research into the biological activities of o- and m-cymene may reveal additional applications for these less-studied isomers.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. p-Cymene modulates in vitro and in vivo cytokine production by inhibiting MAPK and NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
o-Cymene: A Sustainable and Versatile Solvent for Modern Organic Synthesis
Introduction
o-Cymene (B1210590), or 2-isopropyltoluene, is an aromatic hydrocarbon that is emerging as a promising green solvent in organic synthesis.[1][2] Derived from renewable resources, it presents a safer and more sustainable alternative to conventional aromatic solvents like toluene (B28343) and benzene. Its favorable physical properties, including a high boiling point and miscibility with common organic solvents, make it suitable for a wide range of chemical transformations.[2][3] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound as a solvent in key organic reactions.
Physicochemical Properties and Safety Profile
A thorough understanding of a solvent's properties is crucial for its effective and safe implementation in the laboratory.
Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₄ | [3] |
| Molecular Weight | 134.22 g/mol | [3] |
| Boiling Point | 178 °C | [3] |
| Melting Point | -71 to -72 °C | [3] |
| Density | 0.877 g/mL at 25 °C | [3] |
| Flash Point | 50 °C | [3] |
| Water Solubility | Insoluble | [3] |
| Solubility in Organic Solvents | Miscible | [3] |
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate safety precautions.[1] It is advisable to work in a well-ventilated fume hood and wear personal protective equipment, including gloves, safety glasses, and a lab coat.[1] Store this compound in a cool, dry, and well-ventilated area away from sources of ignition.[1] In case of fire, use carbon dioxide, dry chemical powder, or foam extinguishers.[1]
Applications in Organic Synthesis
The utility of this compound as a solvent has been demonstrated in several important classes of organic reactions, particularly in palladium-catalyzed cross-coupling reactions and oxidation reactions. Its performance is often comparable to or, in some cases, superior to that of traditional solvents, with the added benefit of being a more sustainable option.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds.[4] While extensive research has been conducted using the isomer p-cymene (B1678584) as a green solvent for these reactions, the similar properties of this compound suggest its analogous applicability.
1. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between organoboranes and organic halides or triflates.[5][6]
Experimental Protocol: Hypothetical Suzuki-Miyaura Coupling of 4-Bromoanisole (B123540) and Phenylboronic Acid in this compound
This protocol is adapted from established procedures for Suzuki-Miyaura couplings and illustrates a potential application of this compound.
Materials:
-
4-Bromoanisole
-
Phenylboronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (B44618) (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
This compound (anhydrous)
-
Water (degassed)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol).
-
Add anhydrous this compound (5 mL) and degassed water (0.5 mL) to the flask.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and add water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired biaryl product.
2. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of C-N bonds, forming aryl amines from aryl halides or triflates and primary or secondary amines.[7]
Experimental Protocol: Hypothetical Buchwald-Hartwig Amination of 4-Bromotoluene (B49008) and Morpholine (B109124) in this compound
This protocol is based on general procedures for the Buchwald-Hartwig amination.
Materials:
-
4-Bromotoluene
-
Morpholine
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
This compound (anhydrous)
Procedure:
-
In a glovebox, charge a dry Schlenk tube with palladium(II) acetate (0.01 mmol), XPhos (0.02 mmol), and sodium tert-butoxide (1.4 mmol).
-
Add anhydrous this compound (5 mL) to the tube.
-
Add 4-bromotoluene (1.0 mmol) and morpholine (1.2 mmol) to the reaction mixture.
-
Seal the tube and heat the mixture at 100 °C for 16 hours.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the desired N-arylated product.
3. Mizoroki-Heck Reaction
The Mizoroki-Heck reaction facilitates the formation of a substituted alkene through the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base.[8]
Oxidation Reactions
This compound can also serve as a substrate in oxidation reactions. A notable example is its oxidation to o-phthalic acid, a valuable industrial chemical.[9]
Experimental Protocol: Two-Step Oxidation of this compound to o-Phthalic Acid
This protocol is based on a patented process for the oxidation of cymenes.[9]
Step 1: Gas-Phase Oxidation
-
This compound is vaporized and mixed with air or molecular oxygen.
-
The gas mixture is passed over a V₂O₅ catalyst at elevated temperatures. This initial oxidation step converts the isopropyl and methyl groups to more reactive intermediates.
Step 2: Liquid-Phase Oxidation
-
The product from the gas-phase oxidation is dissolved in a suitable solvent.
-
The solution is further oxidized in the liquid phase using a Co/Mn/Br catalyst system.
-
The reaction mixture is then cooled to induce crystallization of the o-phthalic acid.
-
The solid product is collected by filtration and purified by recrystallization.
Visualizing Reaction Mechanisms and Workflows
Catalytic Cycle of Suzuki-Miyaura Coupling
The following diagram illustrates the key steps in the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
General Experimental Workflow for a Palladium-Catalyzed Cross-Coupling Reaction
This flowchart outlines the typical steps involved in setting up, running, and working up a palladium-catalyzed cross-coupling reaction in a research laboratory setting.
Caption: General workflow for a cross-coupling reaction.
Conclusion
This compound is a viable and sustainable solvent for a variety of organic transformations. Its physical properties make it a suitable replacement for traditional aromatic solvents, and its green credentials align with the principles of modern, environmentally conscious chemistry. While more research is needed to fully explore its potential across the entire spectrum of organic reactions, the existing data on its isomer, p-cymene, strongly supports its application in palladium-catalyzed cross-coupling reactions. The protocols and information provided herein serve as a valuable resource for chemists looking to incorporate this green solvent into their synthetic workflows.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. This compound 98 527-84-4 [sigmaaldrich.com]
- 3. This compound | 527-84-4 [chemicalbook.com]
- 4. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond | MDPI [mdpi.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]
- 9. WO2014133433A1 - Process for oxidation of cymenes to aromatic acids - Google Patents [patents.google.com]
Application Notes and Protocols for o-Cymene in Nanoparticle Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The burgeoning field of nanotechnology continually seeks innovative and efficient methods for the synthesis of nanoparticles with tailored properties. Among the various synthetic routes, "green synthesis" approaches utilizing natural compounds have gained significant traction due to their eco-friendly nature and the unique functionalities they can impart to the nanoparticles. Terpenes and terpenoids, a diverse class of organic compounds found in essential oils of many plants, have emerged as promising candidates for the dual role of reducing and capping agents in nanoparticle formation.[1][2][3][4]
O-cymene (B1210590), a naturally occurring aromatic organic compound and an isomer of p-cymene, belongs to this class of terpenes. While direct, established protocols for the synthesis of nanoparticles using this compound as a primary solvent or reagent are not extensively documented, its structural similarity to other terpenes and its isomer p-cymene, which has been implicated in nanoparticle synthesis, suggests its potential in this domain.[5] This document provides detailed application notes and hypothetical protocols for the use of this compound in the synthesis of metallic nanoparticles, drawing upon established principles of nanoparticle chemistry and the known reactivity of terpenes.
Potential Roles of this compound in Nanoparticle Synthesis
This compound can potentially function in several key roles during the synthesis of nanoparticles:
-
As a Reducing Agent: The aromatic ring and alkyl substituents in this compound may provide sufficient electron-donating capacity to reduce metal ions (e.g., Au³⁺, Ag⁺) to their neutral metallic state (Au⁰, Ag⁰), which is the foundational step in nanoparticle formation.
-
As a Capping/Stabilizing Agent: Once the metallic nanoparticles are formed, this compound molecules could adsorb onto their surface. This capping layer prevents the nanoparticles from aggregating, ensuring their stability in the dispersion. The hydrophobic nature of this compound would make the resulting nanoparticles readily dispersible in non-polar organic solvents.
-
As a Solvent: With a boiling point of approximately 177 °C, this compound can serve as a high-boiling point organic solvent. This allows for a wide range of reaction temperatures, which is a critical parameter for controlling the size and crystallinity of the synthesized nanoparticles.
Application Note 1: Synthesis of Gold Nanoparticles (AuNPs) using this compound
This protocol describes a hypothetical method for the synthesis of gold nanoparticles where this compound is postulated to act as both a reducing and capping agent. The procedure is adapted from established methods for synthesizing AuNPs in organic media.
Experimental Protocol
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
This compound (99% purity)
-
Ethanol (B145695) (anhydrous)
-
Deionized water
Equipment:
-
Three-neck round-bottom flask
-
Condenser
-
Thermometer/thermocouple
-
Magnetic stirrer with heating mantle
-
Centrifuge
-
UV-Vis Spectrophotometer
-
Transmission Electron Microscope (TEM)
Procedure:
-
Preparation of Gold Precursor Solution: Dissolve 10 mg of HAuCl₄·3H₂O in 1 mL of deionized water to create an aqueous solution.
-
Reaction Setup: In a 100 mL three-neck round-bottom flask equipped with a condenser, thermometer, and magnetic stir bar, add 20 mL of this compound.
-
Initiation of Reaction: Heat the this compound to 120 °C under vigorous stirring.
-
Injection of Precursor: Rapidly inject the 1 mL of the aqueous gold precursor solution into the hot this compound. The solution should change color over time, indicating the formation of gold nanoparticles. The typical color progression is from yellow to colorless, then to a ruby-red or purple color.
-
Reaction Progression: Maintain the reaction temperature at 120 °C for 1-2 hours, or until the color of the solution stabilizes.
-
Purification of AuNPs:
-
Cool the reaction mixture to room temperature.
-
Add 20 mL of ethanol to precipitate the this compound-capped AuNPs.
-
Centrifuge the mixture at 8000 rpm for 20 minutes.
-
Discard the supernatant and re-disperse the nanoparticle pellet in 10 mL of chloroform.
-
Repeat the precipitation and centrifugation steps twice more to ensure the removal of excess this compound and unreacted precursors.
-
-
Characterization:
-
Obtain the UV-Vis spectrum of the purified AuNPs dispersed in chloroform. A characteristic surface plasmon resonance (SPR) peak is expected between 520-550 nm.
-
Analyze the size and morphology of the AuNPs using Transmission Electron Microscopy (TEM) by drop-casting a diluted sample onto a carbon-coated copper grid.
-
Data Presentation
| Parameter | Value |
| Gold Precursor | HAuCl₄·3H₂O |
| Solvent/Reducing Agent | This compound |
| Reaction Temperature | 120 °C |
| Reaction Time | 1-2 hours |
| Expected SPR Peak | 520-550 nm |
| Expected Nanoparticle Size | 10-50 nm (highly dependent on reaction conditions) |
Experimental Workflow
References
- 1. A Review on Terpenoid Synthesized Nanoparticle and its Antimicrobial Activity – Oriental Journal of Chemistry [orientjchem.org]
- 2. Exploring the Significance and Cutting-Edge Applications of Terpenes and Terpenoid-Derived Inorganic Nanoparticles [ouci.dntb.gov.ua]
- 3. mdpi.com [mdpi.com]
- 4. Green‐route mediated synthesis of silver nanoparticles (AgNPs) from Syzygium cumini (L.) Skeels polyphenolic‐rich leaf extracts and investigation of their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Update on Monoterpenes as Antimicrobial Agents: A Particular Focus on p-Cymene - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the GC-MS Analysis of o-Cymene in Essential Oils
For Researchers, Scientists, and Drug Development Professionals
Introduction
o-Cymene (B1210590), a naturally occurring aromatic organic compound, is a positional isomer of p-cymene (B1678584) and m-cymene. It is found in a variety of essential oils and is of significant interest to researchers in the fields of phytochemistry, pharmacology, and drug development due to its potential biological activities. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds in complex mixtures like essential oils.[1][2] This document provides detailed application notes and protocols for the analysis of this compound in essential oils using GC-MS.
The accurate identification of cymene isomers can be challenging due to their similar mass spectra and close retention indices.[1][3] Therefore, careful selection of GC columns and temperature programs is crucial for their successful separation. The elution order on commonly used non-polar (like DB-5) and polar columns is typically m-cymene, followed closely by p-cymene, and then this compound.[1][3]
Quantitative Data of this compound in Various Essential Oils
The concentration of this compound can vary significantly among different essential oils. The following table summarizes the quantitative data for this compound in several essential oils as determined by GC-MS analysis.
| Essential Oil | Plant Species | This compound Concentration (%) | Reference |
| Alpinia zerumbet (leaves) | Alpinia zerumbet | 14.9 | [4] |
| Syzygium cumini | Syzygium cumini | 1.24 | [2] |
| Thyme | Thymus vulgaris | Major Component | [5] |
| Cumin | Cuminum cyminum | 10.98 | [6] |
| Coniferous Trees | Various | Trace amounts | [3] |
Experimental Protocols
This section outlines a detailed protocol for the GC-MS analysis of this compound in essential oils.
Sample Preparation
Proper sample preparation is critical for accurate and reproducible results.
-
Dilution: Dilute the essential oil sample in a suitable volatile solvent such as hexane, methanol, or ethanol.[1] A common dilution is 1 µL of essential oil in 1 mL of solvent.[7]
-
Internal Standard (Optional but Recommended): For accurate quantification, add a known concentration of an internal standard to the diluted sample. The internal standard should be a compound that is not naturally present in the essential oil and has a retention time that does not overlap with any of the sample components.
GC-MS Instrumentation and Parameters
The following are typical GC-MS parameters for the analysis of this compound in essential oils. Optimization may be required depending on the specific instrument and essential oil being analyzed.
Gas Chromatograph (GC) Parameters:
-
Injection Port:
-
Carrier Gas: Helium is the most commonly used carrier gas.[1]
-
GC Column:
-
Oven Temperature Program: A temperature gradient is essential for good separation of the various components in the essential oil. A typical program is as follows:
Mass Spectrometer (MS) Parameters:
-
Ionization Mode: Electron Ionization (EI) is the standard ionization method for GC-MS analysis of essential oils.[1]
-
Ionization Energy: 70 eV[1]
-
Mass Range: Scan from m/z 40 to 450-500 amu.[3]
-
Ion Source Temperature: 230 °C[8]
-
Transfer Line Temperature: 280 °C[8]
-
Detector: A quadrupole mass analyzer is commonly used.[12]
Data Analysis
-
Component Identification:
-
Quantification:
-
Quantify the amount of this compound by integrating the peak area of its corresponding ion chromatogram.
-
If an internal standard was used, calculate the concentration of this compound based on the ratio of its peak area to the peak area of the internal standard and their respective response factors.
-
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the GC-MS analysis of this compound in essential oils.
Caption: Workflow for GC-MS analysis of this compound in essential oils.
Signaling Pathways and Logical Relationships
While there are no classical signaling pathways involved in the chemical analysis itself, a logical relationship exists between the experimental steps and the data generated. This relationship is depicted in the workflow diagram above. The process follows a linear progression from sample preparation to data analysis, where the output of each stage serves as the input for the next. The final identification and quantification of this compound are dependent on the successful execution of all preceding steps. The use of both mass spectral data and retention indices provides a higher level of confidence in the identification of this compound and its isomers.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. GC/MS Analysis of Essential Oil and Enzyme Inhibitory Activities of Syzygium cumini (Pamposia) Grown in Egypt: Chemical Characterization and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. akjournals.com [akjournals.com]
- 6. researchgate.net [researchgate.net]
- 7. EVALUATION OF A GC-MS METHOD FOR THE ANALYSIS OF OREGANO ESSENTIAL OIL COMPOSITION | Semantic Scholar [semanticscholar.org]
- 8. Thyme essential oils from Spain: Aromatic profile ascertained by GC–MS, and their antioxidant, anti-lipoxygenase and antimicrobial activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative Determination of p-Cymene, Thymol, Neryl Acetate, and β-Caryophyllene in Different Growth Periods and Parts of Eupatorium fortunei Turcz. by GC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scienceopen.com [scienceopen.com]
Application Notes and Protocols for the Functionalization of o-Cymene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the chemical functionalization of o-cymene (B1210590) (1-methyl-2-isopropylbenzene), a valuable scaffold in organic synthesis and drug discovery. The following sections outline procedures for nitration, halogenation, sulfonation, and C-H activation, complete with reagent quantities, reaction conditions, and work-up procedures. All quantitative data is summarized for comparative analysis.
Introduction
This compound is an aromatic hydrocarbon with a unique substitution pattern that offers multiple sites for functionalization. Its derivatives are precursors to a wide range of molecules with applications in pharmaceuticals, agrochemicals, and materials science. The strategic introduction of functional groups onto the this compound ring is crucial for the development of novel compounds with desired properties. This document serves as a practical guide for researchers engaged in the synthesis and derivatization of this compound.
Nitration of this compound
Nitration introduces a nitro group (-NO₂) onto the aromatic ring, a versatile functional group that can be further transformed into amines, or used to influence the electronic properties of the molecule. The following protocol is adapted from a standard procedure for the nitration of cymene isomers.
Experimental Protocol: Nitration
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃, sp. gr. 1.42)
-
Glacial Acetic Acid
-
Dry Ice
-
Cracked Ice
-
Diethyl Ether
-
Calcium Chloride (anhydrous)
-
500 mL three-necked flask equipped with a dropping funnel, mechanical stirrer, and a low-temperature thermometer.
Procedure:
-
In the three-necked flask, prepare a mixture of 125 mL of concentrated sulfuric acid and 75 mL of glacial acetic acid.
-
Cool the mixture to 0 to -5 °C using a dry ice-acetone bath with vigorous stirring.
-
Slowly add 67 g (0.5 mol) of this compound from the dropping funnel, maintaining the temperature below 0 °C.
-
Separately, prepare the nitrating mixture by carefully adding 46 g (0.73 mol) of concentrated nitric acid to 125 mL of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.
-
Cool the nitrating mixture to 0-5 °C.
-
Cool the this compound emulsion to -15 to -10 °C.
-
Add the nitrating mixture dropwise to the stirred this compound emulsion over approximately 2 hours, ensuring the temperature does not rise above -10 °C.[1]
-
After the addition is complete, continue stirring for an additional 10 minutes.
-
Pour the reaction mixture into a beaker containing 500 g of cracked ice and 500 mL of water, with stirring.
-
Allow the layers to separate. The lower acidic layer is drawn off and extracted twice with 50 mL portions of diethyl ether.
-
The organic layers are combined, washed with water, and dried over anhydrous calcium chloride.
-
The ether is removed by distillation, and the residual oil is fractionally distilled under reduced pressure to yield the nitrated this compound product.
Expected Outcome: The primary products are 4-nitro-o-cymene and 6-nitro-o-cymene. The regioselectivity is influenced by the steric hindrance of the isopropyl group and the directing effect of the methyl group.
Halogenation of this compound
Halogenation involves the introduction of a halogen atom (e.g., Br, Cl) onto the aromatic ring. This functionalization is a key step in many synthetic routes, providing a handle for cross-coupling reactions.
Experimental Protocol: Bromination
Materials:
-
This compound
-
Bromine (Br₂)
-
Iron(III) bromide (FeBr₃) or Iron filings
-
Carbon tetrachloride (CCl₄) or Dichloromethane (B109758) (CH₂Cl₂)
-
Sodium thiosulfate (B1220275) solution (10%)
-
Sodium bicarbonate solution (saturated)
-
Magnesium sulfate (B86663) (anhydrous)
-
250 mL round-bottom flask with a dropping funnel and a gas trap.
Procedure:
-
In the round-bottom flask, dissolve 13.4 g (0.1 mol) of this compound in 50 mL of carbon tetrachloride.
-
Add a catalytic amount of iron(III) bromide (approx. 0.5 g). If using iron filings, add a small amount and a single drop of bromine to generate the catalyst in situ.
-
Cool the flask in an ice bath.
-
From the dropping funnel, add 16.0 g (0.1 mol) of bromine dropwise with stirring. The addition should be slow to control the evolution of HBr gas.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, or until the red color of bromine disappears.
-
Quench the reaction by slowly adding 50 mL of water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 50 mL of 10% sodium thiosulfate solution (to remove excess bromine), 50 mL of saturated sodium bicarbonate solution, and 50 mL of water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and remove the solvent by rotary evaporation.
-
The crude product can be purified by distillation under reduced pressure to yield bromo-o-cymene.
Expected Outcome: The major products are expected to be 4-bromo-o-cymene and 6-bromo-o-cymene due to the ortho- and para-directing effects of the alkyl groups.
Sulfonation of this compound
Sulfonation introduces a sulfonic acid group (-SO₃H) onto the aromatic ring. Sulfonated aromatics are important intermediates in the synthesis of dyes, detergents, and pharmaceuticals.
Experimental Protocol: Sulfonation
Materials:
-
This compound
-
Fuming sulfuric acid (Oleum, 20% SO₃)
-
Sodium chloride (saturated solution)
-
100 mL round-bottom flask with a magnetic stirrer.
Procedure:
-
Place 13.4 g (0.1 mol) of this compound in the round-bottom flask.
-
Cool the flask in an ice bath.
-
Slowly and carefully add 20 mL of fuming sulfuric acid with constant stirring. The addition should be done in small portions to control the exothermic reaction.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.
-
To check for completion, take a small aliquot of the reaction mixture and add it to water. If an oily layer of unreacted this compound is observed, continue stirring or gently heat the mixture (e.g., to 40-50 °C) for another 30-60 minutes.
-
Once the reaction is complete, carefully pour the mixture onto 100 g of crushed ice.
-
The sulfonic acid product may precipitate. If not, "salt out" the product by adding a saturated sodium chloride solution until precipitation is complete.
-
Collect the solid product by vacuum filtration and wash it with a small amount of cold saturated sodium chloride solution.
-
The crude product can be recrystallized from water to yield the purified o-cymenesulfonic acid.
Expected Outcome: The primary products will be this compound-4-sulfonic acid and this compound-6-sulfonic acid.
C-H Activation of this compound
Direct C-H activation is a powerful and atom-economical method for functionalizing aromatic rings. Ruthenium-catalyzed C-H olefination is a representative example.
Experimental Protocol: Ruthenium-Catalyzed C-H Olefination
Materials:
-
This compound
-
Methyl acrylate (B77674)
-
[Ru(p-cymene)Cl₂]₂ (Ruthenium catalyst)
-
Copper(II) acetate (B1210297) monohydrate (Cu(OAc)₂·H₂O) (oxidant)
-
Silver hexafluoroantimonate (AgSbF₆) (additive)
-
Schlenk tube or a sealed reaction vessel.
Procedure:
-
To a Schlenk tube, add this compound (0.5 mmol), methyl acrylate (1.5 mmol), [Ru(p-cymene)Cl₂]₂ (0.0125 mmol, 2.5 mol%), Cu(OAc)₂·H₂O (1.0 mmol), and AgSbF₆ (0.025 mmol, 5 mol%).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., Nitrogen or Argon).
-
Add 2 mL of 1,2-dichloroethane (DCE) as the solvent.
-
Seal the tube and heat the reaction mixture at 120 °C for 24 hours with stirring.[2]
-
After cooling to room temperature, dilute the mixture with dichloromethane and filter through a pad of celite to remove insoluble salts.
-
Concentrate the filtrate under reduced pressure.
-
The crude product is then purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate) to isolate the olefinated this compound product.
Expected Outcome: The reaction is expected to yield a mixture of mono-olefinated products, with functionalization occurring at the less sterically hindered C-H bonds of the aromatic ring.
Quantitative Data Summary
| Functionalization Reaction | Reagents | Typical Yield | Regioselectivity | Reference |
| Nitration | HNO₃, H₂SO₄, Acetic Acid | 70-80% | Mixture of 4-nitro- and 6-nitro-o-cymene | Adapted from Organic Syntheses[1] |
| Bromination | Br₂, FeBr₃ | 60-70% | Mixture of 4-bromo- and 6-bromo-o-cymene | General Aromatic Halogenation |
| Sulfonation | Fuming H₂SO₄ | 80-90% | Mixture of this compound-4-sulfonic acid and this compound-6-sulfonic acid | General Aromatic Sulfonation |
| C-H Olefination | Methyl acrylate, [Ru(p-cymene)Cl₂]₂, Cu(OAc)₂·H₂O, AgSbF₆ | 50-70% | Mixture of mono-olefinated products at various positions on the aromatic ring | Based on similar Ru-catalyzed reactions[2] |
Visualizations
Experimental Workflow for Nitration of this compound
Caption: Workflow for the nitration of this compound.
Signaling Pathway for Electrophilic Aromatic Substitution (Bromination)
Caption: Electrophilic aromatic bromination pathway.
Logical Relationship in C-H Activation Catalytic Cycle
Caption: Catalytic cycle for Ru-catalyzed C-H olefination.
References
Application Notes and Protocols for Cymene Ligands in Organometallic Catalysis
A Note to the Reader: Extensive literature research reveals a significant focus on the use of p-cymene (B1678584) as a ligand in organometallic catalysis, with a wealth of data on its applications and related experimental protocols. Conversely, specific studies and detailed catalytic data for o-cymene (B1210590) as a ligand are exceedingly rare. Therefore, the following application notes and protocols are based on the well-documented catalytic systems involving p-cymene. While the principles of coordination chemistry and catalysis are generally applicable to cymene isomers, it is crucial to recognize that steric and electronic differences between this compound and p-cymene may lead to variations in catalyst synthesis, stability, and performance. The information provided herein should be considered a guide and a starting point for the investigation of this compound-based catalysts.
Introduction to p-Cymene as a Ligand
p-Cymene, a naturally occurring aromatic organic compound, has emerged as a versatile and widely used η⁶-arene ligand in organometallic chemistry, particularly in the design of ruthenium, rhodium, and osmium catalysts. Its robust coordination to the metal center, combined with the steric bulk of the isopropyl group, imparts unique stability and reactivity to the resulting "piano-stool" complexes. These catalysts have demonstrated remarkable efficacy in a variety of organic transformations, most notably in asymmetric transfer hydrogenation (ATH) and C-H bond functionalization reactions. The commercial availability of the precursor [RuCl₂(p-cymene)]₂, further enhances its appeal for the synthesis of a diverse array of catalytic systems.
Key Applications and Performance Data
Asymmetric Transfer Hydrogenation (ATH) of Ketones
p-Cymene-ruthenium complexes, particularly those bearing chiral diamine ligands, are highly effective catalysts for the asymmetric reduction of prochiral ketones to chiral secondary alcohols, a critical transformation in the synthesis of pharmaceuticals and fine chemicals.
| Catalyst Precursor | Chiral Ligand | Substrate | Product | Conversion (%) | ee (%) | Ref. |
| [RuCl₂(p-cymene)]₂ | (S,S)-TsDPEN | Acetophenone (B1666503) | (R)-1-Phenylethanol | >99 | 97 | |
| [RuCl₂(p-cymene)]₂ | (R,R)-TsDPEN | 1-Tetralone | (R)-1-Tetralol | >99 | 98 | |
| [RuCl₂(p-cymene)]₂ | (S,S)-TsDPEN | 2,3,4,5-Tetrahydro-1H-inden-1-one | (S)-2,3,4,5-Tetrahydro-1H-inden-1-ol | >99 | 99 | |
| [Os(p-cymene)(MePh-DPEN)] | MePh-DPEN | Acetophenone | (S)- or (R)-1-phenylethanol | >93 | >93 | [1] |
C-H Bond Functionalization
Ruthenium(II)-p-cymene complexes are powerful catalysts for the direct functionalization of C-H bonds, offering an atom-economical approach to the synthesis of complex organic molecules. These reactions often proceed with high regioselectivity, directed by a coordinating group on the substrate.
| Catalyst | Substrate | Coupling Partner | Product | Yield (%) | Ref. |
| [RuCl₂(p-cymene)]₂/KOAc | 2-Phenylpyridine | Phenylacetylene | 2-(2-(phenylethynyl)phenyl)pyridine | 95 | [2] |
| [Ru(OAc)₂(p-cymene)] | N-methoxybenzamide | Diphenylacetylene | 3,4-diphenylisoquinolin-1(2H)-one | 85 | [3] |
| [RuCl₂(p-cymene)]₂/NaOAc | N-methoxybenzamide | 1-phenyl-1-propyne | 4-methyl-3-phenylisoquinolin-1(2H)-one | 92 | |
| [RuCl₂(p-cymene)]₂/AgNTf₂/NaOAc | Acetophenone | p-Toluenesulfonyl azide | 2-amino-N-tosylacetophenone | 97 |
Experimental Protocols
Synthesis of [RuCl₂(η⁶-p-cymene)]₂ Dimer
This protocol describes the synthesis of the common precursor for many p-cymene-ruthenium catalysts.[4]
Materials:
-
Ruthenium(III) chloride hydrate (B1144303) (RuCl₃·xH₂O)
-
α-Phellandrene
-
Ethanol (B145695) (95%)
Procedure:
-
A mixture of hydrated ruthenium(III) chloride (1.0 g) and α-phellandrene (10 mL) in ethanol (20 mL) is heated at reflux for 4 hours.
-
The solution is cooled to room temperature, during which a red, crystalline solid precipitates.
-
The solid is collected by filtration, washed with a small amount of cold ethanol, and then with diethyl ether.
-
The product is dried under vacuum to yield [RuCl₂(η⁶-p-cymene)]₂.
Asymmetric Transfer Hydrogenation of Acetophenone
This protocol provides a general procedure for the ATH of a model ketone using a catalyst generated in situ from [RuCl₂(p-cymene)]₂ and a chiral ligand.
Materials:
-
[RuCl₂(η⁶-p-cymene)]₂
-
(S,S)-N-(p-Tosyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)
-
Acetophenone
-
Formic acid/triethylamine azeotrope (5:2)
-
2-Propanol
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), [RuCl₂(p-cymene)]₂ (3.1 mg, 0.005 mmol) and (S,S)-TsDPEN (3.7 mg, 0.01 mmol) are dissolved in 2-propanol (5 mL).
-
The mixture is stirred at 80 °C for 30 minutes to form the active catalyst.
-
The solution is cooled to room temperature, and acetophenone (120 mg, 1.0 mmol) is added.
-
The formic acid/triethylamine azeotrope (0.5 mL) is added to initiate the reaction.
-
The reaction mixture is stirred at room temperature for the required time (e.g., 2-24 hours), monitoring the progress by TLC or GC.
-
Upon completion, the reaction is quenched with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford (R)-1-phenylethanol. The enantiomeric excess is determined by chiral HPLC or GC.
Visualizations
Caption: Generalized catalytic cycle for the asymmetric transfer hydrogenation of a ketone.
Caption: A typical experimental workflow for asymmetric transfer hydrogenation.
References
Application Notes and Protocols for the Electrochemical Synthesis and Reactions of o-Cymene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed overview of the electrochemical aspects of o-cymene (B1210590), an aromatic hydrocarbon with applications in fragrances, pharmaceuticals, and as a solvent. While direct electrochemical synthesis of this compound is not a commonly documented method, this note outlines the prevalent chemical synthesis routes for context. The primary focus is on the electrochemical reactions of cymene isomers, particularly drawing parallels from the well-studied anodic oxidation of p-cymene (B1678584) to infer the reactivity of this compound. Detailed experimental protocols for these reactions, quantitative data, and mechanistic diagrams are provided to guide researchers in this area.
Introduction to this compound
This compound, or 1-methyl-2-(propan-2-yl)benzene, is an aromatic hydrocarbon.[1] It is a colorless, flammable liquid that is nearly insoluble in water but soluble in organic solvents.[1] Along with its isomers m-cymene (B53747) and p-cymene, it is used as a solvent and as an intermediate in the synthesis of various chemicals.[2] The most common method for producing cymene isomers is the Friedel-Crafts alkylation of toluene (B28343) with propylene.[1]
Electrochemical Synthesis of this compound: A Note on Current Research
Extensive literature searches for a direct electrochemical synthesis of this compound did not yield established protocols. The primary route for the synthesis of cymene isomers remains the chemical alkylation of toluene.[1] Catalytic studies on the isopropylation of toluene have shown that the product distribution is typically a mixture of p- and m-isomers, with little to no formation of the o-isomer.[3]
While direct electrosynthesis of this compound is not readily found, the electrochemical synthesis of the related isomer, p-cymene, has been demonstrated from natural precursors. For instance, an environmentally friendly method for p-cymene synthesis involves the electrocatalytic dehydrogenation of α-terpinene and γ-terpinene.[4] This suggests that electrochemical routes to specific cymene isomers are feasible, but a method for the selective synthesis of this compound has yet to be reported.
Electrochemical Reactions of Cymene Isomers
The electrochemical reactions of cymene isomers, particularly oxidation, have been investigated. The following sections detail the anodic oxidation of cymenes, with specific data primarily derived from studies on p-cymene, which can serve as a model for the expected reactivity of this compound.
Anodic Oxidation of Cymenes
The anodic oxidation of cymenes, such as p-cymene, in a methanolic solution can lead to the formation of valuable products like p-isopropylbenzaldehyde (cuminaldehyde).[5] This process typically involves the oxidation of the methyl or isopropyl group attached to the benzene (B151609) ring.
The direct anodic oxidation of p-cymene in methanol (B129727) can yield p-isopropylbenzaldehyde dimethyl acetal, which upon hydrolysis, produces p-isopropylbenzaldehyde.[5] The conversion and selectivity of this reaction are influenced by several factors, including the nature of the solvent, supporting electrolyte, anode material, substrate concentration, current density, and temperature.[5] Under optimal conditions, a conversion of over 95% and a selectivity for p-cuminal of 58-59% have been reported.[5]
Indirect electrolytic oxidation is another approach. For instance, Mn³⁺ can be electrochemically generated from Mn²⁺ and then used to oxidize p-cymene.[6] In one study, this method yielded p-methyl acetophenone (B1666503) and cuminaldehyde with yields of 55.19% and 31.64%, respectively.[6]
Table 1: Quantitative Data for the Electrochemical Oxidation of p-Cymene
| Method | Anode Material | Supporting Electrolyte/Medium | Key Products | Conversion (%) | Selectivity (%) | Yield (%) | Reference |
| Direct Anodic Oxidation | Not specified | Methanolic solution | p-Isopropylbenzaldehyde (p-cuminal) | >95 | 58-59 for p-cuminal | - | [5] |
| Indirect Electrolytic Oxidation (with Mn³⁺) | Pb-Sb alloy | 5 mol/L H₂SO₄, 1 mol/L Mn²⁺ | p-Methyl acetophenone, Cuminaldehyde | - | - | 55.19 (p-methyl acetophenone), 31.64 (cuminaldehyde) | [6] |
Experimental Protocol: Direct Anodic Oxidation of p-Cymene
This protocol is based on the methodology for the direct electrochemical oxidation of p-cymene to produce p-isopropylbenzaldehyde.[5] It can be adapted for the study of this compound oxidation.
Objective: To synthesize o-isopropylbenzaldehyde via the direct anodic oxidation of this compound.
Materials:
-
This compound
-
Methanol (solvent)
-
Supporting electrolyte (e.g., sodium methoxide, lithium perchlorate)
-
Undivided electrochemical cell
-
Anode (e.g., graphite, platinum)
-
Cathode (e.g., stainless steel, platinum)
-
DC power supply
-
Magnetic stirrer
-
Standard glassware for workup and analysis (e.g., rotary evaporator, separatory funnel, gas chromatograph)
Procedure:
-
Prepare the electrolyte solution by dissolving the supporting electrolyte in methanol in the electrochemical cell.
-
Add this compound to the electrolyte solution to the desired concentration.
-
Assemble the electrochemical cell with the anode and cathode.
-
Begin stirring the solution.
-
Apply a constant current density to the cell using the DC power supply.
-
Monitor the reaction progress by periodically taking samples and analyzing them by gas chromatography (GC).
-
After the desired conversion is reached, turn off the power supply.
-
Work up the reaction mixture:
-
Evaporate the methanol.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution to obtain the crude product.
-
-
If the product is an acetal, hydrolyze it to the corresponding aldehyde using a dilute acid solution.
-
Purify the product by distillation or column chromatography.
-
Characterize the final product using spectroscopic methods (e.g., NMR, IR, MS).
Visualizing Electrochemical Processes
Logical Workflow for Investigating Cymene Oxidation
The following diagram illustrates a logical workflow for investigating the electrochemical oxidation of a cymene isomer.
Caption: A logical workflow for the electrochemical oxidation of cymene.
Proposed Signaling Pathway for Anodic Oxidation
The following diagram illustrates a simplified proposed pathway for the anodic oxidation of a cymene isomer at the anode.
Caption: Proposed pathway for the anodic oxidation of cymene.
Conclusion
While a direct and selective electrochemical synthesis of this compound is not well-documented, the study of its electrochemical reactions, particularly oxidation, holds promise for the synthesis of valuable derivatives. The provided protocols and data for the related isomer, p-cymene, offer a solid foundation for researchers to explore the electrochemical behavior of this compound. Further research into the electrochemical synthesis could unlock greener and more efficient routes to this important chemical.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C10H14 | CID 10703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of p-cymene by the electrocatalytic oxidation of α-terpinene and γ-terpinene - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Applications of o-Cymene in the Fragrance and Flavor Industry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
o-Cymene (B1210590) (orththis compound) is an aromatic hydrocarbon with the chemical formula C₁₀H₁₄, characterized by a benzene (B151609) ring substituted with a methyl group and an isopropyl group at adjacent positions.[1] This colorless liquid possesses a pleasant, citrus-like, and slightly woody aroma, making it a valuable ingredient in the fragrance and flavor industry.[2][3] Naturally occurring in a variety of essential oils, including those of thyme, cumin, and olibanum, this compound contributes to the characteristic scent and taste of many natural products.[2][4] Beyond its aromatic properties, this compound also exhibits antimicrobial and antioxidant activities, which are of interest for food preservation and potential therapeutic applications.[2] This document provides detailed application notes and experimental protocols for the utilization of this compound in fragrance and flavor formulations, intended for researchers, scientists, and professionals in drug development who may encounter this compound in their work.
Physicochemical and Organoleptic Properties
A comprehensive understanding of this compound's properties is essential for its effective application.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Synonyms | 1-Methyl-2-(propan-2-yl)benzene, 2-Isopropyltoluene | [1] |
| CAS Number | 527-84-4 | [1] |
| Molecular Formula | C₁₀H₁₄ | [1] |
| Molecular Weight | 134.22 g/mol | [1] |
| Appearance | Colorless liquid | [3] |
| Boiling Point | 178 °C | [1] |
| Melting Point | -71.5 °C | [1] |
| Density | 0.88 g/cm³ | [1] |
| Solubility in Water | 23.3 mg/L | [1] |
| Solubility in Organic Solvents | Soluble in alcohol and other organic solvents | [1] |
| Vapor Pressure | 1.5 mmHg at 25 °C | [5] |
| Flash Point | 50.6 °C | [1] |
Table 2: Organoleptic Properties of this compound
| Property | Description | Reference(s) |
| Odor Profile | Pleasant, citrus-like, slightly woody | [2][3] |
| Flavor Profile | (Data for p-cymene) Terpy, rancid with woody, oxidized citrus notes; spice nuances of green pepper and oregano at 1-10 ppm. | [6] |
| Odor Threshold | (Data for p-cymene) 0.057 ppm | [6] |
Regulatory Status
The Flavor and Extract Manufacturers Association (FEMA) has designated the broader category of "cymenes" as Generally Recognized as Safe (GRAS) for use as flavoring ingredients.[7] For specific applications, it is crucial to consult the latest regulatory guidelines from relevant authorities in your region. p-Cymene (B1678584) is listed with FEMA number 2356.[8]
Applications in the Fragrance Industry
This compound's fresh, citrusy, and subtly woody aroma makes it a versatile component in various fragrance compositions.
Application Notes:
-
Top Note Enhancer: Due to its volatility, this compound is effective as a top note, providing an initial fresh and uplifting citrus impression in perfumes, colognes, and other scented products.
-
Citrus Accord Component: It can be blended with other citrus ingredients like limonene, citral, and bergamot oil to create more complex and natural-smelling citrus accords.
-
Woody and Spicy Blends: The slight woody character of this compound allows it to bridge citrus top notes with warmer, woody, or spicy heart and base notes.
-
Masking Agent: In certain formulations, this compound can be used to mask less desirable odors of other ingredients.
-
Solvent Properties: Its ability to dissolve other organic compounds can be beneficial in fragrance formulations.[3]
Illustrative Fragrance Formulation Workflow
The following diagram illustrates a general workflow for incorporating this compound into a fragrance concentrate.
References
- 1. synectics.net [synectics.net]
- 2. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NEMI Method Summary - 2150 B [nemi.gov]
- 4. Applications of Gas Chromatography-Olfactometry (GC-O) in Food Flavor Analysis [spkx.net.cn]
- 5. SOP 15 [engineering.purdue.edu]
- 6. store.astm.org [store.astm.org]
- 7. femaflavor.org [femaflavor.org]
- 8. Gas chromatography-olfactometry in food flavour analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Synthetic o-Cymene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic o-cymene (B1210590). The following sections detail common purification challenges and provide step-by-step guidance to address them.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthetic this compound?
The primary impurities in synthetically produced this compound are its isomers, m-cymene (B53747) and p-cymene (B1678584), which are often co-produced during the alkylation of toluene (B28343) with propylene.[1][2] Other potential impurities include unreacted starting materials like toluene and disproportionation byproducts. The close boiling points of these isomers present the main purification challenge.
Q2: Which purification technique is most suitable for separating this compound from its isomers?
The choice of purification technique depends on the required purity and the scale of the experiment.
-
Fractional Distillation: This is a common method for separating liquids with close boiling points. However, due to the small difference in boiling points between cymene isomers, a highly efficient fractional distillation column is required.[3][4][5]
-
Extractive Distillation: This technique involves adding a solvent that alters the relative volatility of the components, making their separation by distillation easier.[6][7][8][9]
-
Azeotropic Distillation: This method involves adding a component that forms an azeotrope with one or more of the impurities, allowing for their separation.[10][11]
-
Preparative Chromatography: For high-purity this compound on a smaller scale, preparative gas chromatography (GC) or high-performance liquid chromatography (HPLC) can be effective.[12][13]
Q3: How can I effectively remove polar impurities from my this compound sample?
If your synthetic route introduces polar impurities, a simple liquid-liquid extraction can be effective. Washing the crude this compound with water or a dilute aqueous solution can remove water-soluble impurities. For instance, water washing is used to remove furfural, a solvent used in some purification processes.[14]
Troubleshooting Guides
Fractional Distillation
Issue 1: Poor separation of this compound from its isomers.
-
Possible Cause: Insufficient column efficiency.
-
Solution:
-
Increase Column Length: A longer distillation column provides more theoretical plates, enhancing separation.[3]
-
Use a More Efficient Packing Material: Columns packed with structured packing or highly efficient random packing (like Raschig rings or Vigreux indentations) offer a larger surface area for vapor-liquid equilibrium, improving separation.
-
Optimize Reflux Ratio: Increase the reflux ratio to improve separation. A higher reflux ratio means more condensed vapor is returned to the column, allowing for more equilibrium stages. A typical starting point for a difficult separation is a reflux ratio of 4:1 (4 parts returned condensate to 1 part collected distillate).[5]
-
-
-
Possible Cause: Distillation rate is too high.
-
Solution: Reduce the heating rate to ensure a slow and steady distillation. This allows for proper equilibrium to be established on each theoretical plate within the column.[3]
-
-
Possible Cause: Fluctuations in temperature.
-
Solution: Insulate the distillation column with glass wool or aluminum foil to minimize heat loss and maintain a consistent temperature gradient.[3]
-
Issue 2: The temperature at the still head is not stable.
-
Possible Cause: Inconsistent heating or improper thermometer placement.
-
Solution:
-
Ensure the heating mantle is providing consistent heat. Use a stirring bar to ensure even boiling.
-
Position the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.[15]
-
-
Extractive & Azeotropic Distillation
Issue 3: The chosen solvent is not effectively separating the cymene isomers.
-
Possible Cause: The solvent does not sufficiently alter the relative volatilities of the isomers.
-
Solution:
-
Select a Different Solvent: For extractive distillation of aromatics, solvents like sulfolane, N-formyl morpholine, and N-methyl pyrrolidone are commonly used.[6] For separating p-cymene from p-menthane (B155814) (a related separation challenge), agents like butyl benzoate (B1203000) and undecyl alcohol have been shown to be effective.[7]
-
Consider a Co-solvent System: In some cases, a mixture of solvents can provide better selectivity.
-
-
Issue 4: The solvent is co-distilling with the product.
-
Possible Cause: The boiling point of the solvent is too close to that of this compound, or an azeotrope is being formed.
-
Solution:
-
Choose a Higher-Boiling Solvent: The solvent in extractive distillation should have a boiling point significantly higher than the components being separated.[9]
-
Water Washing/Solvent Extraction: After distillation, wash the collected fractions with a solvent (like water) in which the distillation solvent is soluble but your product is not, to remove any entrained solvent.[14]
-
-
Column Chromatography
Issue 5: this compound and its isomers are co-eluting.
-
Possible Cause: The chosen stationary phase and mobile phase do not provide enough selectivity.
-
Solution:
-
Optimize the Mobile Phase: For silica (B1680970) gel chromatography, a non-polar mobile phase like hexane (B92381) is a good starting point. You can try adding a very small percentage of a slightly more polar solvent to fine-tune the separation, but this may not be sufficient for isomers.
-
Use a More Selective Stationary Phase: Consider a stationary phase with shape-selective properties. For HPLC, silver-impregnated silica columns have been used to separate unsaturated compounds and isomers.[12]
-
Adjust Flow Rate: A slower flow rate can sometimes improve resolution.[16]
-
-
Issue 6: Low recovery of this compound from the column.
-
Possible Cause: The compound is irreversibly adsorbed onto the stationary phase, or the column was overloaded.
-
Solution:
-
Deactivate the Silica Gel: If you suspect your compound is sensitive to the acidic nature of silica, you can use deactivated silica gel (e.g., by pre-treating with a small amount of a base like triethylamine (B128534) in the eluent).[17]
-
Reduce Sample Load: The amount of crude material loaded onto the column should typically be 1-5% of the weight of the stationary phase.[17]
-
-
Data Presentation
Table 1: Physical Properties of Cymene Isomers
| Property | This compound | m-Cymene | p-Cymene |
| Boiling Point (°C) | 178 | 175-176 | 177 |
| Density (g/cm³ at 20°C) | 0.877 | 0.864 | 0.857 |
| Refractive Index (at 20°C) | 1.500 | 1.497 | 1.490 |
Data sourced from various chemical property databases.
Table 2: GC Retention Indices (RI) of Cymene Isomers on a Non-Polar Column
| Compound | Retention Index (RI) |
| m-Cymene | 1022 |
| p-Cymene | 1024 |
| This compound | 1039 |
Data is for a non-polar (diphenyl:dimethylpolysiloxane, 5:95) GC column. The elution order is typically meta, para, and then ortho.[18]
Experimental Protocols
Protocol 1: Purification of this compound by Fractional Distillation
Objective: To separate this compound from its m- and p-isomers.
Materials:
-
Crude synthetic this compound mixture
-
Fractional distillation apparatus (round-bottom flask, fractionating column (e.g., Vigreux), distillation head, condenser, receiving flask)
-
Heating mantle with stirrer
-
Thermometer
-
Boiling chips or magnetic stir bar
-
Glass wool or aluminum foil for insulation
Procedure:
-
Assemble the fractional distillation apparatus. Ensure all glass joints are properly sealed.
-
Add the crude this compound mixture and a few boiling chips or a magnetic stir bar to the round-bottom flask. Do not fill the flask more than two-thirds full.
-
Wrap the fractionating column with glass wool or aluminum foil to ensure an adiabatic process.[3]
-
Begin heating the flask gently.
-
Observe the vapor rising through the column. Adjust the heating rate to maintain a slow, steady distillation rate of approximately 1-2 drops per second.
-
Monitor the temperature at the distillation head. The temperature should hold steady during the distillation of each fraction.
-
Collect the fractions in separate receiving flasks. The first fraction will be enriched in the lower boiling point isomer (m-cymene).
-
As the temperature begins to rise, change the receiving flask to collect the intermediate fraction.
-
When the temperature stabilizes at the boiling point of this compound (around 178°C), collect the main fraction.[2][19]
-
Stop the distillation before the distilling flask runs dry.
-
Analyze the purity of the collected fractions using Gas Chromatography (GC).
Protocol 2: Analysis of this compound Purity by Gas Chromatography (GC)
Objective: To determine the purity of this compound and quantify the presence of isomers.
Materials:
-
Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Non-polar capillary column (e.g., DB-5 or equivalent)
-
Helium or other suitable carrier gas
-
Purified this compound sample and standards for m- and p-cymene
-
Solvent for sample dilution (e.g., hexane)
Procedure:
-
Prepare a dilute solution of the this compound sample in hexane.
-
Set up the GC with the appropriate temperature program. A typical program might start at a lower temperature and ramp up to resolve the isomers.
-
Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
Record the chromatogram.
-
Identify the peaks corresponding to o-, m-, and p-cymene by comparing their retention times to those of pure standards. The typical elution order on a non-polar column is m-cymene, followed by p-cymene, and then this compound.[18][20]
-
Calculate the relative percentage of each isomer based on the peak areas in the chromatogram.
Visualizations
Caption: A general workflow for the purification and analysis of synthetic this compound.
Caption: A troubleshooting flowchart for poor separation during fractional distillation.
References
- 1. This compound | C10H14 | CID 10703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Purification [chem.rochester.edu]
- 4. chembam.com [chembam.com]
- 5. Fractional distillation - Wikipedia [en.wikipedia.org]
- 6. US7078580B2 - Process for separating aromatics by extractive distillation and a composite solvent used therein - Google Patents [patents.google.com]
- 7. US5106459A - Separation of p-menthane from p-cymene by extractive distillation - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Extractive distillation - Wikipedia [en.wikipedia.org]
- 10. US2862855A - Azeotrope distillation of aromatic isopropyl compounds from phenol - Google Patents [patents.google.com]
- 11. Azeotropic distillation - Wikipedia [en.wikipedia.org]
- 12. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 13. Separation of p-Cymene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. US3288688A - p-cymene purification process - Google Patents [patents.google.com]
- 15. m.youtube.com [m.youtube.com]
- 16. quora.com [quora.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. This compound | 527-84-4 [chemicalbook.com]
- 20. researchgate.net [researchgate.net]
common challenges in o-cymene synthesis routes
Welcome to the Technical Support Center for o-cymene (B1210590) synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the common challenges encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for this compound?
A1: The most prevalent method for synthesizing this compound is the Friedel-Crafts alkylation of toluene (B28343) with an alkylating agent such as isopropanol (B130326) or propylene.[1][2] This reaction is typically catalyzed by a Lewis acid (e.g., AlCl₃) or a solid acid catalyst like a zeolite. While effective for producing cymene isomers, achieving high selectivity for the ortho-isomer is a significant challenge. Another route involves the dehydrogenation of terpene precursors, though this method predominantly yields p-cymene (B1678584).
Q2: Why is achieving high selectivity for this compound in Friedel-Crafts alkylation difficult?
A2: High selectivity for this compound is challenging due to a combination of electronic and steric factors. The methyl group in toluene is an ortho-, para-director for electrophilic aromatic substitution. However, the isopropyl group is bulky, leading to steric hindrance at the ortho position. Consequently, the para-isomer is often the thermodynamically more stable and favored product.[3][4] Furthermore, many catalyst systems, especially at higher temperatures, favor the formation of the more stable para and meta isomers.[5] In some cases, especially with certain zeolite catalysts, the formation of this compound can be negligible.[5]
Q3: What are the typical byproducts in this compound synthesis via Friedel-Crafts alkylation?
A3: Besides the desired this compound, the reaction mixture typically contains the other isomers, m-cymene (B53747) and p-cymene.[4] Other common byproducts include polyalkylated toluenes (e.g., diisopropyltoluene), and products from side reactions like the disproportionation of toluene to benzene (B151609) and xylene, followed by the isopropylation of benzene to form cumene.[3]
Q4: How can I improve the yield of this compound over other isomers?
A4: To favor the formation of this compound, the reaction should be conducted under kinetic control, which typically involves lower reaction temperatures.[6] At lower temperatures (e.g., sub-zero), the ortho-isomer can be the major kinetic product.[6] The choice of catalyst is also crucial; while many shape-selective zeolites are designed to maximize p-cymene, exploring catalysts that are less sterically hindered at the active site might favor ortho-alkylation.
Q5: What are the main challenges in purifying this compound?
A5: The primary challenge in purifying this compound is its separation from the m- and p-isomers due to their very close boiling points.[7] Standard distillation requires a highly efficient fractional distillation column.[8][9] Gas chromatography can be used for the separation and analysis of the isomers.[1] One study notes that a specific gas chromatography column could separate m- and p-cymene but could not resolve the ortho isomer from others.[10]
Troubleshooting Guides
Problem 1: Low Yield of this compound and Predominance of p- and m-Isomers
Possible Causes:
-
Thermodynamic Control: The reaction is being run at a temperature that favors the formation of the more thermodynamically stable p- and m-isomers.[6]
-
Catalyst Choice: The catalyst used may have steric constraints that hinder the formation of the ortho-isomer or may promote isomerization to the para and meta forms.
-
Reaction Time: Longer reaction times can allow for the isomerization of the kinetically favored this compound to the more stable isomers.
Solutions:
-
Temperature Control: Perform the reaction at lower temperatures (e.g., 0°C or below) to favor the kinetically controlled ortho product.[6]
-
Catalyst Screening: Experiment with different Lewis acid catalysts or solid acids. While many zeolites are shape-selective for the para isomer, other catalysts might offer different selectivities.
-
Optimize Reaction Time: Monitor the reaction progress over time to determine the point of maximum this compound concentration before significant isomerization occurs.
Problem 2: Formation of Significant Amounts of Polyalkylated Byproducts
Possible Causes:
-
Reactant Molar Ratio: An insufficient excess of toluene relative to the alkylating agent can lead to the alkylation of the cymene product, which is more reactive than toluene.
-
High Catalyst Concentration: A high concentration of a very active catalyst can promote further alkylation.
Solutions:
-
Adjust Molar Ratio: Use a larger excess of toluene to isopropanol (or propylene). Ratios of 6:1 to 8:1 have been shown to increase cymene selectivity by reducing side reactions.[3]
-
Catalyst Loading: Reduce the amount of catalyst used in the reaction to control the rate of alkylation.
Problem 3: Difficulty in Separating this compound from Isomers
Possible Causes:
-
Close Boiling Points: The boiling points of o-, m-, and p-cymene are very close, making separation by simple distillation ineffective.
-
Inefficient Distillation Setup: The fractional distillation column being used may not have enough theoretical plates for adequate separation.
Solutions:
-
High-Efficiency Fractional Distillation: Employ a fractional distillation column with a high number of theoretical plates. The process should be run slowly to allow for proper equilibration between the liquid and vapor phases.[8][9]
-
Azeotropic or Extractive Distillation: Consider using an entrainer for azeotropic distillation or a solvent for extractive distillation to increase the relative volatility of the isomers.[7]
-
Preparative Chromatography: For small-scale purifications, preparative gas chromatography can be an effective, albeit more complex, method for isolating pure this compound.
Quantitative Data
Table 1: Isomer Distribution in the Friedel-Crafts Methylation of Toluene at Different Temperatures
| Temperature | o-Xylene (%) | m-Xylene (%) | p-Xylene (%) | Control Type |
| Sub-zero | 54 | 19 | 28 | Kinetic |
| Room Temperature (298 K) | 3 | 69 | 28 | Thermodynamic |
| 80°C | 1 | 89 | 10 | Thermodynamic |
Data adapted from a study on the methylation of toluene, illustrating the principle of kinetic versus thermodynamic control which is also applicable to isopropylation.[6]
Table 2: Effect of Toluene to Isopropyl Alcohol (IPA) Molar Ratio on Cymene Selectivity
| Toluene:IPA Molar Ratio | Cymene Selectivity (%) |
| 2 | 70 |
| 6-8 | 95 |
Data from a study on the isopropylation of toluene over a SAPO-5 catalyst.[3]
Experimental Protocols
Key Experiment: Friedel-Crafts Alkylation of Toluene with Isopropanol (Illustrative Protocol for Isomer Synthesis)
This protocol is a general illustration of the Friedel-Crafts alkylation to produce cymene isomers. For maximizing this compound, careful control of temperature to favor kinetic control is essential.
Materials:
-
Toluene (anhydrous)
-
Isopropyl alcohol (anhydrous)
-
Aluminum chloride (AlCl₃, anhydrous)
-
Dichloromethane (B109758) (anhydrous, as solvent)
-
Ice-salt bath
-
Hydrochloric acid (HCl), dilute aqueous solution
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Reflux condenser with a drying tube
-
Separatory funnel
Procedure:
-
Set up a clean, dry round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser protected by a drying tube.
-
Charge the flask with anhydrous toluene and anhydrous dichloromethane.
-
Cool the flask in an ice-salt bath to the desired low temperature (e.g., 0°C or below).
-
Carefully add anhydrous aluminum chloride to the stirred solution in portions.
-
Add a solution of anhydrous isopropyl alcohol in dichloromethane to the dropping funnel.
-
Add the isopropanol solution dropwise to the reaction mixture over a period of 1-2 hours, maintaining the low temperature.
-
After the addition is complete, allow the reaction to stir at the low temperature for a specified time, monitoring the progress by GC analysis to maximize the this compound content.
-
Quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and dilute hydrochloric acid.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
The resulting crude product containing a mixture of cymene isomers can be analyzed by GC-MS and purified by high-efficiency fractional distillation.
Visualizations
Logical Workflow for Troubleshooting Low this compound Yield
Caption: Troubleshooting flowchart for low this compound yield.
Experimental Workflow for this compound Synthesis and Purification
Caption: General workflow for this compound synthesis and purification.
References
- 1. This compound | C10H14 | CID 10703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. ias.ac.in [ias.ac.in]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Why Friedel Craft Methylation of Toluene is Abnormal? (The concept of kinetically and thermodynamically control product) | Science Mania [sciencemaniachem.com]
- 7. US5106459A - Separation of p-menthane from p-cymene by extractive distillation - Google Patents [patents.google.com]
- 8. Purification [chem.rochester.edu]
- 9. Fractional distillation - Wikipedia [en.wikipedia.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimizing Reaction Conditions for o-Cymene Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the synthesis of o-cymene (B1210590) derivatives.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the optimization of reactions involving this compound derivatives, providing potential causes and recommended solutions.
Problem 1: Low or No Product Yield in Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Possible Causes & Solutions
| Potential Cause | Recommended Action |
| Inactive Catalyst | The active Pd(0) species may not be forming efficiently from the precatalyst. Ensure your Pd precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) is from a reliable source and has been stored properly. Consider using more robust precatalysts like Pd G3 or PEPPSI systems to ensure consistent generation of the active catalyst.[1] For ruthenium-catalyzed reactions, ensure the precatalyst, such as [RuCl₂(p-cymene)]₂, is handled under inert conditions if sensitive to air or moisture. |
| Inappropriate Ligand | The choice of phosphine (B1218219) ligand is critical. For Suzuki-Miyaura couplings, bulky, electron-rich phosphine ligands often improve catalytic activity. Experiment with a variety of ligands, such as JohnPhos or Buchwald's biaryl phosphine ligands. Small phosphine ligands like PMe₃ have shown success in specific nickel-catalyzed cross-couplings.[2] |
| Base and Solvent Issues | The choice and quality of the base are crucial. Use freshly dried and ground base (e.g., K₂CO₃, K₃PO₄). The solvent system can significantly impact solubility and reaction rate. For Suzuki reactions, a mixture of an organic solvent (e.g., dioxane, THF) and water is often effective.[3][4] Ensure solvents are thoroughly degassed to remove oxygen, which can deactivate the catalyst.[3] |
| Sub-optimal Temperature | Reactions may be too slow at lower temperatures. Gradually increase the reaction temperature in increments of 10-20°C. However, be aware that excessively high temperatures can lead to catalyst decomposition and byproduct formation. |
| Poor Reagent Purity | Ensure the purity of all starting materials, including the this compound derivative and the coupling partner. Impurities can inhibit the catalyst or lead to side reactions. |
| Insufficient Mixing | For biphasic reactions, vigorous stirring is essential to maximize the interfacial area where the reaction occurs. Use a larger stir bar or a mechanical stirrer for larger-scale reactions.[1] |
Problem 2: Poor Regioselectivity in C-H Functionalization
Possible Causes & Solutions
| Potential Cause | Recommended Action |
| Ineffective Directing Group | The directing group is key to achieving high regioselectivity in C-H activation. Ensure the directing group is appropriately positioned to favor functionalization at the desired ortho-position. The choice of directing group can significantly influence the outcome. |
| Steric Hindrance | Steric hindrance around the target C-H bond can prevent the catalyst from accessing the site. Consider using a less bulky catalyst or modifying the substrate to reduce steric hindrance. In some cases, steric effects can be exploited to direct functionalization to a less hindered position. |
| Inappropriate Ligand or Additive | The ligand and additives can influence the steric and electronic environment of the catalyst, thereby affecting regioselectivity. For ruthenium-catalyzed reactions, the choice of carboxylate or phosphine ligand can be critical.[5] |
| Reaction Conditions | Solvent and temperature can play a role in regioselectivity. Experiment with different solvents of varying polarity. A lower reaction temperature may sometimes improve selectivity. |
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction of an this compound derivative is giving a significant amount of homocoupling byproduct. What can I do to minimize this?
A1: Homocoupling is a common side reaction in Suzuki couplings and is often exacerbated by the presence of oxygen.[6] Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., Argon or Nitrogen). Using a reliable Pd(0) source or a precatalyst that efficiently generates Pd(0) can also help. Additionally, carefully controlling the stoichiometry of your reagents can minimize homocoupling of the boronic acid partner.
Q2: I am attempting a ruthenium-catalyzed C-H arylation of an this compound derivative, but the reaction is sluggish. How can I improve the reaction rate?
A2: Several factors can influence the rate of Ru-catalyzed C-H activation. The choice of the ruthenium precatalyst is important; for example, [{RuCl₂(p-cymene)}₂] is a common choice. The addition of a silver salt, such as AgSbF₆, can act as a halide scavenger and generate a more active cationic ruthenium species. The nature of the directing group on your this compound derivative and the electronic properties of the arylating agent also play a significant role. Increasing the reaction temperature may also improve the rate, but should be done cautiously to avoid catalyst decomposition.
Q3: What are the best practices for setting up an inert atmosphere for my cross-coupling reaction?
A3: To establish an inert atmosphere, you should use Schlenk line techniques. This involves evacuating the reaction flask and backfilling it with an inert gas (like argon or nitrogen) multiple times (typically 3-5 cycles). Solvents should be sparged with the inert gas for at least 30 minutes prior to use.[3] Reagents should be added under a positive pressure of the inert gas.
Q4: Can the choice of solvent affect the regioselectivity of my this compound functionalization?
A4: Yes, the solvent can have a significant impact on regioselectivity. Solvents can influence the solubility of the catalyst and substrates, and can also coordinate to the metal center, thereby altering its steric and electronic properties. It is advisable to screen a range of solvents with varying polarities (e.g., dioxane, toluene, DMF, 2-MeTHF) to find the optimal conditions for your specific reaction.
Data Presentation
The following tables summarize quantitative data from various studies on the optimization of reaction conditions for cymene derivatives.
Table 1: Optimization of Ruthenium-Catalyzed C-H Alkenylation
| Entry | Catalyst (mol%) | Additive (mol%) | Temperature (°C) | Yield (%) |
| 1 | [Ru(p-cymene)Cl₂]₂ (5) | AdCOOH (50) | 25 | 45 |
| 2 | RuCl₃·3H₂O (10) | AdCOOH (50) | 25 | N.R. |
| 3 | [Cp*RuCl₂]₂ (5) | AdCOOH (50) | 25 | N.R. |
| 4 | [Ru(p-cymene)Cl₂]₂ (5) | MesCOOH (50) | 25 | 68 |
| 5 | [Ru(p-cymene)Cl₂]₂ (5) | AcOH (50) | 25 | 52 |
| 6 | [Ru(p-cymene)Cl₂]₂ (5) | NaOAc (50) | 25 | 35 |
| 7 | [Ru(p-cymene)Cl₂]₂ (5) | PivONa·H₂O (50) | 25 | 28 |
| 8 | [Ru(p-cymene)Cl₂]₂ (5) | DABCO (50) | 25 | Trace |
Reaction conditions: Indoline (0.2 mmol), Vinylating Agent (0.4 mmol), Catalyst, Additive, AgSbF₆ (25 mol%), Microwave, 2 h. Data adapted from a study on related substrates.[7]
Table 2: Effect of Ligand on Ruthenium-Catalyzed meta-C-H Functionalization
| Entry | Ligand | Solvent | Yield (%) |
| 1 | None | PhCl | 10 |
| 2 | PPh₃ | PhCl | 25 |
| 3 | P(OPh)₃ | PhCl | 38 |
| 4 | L1 | PhCMe₃ | 72 |
| 5 | L2 | PhCMe₃ | 85 |
Reaction conditions: Substrate (0.5 mmol), Alkylating Agent (1.5 mmol), [RuCl₂(p-cymene)]₂ (5.0 mol %), Ligand (30 mol %), K₂CO₃ (1.0 mmol), Solvent (2.0 ml), 120 °C, 20 h. L1 and L2 represent specific phosphine ligands. Data adapted from a study on related substrates.[8]
Experimental Protocols
General Procedure for Ruthenium-Catalyzed Ortho-Arylation of a Directed this compound Derivative
-
To an oven-dried Schlenk tube, add the directed this compound derivative (0.50 mmol), the aryl boronic acid (1.00 mmol), [{RuCl₂(p-cymene)}₂] (0.0125 mmol, 2.5 mol%), and a suitable additive (e.g., AgSbF₆, 0.05 mmol, 10 mol%).
-
Evacuate and backfill the tube with argon three times.
-
Add a degassed solvent (e.g., 2.0 mL of dioxane) via syringe.
-
Add a degassed solution of a base (e.g., K₂CO₃, 1.00 mmol) in water if required by the specific protocol.
-
Seal the tube and place it in a preheated oil bath at the desired temperature (e.g., 100-120 °C).
-
Stir the reaction mixture for the specified time (e.g., 12-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Note: This is a general protocol and specific conditions such as the choice of ligand, base, solvent, and temperature should be optimized for each specific substrate.
Visualizations
Troubleshooting Workflow for Low Yield in Cross-Coupling Reactions
Caption: Troubleshooting workflow for low product yield.
Logical Flow for Optimizing Regioselectivity in C-H Functionalization
Caption: Optimizing regioselectivity in C-H functionalization.
References
- 1. A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Phosphine Ligands Enable Selective Oxidative Addition of Ar—O over Ar—Cl Bonds at Nickel(0) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Precise control of the site selectivity in ruthenium-catalyzed C–H bond amidations using cyclic amides as powerful directing groups - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D2QO01434C [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ruthenium- and palladium-catalyzed consecutive coupling and cyclization of aromatic sulfoximines with phenylboronic acids: an efficient route to diben ... - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC04589D [pubs.rsc.org]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Recent Advances in C–H Bond Functionalization with Ruthenium-Based Catalysts [mdpi.com]
Technical Support Center: Nitration of o-Cymene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitration of o-cymene (B1210590). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the expected main products of the nitration of this compound?
The primary products of the electrophilic nitration of this compound are the constitutional isomers of nitro-o-cymene. Due to the directing effects of the methyl and isopropyl groups (both are ortho, para-directing), the nitro group will preferentially substitute at the positions ortho and para to these activating groups. The main products are typically 3-nitro-o-cymene and 4-nitro-o-cymene.
Q2: What are the common side products observed in the nitration of this compound?
Several side products can be formed during the nitration of this compound. These can be broadly categorized as:
-
Isomeric Nitro-o-cymenes: Besides the main products, other isomers such as 5-nitro-o-cymene and 6-nitro-o-cymene can be formed in smaller quantities.
-
Dealkylated Products: Ipso-substitution, where the nitro group attacks a carbon atom already bearing a substituent, can lead to the loss of either the methyl or isopropyl group. This results in the formation of nitrotoluenes (e.g., o-nitrotoluene, m-nitrotoluene) or isopropyl-nitrobenzenes.
-
Phenolic Compounds: Ipso-attack by the nitronium ion can also lead to the formation of an unstable intermediate that, upon workup, can yield phenolic byproducts. For instance, attack at the isopropyl-substituted position can lead to the formation of 2-methyl-x-nitrophenols.
-
Oxidation Products: Under harsh nitrating conditions (e.g., high temperatures, high concentrations of nitric acid), oxidation of the alkyl side chains can occur, leading to the formation of benzoic acid derivatives or other oxidation byproducts.
-
Dinitrated Products: If the reaction conditions are too forcing, dinitration of the cymene ring can occur, leading to the formation of dinitro-o-cymenes.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of desired nitro-o-cymene isomers | 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Insufficiently strong nitrating agent. 4. Loss of product during workup. | 1. Increase reaction time or temperature cautiously. Monitor reaction progress using TLC or GC. 2. Optimize the reaction temperature. Typically, nitrations are carried out at low temperatures (0-10 °C) to control selectivity and minimize side reactions. 3. Ensure the nitrating mixture (e.g., nitric acid/sulfuric acid) is freshly prepared and of the correct concentration. 4. Ensure proper pH adjustment during neutralization and use an appropriate extraction solvent. Perform multiple extractions to maximize recovery. |
| High percentage of dealkylated side products (e.g., nitrotoluenes) | 1. High reaction temperature. 2. Highly acidic reaction conditions favoring ipso-substitution. | 1. Maintain a lower reaction temperature throughout the addition of the nitrating agent and the subsequent stirring period. 2. Use a milder nitrating agent if possible, or reduce the concentration of sulfuric acid. |
| Formation of significant amounts of phenolic byproducts | 1. Presence of nitrous acid in the nitric acid. 2. Ipso-attack at a substituted position followed by rearrangement and hydrolysis. | 1. Use nitric acid with a low concentration of nitrous acid. The addition of a small amount of urea (B33335) to the reaction mixture can help to scavenge nitrous acid. 2. Control the reaction temperature and use less forcing conditions to minimize ipso-substitution. |
| Dark-colored or tarry reaction mixture | 1. Overheating of the reaction. 2. Oxidation of the starting material or products. 3. Presence of impurities in the starting this compound. | 1. Ensure efficient cooling and slow, dropwise addition of the nitrating agent. 2. Use a lower reaction temperature and avoid an excess of nitric acid. 3. Purify the starting this compound by distillation before use. |
| Difficult separation of isomeric products | 1. Similar boiling points and polarities of the nitro-o-cymene isomers. | 1. Utilize fractional distillation under reduced pressure for initial separation. 2. Employ column chromatography on silica (B1680970) gel with an appropriate eluent system (e.g., hexane/ethyl acetate (B1210297) mixtures) for finer separation. 3. High-performance liquid chromatography (HPLC) can also be used for analytical and preparative separation. |
Quantitative Data on Product Distribution
| Product | Typical Yield Range (based on p-cymene (B1678584) nitration) | Notes |
| Main Nitro-isomers (e.g., 3-nitro-o-cymene, 4-nitro-o-cymene) | 70-85% | The ratio of these isomers will depend on the specific reaction conditions. |
| Other Nitro-isomers | 5-10% | Minor isomers formed due to substitution at less favored positions. |
| Dealkylated Products (e.g., Nitrotoluenes) | 5-15% | Yields increase with higher temperatures and stronger acid concentrations. |
| Phenolic Byproducts | 1-5% | Formation is often indicative of non-optimal reaction conditions. |
| Dinitrated Products | < 2% | Generally formed only under harsh conditions. |
Experimental Protocols
Nitration of this compound
Materials:
-
This compound
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane (B109758) (or other suitable organic solvent)
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (2.0 equivalents) to 0 °C in an ice bath.
-
Slowly add this compound (1.0 equivalent) to the cooled sulfuric acid with vigorous stirring, maintaining the temperature below 10 °C.
-
In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (1.1 equivalents) while cooling in an ice bath.
-
Add the nitrating mixture dropwise to the this compound/sulfuric acid mixture over a period of 30-60 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir at 0-10 °C for an additional 1-2 hours. Monitor the reaction progress by TLC or GC.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product mixture.
Analysis of the Product Mixture by Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer.
-
Capillary column suitable for separating aromatic isomers (e.g., DB-5ms or equivalent).
GC Conditions (typical):
-
Injector Temperature: 250 °C
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Split.
MS Conditions (typical):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
Procedure:
-
Prepare a dilute solution of the crude product mixture in a suitable solvent (e.g., dichloromethane).
-
Inject a small volume (e.g., 1 µL) of the sample into the GC-MS system.
-
Identify the components by comparing their mass spectra with a library database (e.g., NIST) and their retention times with known standards if available.
-
Quantify the relative amounts of each component by integrating the peak areas in the total ion chromatogram (TIC).
Visualizations
Caption: Main reaction pathway for the nitration of this compound.
Caption: Formation of dealkylated and phenolic side products.
Caption: A logical workflow for troubleshooting this compound nitration.
strategies to improve the yield of o-cymene production
Technical Support Center: o-Cymene (B1210590) Production
Welcome to the technical support center for this compound production. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions related to the synthesis and yield optimization of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary industrial methods for producing this compound?
A1: The primary method for producing this compound, along with its meta and para isomers, is the Friedel-Crafts alkylation of toluene (B28343) with propylene (B89431).[1] This process typically uses an acid catalyst. Other reported synthesis methods include starting from o-toluic acid.[2] While cymenes can be produced from natural sources like terpenes (α-pinene, limonene), these routes predominantly yield p-cymene (B1678584).[3][4]
Q2: What is this compound and what are its primary applications?
A2: this compound (orththis compound) is an aromatic hydrocarbon with a benzene (B151609) ring substituted with a methyl group and an isopropyl group at adjacent positions.[5] It is a colorless liquid with a citrus-like odor.[5] It is used as a solvent, a metal polish additive, and an intermediate in the manufacturing of resins, pharmaceuticals, and fragrances.[6][7] Its antimicrobial properties also make it valuable for developing natural pesticides.[7]
Q3: What are the main challenges in maximizing the yield of this compound specifically?
A3: The main challenges include:
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Isomer Selectivity: Toluene alkylation produces a mixture of o-, m-, and p-cymene isomers, with the para and meta forms often being thermodynamically favored.[1][8] Separating these isomers can be difficult and energy-intensive.
-
Byproduct Formation: Side reactions, such as the disproportionation of cymene into toluene and diisopropylbenzenes, can reduce the yield of the desired product.[8]
-
Catalyst Deactivation: Catalysts used in the alkylation process can deactivate over time, leading to a decrease in conversion and yield.[9][10]
Troubleshooting Guide: Low this compound Yield
This section addresses common issues encountered during this compound synthesis and provides actionable solutions.
Issue 1: Low Overall Conversion of Toluene
Q: My reaction shows a low conversion rate of the starting material (toluene). What are the potential causes and how can I fix this?
A: Low toluene conversion is often linked to issues with the catalyst or reaction conditions.
Possible Causes & Solutions:
-
Catalyst Inactivity: The acid catalyst (e.g., AlCl₃, BF₃, solid acids) may be deactivated.
-
Moisture Contamination: Friedel-Crafts catalysts are highly sensitive to moisture. Ensure all glassware is flame-dried or oven-dried and that all reagents and solvents are anhydrous.[11][12]
-
Improper Handling: Handle catalysts under an inert atmosphere (e.g., nitrogen or argon) to prevent deactivation by air and moisture.
-
Insufficient Catalyst Loading: The catalyst-to-reactant ratio may be too low. Try incrementally increasing the catalyst loading, but be aware that excessive amounts can promote side reactions.
-
-
Suboptimal Reaction Temperature:
-
Temperature Too Low: The reaction may be too slow at lower temperatures. Gradually increase the reaction temperature while monitoring for the formation of byproducts.[13]
-
Temperature Too High: Excessively high temperatures can lead to catalyst degradation and favor undesirable side reactions.[14] Finding the optimal temperature is crucial.
-
-
Inefficient Mixing:
-
Ensure vigorous and continuous stirring to maintain a homogenous reaction mixture, which is critical for efficient contact between reactants and the catalyst.[11]
-
Logical Troubleshooting Flow for Low Toluene Conversion
Caption: Troubleshooting flowchart for low toluene conversion.
Issue 2: Poor Selectivity for this compound Isomer
Q: The overall yield of cymenes is acceptable, but the product mixture contains very little this compound. How can I improve ortho-selectivity?
A: Directing the alkylation to the ortho position is challenging. Selectivity is influenced by the catalyst system and reaction conditions.
Possible Causes & Solutions:
-
Thermodynamic vs. Kinetic Control: Para and meta isomers are often the more thermodynamically stable products. To favor the kinetically controlled ortho product, milder reaction conditions are often necessary.
-
Lower Temperature: Running the reaction at a lower temperature can sometimes favor the ortho isomer.[8] For instance, a modified Friedel-Crafts procedure for m-cymene (B53747) operates at -78°C to minimize disproportionation, a principle that can be adapted.[8]
-
Shorter Reaction Time: Monitor the reaction closely and quench it once a sufficient amount of product has formed, before it has time to isomerize to the more stable para or meta forms.
-
-
Catalyst Choice: The steric bulk and nature of the catalyst can influence positional selectivity.
-
Solid Acid Catalysts: Explore the use of shape-selective solid acid catalysts like certain zeolites. While many are optimized for p-cymene, specific pore structures might favor ortho-alkylation.[15][16]
-
Catalyst Modification: Modifying catalysts, for example by adding a co-catalyst or altering the support, can change the steric environment around the active site.
-
Data on Isomer Distribution
While specific data for this compound is less common than for p-cymene, the following table illustrates how catalyst and conditions affect isomer distribution in related processes.
| Catalyst System | Feedstock | Temperature (°C) | Pressure (bar) | p-Cymene Yield (%) | Other Isomers | Reference |
| Faujasite Y Zeolite | α-Pinene | ~300 | 5 | 54 (total cymenes) | m- and o-isomers present | [15] |
| Faujasite Y Zeolite | Turpentine | ~300 | 5 | 28 (total cymenes) | m- and o-isomers present | [15] |
| ZnO/SiO₂ | Limonene | 325 | Gas Phase | 100 | - | [17] |
| Pd/Al₂O₃ | Limonene | 300 | 65 | 80 | - | [9][10] |
Note: The data above primarily focuses on p-cymene production from terpenes but highlights the high selectivity achievable with the right catalyst system.
Issue 3: Significant Byproduct Formation (Disproportionation)
Q: My final product is contaminated with significant amounts of toluene and diisopropylbenzenes. What is causing this and how can I prevent it?
A: This is a classic sign of disproportionation, a common side reaction in Friedel-Crafts alkylations.[8]
Possible Causes & Solutions:
-
Excessive Catalyst Acidity/Loading: A highly active catalyst or excessive loading can promote the migration of alkyl groups.
-
Reduce Catalyst Amount: Carefully titrate the amount of catalyst to find a balance between efficient reaction and minimal side reactions.
-
Use a Milder Catalyst: Consider switching to a less aggressive Lewis acid or a solid acid catalyst.
-
-
High Reaction Temperature: Higher temperatures provide the energy needed for alkyl groups to rearrange.
-
Lower the Temperature: Performing the reaction at the lowest possible temperature that still allows for a reasonable reaction rate is key.[8]
-
-
Incorrect Reactant Ratio: An excess of the alkylating agent (propylene) relative to toluene can sometimes lead to multiple alkylations.
-
Optimize Stoichiometry: Use a molar excess of toluene relative to propylene to favor mono-alkylation.
-
Experimental Protocols
General Protocol for Toluene Alkylation to Produce Cymene Isomers
This protocol is a representative procedure for the synthesis of cymene isomers via Friedel-Crafts alkylation. Warning: This procedure involves hazardous materials and should only be performed by trained personnel with appropriate safety measures.
Materials:
-
Toluene (anhydrous)
-
Propylene gas or 2-propyl halide
-
Anhydrous aluminum chloride (AlCl₃) or other suitable Lewis acid catalyst
-
Anhydrous solvent (e.g., dichloromethane (B109758) or nitromethane)
-
Ice water bath
-
Hydrochloric acid (HCl), dilute aqueous solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet (if using propylene gas), a thermometer, and a reflux condenser under an inert atmosphere (N₂ or Ar).
-
Reagents: Charge the flask with anhydrous solvent and the Lewis acid catalyst (e.g., AlCl₃). Cool the mixture in an ice bath.
-
Addition: Slowly add anhydrous toluene to the cooled catalyst slurry with vigorous stirring.
-
Alkylation: Bubble propylene gas through the mixture at a controlled rate, or add the 2-propyl halide dropwise. Maintain the temperature throughout the addition (e.g., 0-10 °C).
-
Reaction: After the addition is complete, allow the reaction to stir at the specified temperature for a set period. Monitor the reaction's progress using Gas Chromatography (GC) to observe the consumption of toluene and the formation of cymene isomers.
-
Quenching: Once the reaction is complete, quench it by very slowly and carefully pouring the reaction mixture over crushed ice and dilute HCl. This step is highly exothermic and should be done in a fume hood with caution.
-
Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, water, saturated NaHCO₃ solution, and finally, brine.
-
Drying & Filtration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, then filter to remove the drying agent.
-
Purification: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude mixture of cymene isomers can be purified by fractional distillation. The boiling points are: this compound (178°C), m-cymene (175-176°C), and p-cymene (177°C), making separation by this method challenging.[1] Preparative GC is often required for high purity separation.[8]
Workflow for this compound Synthesis and Purification
Caption: General experimental workflow for this compound synthesis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | 527-84-4 [chemicalbook.com]
- 3. WO2015023225A1 - Method for production of p-cymene - Google Patents [patents.google.com]
- 4. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 5. CAS 527-84-4: this compound | CymitQuimica [cymitquimica.com]
- 6. This compound | C10H14 | CID 10703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Precursor prioritization for p-cymene production through synergistic integration of biology and chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. escholarship.org [escholarship.org]
- 11. Troubleshooting [chem.rochester.edu]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. reddit.com [reddit.com]
- 15. cris.vtt.fi [cris.vtt.fi]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
Technical Support Center: o-Cymene Stability and Storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of o-cymene (B1210590) under various storage conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: this compound is considered stable under recommended storage conditions.[1][2] It is a flammable, colorless liquid that is nearly insoluble in water but soluble in organic solvents.[3]
Q2: What are the ideal storage conditions for this compound?
A2: To ensure its stability, this compound should be stored in a tightly closed container in a cool, dry, dark, and well-ventilated area.[1][2] It is crucial to keep it away from heat, sparks, open flames, and strong oxidizing agents.[1]
Q3: What are the primary degradation pathways for this compound?
A3: The primary degradation pathway for this compound, similar to its isomer p-cymene, is oxidation. This process is often initiated by exposure to air (autoxidation), light, and heat. The alkyl (methyl and isopropyl) side chains on the benzene (B151609) ring are susceptible to oxidation, which can lead to the formation of hydroperoxides, alcohols, ketones, and eventually carboxylic acids.[4][5]
Q4: Can this compound form explosive peroxides?
A4: Yes, like many ether and alkylbenzene compounds, this compound has the potential to form peroxides upon prolonged exposure to air and light.[6][7][8] These peroxides can be explosive, especially when concentrated by distillation or evaporation. Regular testing for peroxides is recommended for older containers or samples that have been opened multiple times.
Q5: What are the visual signs of this compound degradation?
A5: Visual indicators of peroxide formation, a key degradation process, can include the appearance of a yellowish color in the normally colorless liquid, the formation of crystals (especially around the cap), or a hazy or cloudy appearance.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in GC-MS/HPLC analysis. | Sample degradation due to improper storage. | 1. Review storage conditions (exposure to air, light, heat). 2. Perform peroxide testing on the sample. 3. If peroxides are detected, handle with extreme caution and consider safe disposal. 4. Use a fresh, unopened bottle of this compound for your experiment and re-analyze. |
| Inconsistent experimental results using this compound from an old or frequently used container. | Peroxide formation or other degradation products are interfering with the reaction. | 1. Test the this compound for peroxides. 2. If the peroxide test is positive, do not use the material. 3. Obtain a new, sealed container of this compound. 4. For ongoing projects, consider aliquoting the this compound into smaller, tightly sealed containers under an inert atmosphere (e.g., nitrogen or argon) to minimize repeated exposure of the main stock to air. |
| A yellowish discoloration of the this compound solution. | Autoxidation and potential formation of degradation products. | 1. Do not use the discolored this compound, as it may contain impurities that could affect your experiment. 2. Test for peroxides as a safety precaution. 3. Procure a fresh supply of this compound. |
Quantitative Stability Data
The following table provides illustrative data on the stability of this compound under various conditions. Please note that this data is representative and intended to demonstrate the expected trends in degradation. Actual results may vary based on the specific purity of the this compound and the exact experimental conditions.
| Storage Condition | Duration | Purity (%) (Illustrative) | Peroxide Value (meq/kg) (Illustrative) |
| Recommended: 2-8°C, Dark, Inert Atmosphere | 12 months | >99.5 | <1 |
| Room Temperature (~25°C), Dark, Sealed | 12 months | 99.0 | 5-10 |
| Room Temperature (~25°C), Ambient Light, Sealed | 12 months | 98.5 | 15-25 |
| 40°C, Dark, Sealed | 6 months | 98.0 | 30-50 |
| 40°C, Ambient Light, Sealed | 6 months | 97.0 | >50 |
Experimental Protocols
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment
Objective: To determine the purity of this compound and identify potential degradation products.
Methodology:
-
Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., hexane (B92381) or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
Instrumentation: Use a gas chromatograph coupled with a mass spectrometer (GC-MS).
-
GC Conditions:
-
Column: A nonpolar capillary column (e.g., DB-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 60°C for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Injection Mode: Split (e.g., 50:1).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Ion Source Temperature: 230°C.
-
-
Data Analysis: Identify this compound and any impurity peaks by comparing their mass spectra with a reference library (e.g., NIST). Quantify the purity based on the relative peak areas.
Protocol 2: Peroxide Value Determination
Objective: To semi-quantitatively determine the concentration of peroxides in an this compound sample.
Methodology:
-
Materials:
-
This compound sample.
-
Potassium iodide (KI).
-
Glacial acetic acid.
-
Starch indicator solution (optional).
-
Commercially available peroxide test strips.
-
-
Procedure using Test Strips (Recommended for ease of use):
-
Follow the manufacturer's instructions for the specific test strips used.
-
Typically, this involves dipping the strip into the this compound sample for a specified time and comparing the resulting color to a chart to estimate the peroxide concentration.
-
-
Qualitative Iodide Test:
-
In a clean, dry test tube, add 1 mL of the this compound sample.
-
Add 1 mL of glacial acetic acid and a small crystal of potassium iodide.
-
A yellow to brown color indicates the presence of peroxides. A darker color suggests a higher concentration.
-
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Decision tree for troubleshooting experimental issues.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. This compound | C10H14 | CID 10703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Peroxide Formation | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 7. ehs.yale.edu [ehs.yale.edu]
- 8. Peroxide Forming Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]
developing analytical methods for o-cymene quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the development of analytical methods for o-cymene (B1210590) quantification. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for this compound quantification?
A1: The most prevalent and robust methods for quantifying this compound are gas chromatography (GC) techniques. GC coupled with a Flame Ionization Detector (GC-FID) is widely used for its reliability and quantitative accuracy. For enhanced specificity and identification, especially in complex matrices, GC coupled with a Mass Spectrometer (GC-MS) is the preferred method. High-Performance Liquid Chromatography (HPLC) with a UV detector is also a viable, albeit less common, technique.
Q2: What is the biggest challenge in this compound analysis by GC?
A2: The primary challenge is the chromatographic separation of this compound from its isomers, m-cymene (B53747) and p-cymene.[1][2] These isomers have very similar mass spectra and close retention times, which can lead to co-elution and inaccurate quantification.[1][2] Careful method development, including the selection of an appropriate GC column and optimization of the temperature program, is crucial to achieve baseline separation.
Q3: What type of GC column is best for separating cymene isomers?
A3: The choice of GC column is critical for resolving o-, m-, and p-cymene. Both non-polar and polar columns can be used, and the elution order will depend on the stationary phase.
-
Non-polar columns (e.g., DB-5, 5% diphenyl/95% dimethylpolysiloxane) typically elute the isomers in the order of their boiling points: m-cymene, followed closely by p-cymene, and then this compound.[1]
-
Polar columns (e.g., Carbowax) can also be effective and may offer different selectivity, which can be advantageous for resolving the isomers from other matrix components.[1]
Q4: Can I use HPLC to quantify this compound?
A4: Yes, HPLC is a feasible alternative for this compound quantification, particularly for samples that are not suitable for GC analysis. A common approach involves reverse-phase HPLC with a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water, with UV detection.[3][4] However, method development and validation are essential to ensure specificity and sensitivity.
Q5: What are typical validation parameters I should expect for an this compound quantification method?
A5: For a validated this compound quantification method, you should expect to see data for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (repeatability). The table below shows typical validation parameters for a GC-FID method for p-cymene, which can serve as a reference for this compound.
| Parameter | Typical Value | Reference |
| Linearity (r²) | > 0.999 | [5] |
| Limit of Detection (LOD) | ~2 ng/mL | [5] |
| Limit of Quantification (LOQ) | ~10 ng/mL | [5] |
| Recovery | 93-98% | [5] |
| Precision (RSD%) | < 1% | [5] |
Troubleshooting Guides
Gas Chromatography (GC) Methods
Issue 1: Poor resolution or co-elution of cymene isomers.
-
Question: My chromatogram shows overlapping peaks for what I believe are o-, m-, and p-cymene. How can I improve their separation?
-
Answer:
-
Optimize the Temperature Program: A slower temperature ramp rate, particularly around the elution temperature of the cymene isomers, can significantly improve resolution.[6] For example, a ramp of 2-3°C per minute in the critical region can enhance separation.
-
Select the Right Column: If you are using a non-polar column and still facing co-elution, consider switching to a polar column like a Carbowax phase, which offers different selectivity.[1]
-
Increase Column Length: A longer column provides more theoretical plates and can improve the separation of closely eluting compounds.[7][8]
-
Adjust Carrier Gas Flow Rate: Ensure your carrier gas flow rate is optimal for your column dimensions and carrier gas type (Helium, Hydrogen, or Nitrogen). A flow rate that is too high or too low can decrease efficiency and resolution.[9]
-
Issue 2: Peak tailing for the this compound peak.
-
Question: The this compound peak in my chromatogram is asymmetrical and shows significant tailing. What could be the cause and how do I fix it?
-
Answer:
-
Check for Active Sites: Peak tailing is often caused by active sites in the GC inlet (liner) or the column itself. Ensure you are using a deactivated liner and that your column has not been contaminated.
-
Column Maintenance: Trim the first few centimeters of the column from the inlet side. This can remove non-volatile residues and active sites that cause peak tailing.
-
Injector Temperature: An injector temperature that is too low can cause slow vaporization and lead to band broadening and peak tailing. Ensure the injector temperature is appropriate for the solvent and analytes.
-
Issue 3: Inconsistent peak areas and poor reproducibility.
-
Question: I am seeing significant variation in the peak area for this compound across multiple injections of the same sample. What should I check?
-
Answer:
-
Check for Leaks: Leaks in the injection port, septum, or column fittings are a common cause of poor reproducibility. Use an electronic leak detector to systematically check for leaks.
-
Autosampler vs. Manual Injection: If using manual injection, ensure a consistent and fast injection technique. An autosampler will provide better reproducibility.
-
Sample Volume in Syringe: Ensure the injection volume is appropriate for the syringe size to minimize measurement errors.
-
Inlet Liner Contamination: A dirty or contaminated liner can lead to inconsistent sample transfer to the column. Replace the liner regularly.
-
Issue 4: Matrix effects are suppressing my this compound signal.
-
Question: I am analyzing this compound in a complex matrix (e.g., essential oil), and I suspect matrix effects are impacting my quantification. How can I address this?
-
Answer:
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is similar to your samples. This helps to compensate for signal enhancement or suppression caused by co-eluting matrix components.[10]
-
Sample Dilution: Diluting your sample can reduce the concentration of interfering matrix components, thereby minimizing their effect on the analyte signal.
-
Use an Internal Standard: Add a known concentration of an internal standard (a compound with similar chemical properties to this compound but not present in the sample) to all samples and standards. The ratio of the analyte peak area to the internal standard peak area is used for quantification, which can correct for variations in injection volume and matrix effects.
-
Sample Cleanup: Employ sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering compounds from the matrix before GC analysis.[10]
-
High-Performance Liquid Chromatography (HPLC) Methods
Issue 1: this compound peak is not well-retained or elutes too quickly.
-
Question: On my C18 column, the this compound peak is eluting very early, close to the solvent front. How can I increase its retention time?
-
Answer:
-
Decrease the Organic Solvent Content: In reverse-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase will increase the retention of non-polar compounds like this compound.
-
Change the Organic Solvent: If you are using methanol, switching to acetonitrile, which is a stronger solvent, might require a lower percentage in the mobile phase to achieve the desired retention.
-
Use a Different Column: Consider a column with a different stationary phase that may offer better retention for your analyte.
-
Issue 2: Poor peak shape or splitting.
-
Question: My this compound peak is broad or split into two. What could be the problem?
-
Answer:
-
Injection Solvent Incompatibility: Ensure that the solvent used to dissolve your sample is not significantly stronger than the mobile phase. Injecting a sample in a very strong solvent can cause peak distortion.
-
Column Contamination or Void: The column may be contaminated or have a void at the inlet. Try flushing the column or reversing it (if the manufacturer allows) to wash out contaminants. If a void is suspected, the column may need to be replaced.
-
Extra-Column Volume: Excessive tubing length or fittings between the injector, column, and detector can contribute to band broadening. Minimize the length and number of connections.
-
Experimental Protocols
GC-FID Protocol for this compound Quantification in Essential Oils
This protocol is a general guideline and may require optimization for specific matrices and instrumentation.
-
Sample Preparation:
-
Accurately weigh a known amount of the essential oil sample.
-
Dilute the sample in a suitable solvent such as hexane (B92381) or ethanol (B145695) to a final concentration within the linear range of the calibration curve.
-
Add an internal standard (e.g., undecane) at a known concentration to both the sample and standard solutions.
-
-
GC-FID Conditions:
| Parameter | Setting |
| GC System | Agilent 7890B or equivalent |
| Column | DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Injector | Split/Splitless |
| Injector Temperature | 250°C |
| Split Ratio | 50:1 (can be adjusted based on concentration) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Temperature Program | Initial temp: 60°C, hold for 2 minRamp 1: 3°C/min to 150°CRamp 2: 20°C/min to 280°C, hold for 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300°C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (N2) | 25 mL/min |
-
Calibration:
-
Prepare a series of calibration standards of this compound in the same solvent as the sample, covering the expected concentration range.
-
Add the same concentration of internal standard to each calibration standard.
-
Generate a calibration curve by plotting the ratio of the this compound peak area to the internal standard peak area against the concentration of this compound.
-
HPLC-UV Protocol for this compound Quantification
This protocol is a starting point for method development.
-
Sample Preparation:
-
Dissolve the sample in the mobile phase to an appropriate concentration.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC-UV Conditions:
| Parameter | Setting |
| HPLC System | Waters Alliance e2695 or equivalent |
| Column | C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (60:40 v/v)[3] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 10 µL |
| Detector | UV-Vis Detector |
| Detection Wavelength | 274 nm |
-
Calibration:
-
Prepare a series of this compound standards in the mobile phase.
-
Construct a calibration curve by plotting the peak area against the concentration.
-
Visualizations
Caption: Experimental workflow for this compound quantification by GC-FID.
Caption: Troubleshooting logic for improving cymene isomer separation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Analytical Method for Quantifying Monoterpenoids (p-Cymene and Myrcene) in Nanoemulsions Using High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. hrcak.srce.hr [hrcak.srce.hr]
- 7. How Do You Improve Resolution In Gas Chromatography? - Axion Labs [axionlabs.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of o-Cymene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on removing impurities from o-cymene (B1210590). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during purification experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercially available or synthesized this compound?
The most common impurities in this compound are its structural isomers, m-cymene (B53747) and p-cymene (B1678584).[1] Due to similar boiling points, these isomers are often difficult to separate using simple distillation. Other potential impurities, particularly in synthesized this compound, can include unreacted starting materials like toluene, byproducts such as menthenes and menthanes, and residual solvents used in the synthesis or purification process.[2][3][4]
Q2: Why is fractional distillation not always effective for purifying this compound?
Standard fractional distillation separates compounds based on differences in their boiling points. The boiling points of o-, m-, and p-cymene are very close, making their separation by this method challenging.[5] While high-efficiency fractional distillation columns with a large number of theoretical plates can improve separation, achieving high purity this compound may require alternative or combined techniques.[6][7][8]
Q3: What is extractive distillation and why is it recommended for this compound purification?
Extractive distillation is an enhanced distillation technique used for separating components with similar volatilities.[9] It involves adding a high-boiling, non-volatile solvent to the mixture. This "entrainer" or "extractive solvent" selectively alters the relative volatilities of the components, making them easier to separate by distillation.[9][10] For this compound, an appropriate solvent will interact differently with the cymene isomers, increasing their relative volatility and enabling a more efficient separation.[8]
Q4: How do I select an appropriate solvent for the extractive distillation of this compound?
The ideal solvent for extractive distillation should:
-
Have a boiling point significantly higher than the cymene isomers.
-
Be completely miscible with the mixture.
-
Not form an azeotrope with any of the components.
-
Selectively increase the relative volatility of the cymene isomers.
-
Be chemically inert and not react with the components.
-
Be easily separable from the purified components after distillation.
-
Be cost-effective, readily available, and have low toxicity.[9][11][12][13]
Q5: Can chromatography be used for this compound purification?
Yes, chromatography is a viable method. Gas chromatography (GC) is highly effective for separating cymene isomers and is the standard analytical technique for purity assessment.[1] For preparative-scale purification, liquid chromatography, particularly over silica (B1680970) gel, can be employed to separate aromatic hydrocarbons from other compound classes and, with careful optimization, can also separate isomers.[14][15][16]
Troubleshooting Guides
Fractional Distillation
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor separation of isomers | Insufficient column efficiency (too few theoretical plates). | Use a longer fractionating column or one with more efficient packing (e.g., Vigreux, Raschig rings).[6] |
| Distillation rate is too fast. | Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established on each theoretical plate.[17] | |
| Poor insulation of the column. | Insulate the distillation column to minimize heat loss and maintain a proper temperature gradient. | |
| Product is contaminated with lower boiling point impurities | Initial fraction ("forerun") was not properly discarded. | Collect and discard an initial fraction that contains the most volatile impurities before collecting the main product fraction. |
| Bumping or uneven boiling | Lack of boiling chips or inadequate stirring. | Add fresh boiling chips or use a magnetic stirrer to ensure smooth boiling. |
Extractive Distillation
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Ineffective separation | Incorrect solvent choice. | The selected solvent is not sufficiently altering the relative volatilities. Consult literature for proven solvents for aromatic isomer separations.[13][18] |
| Insufficient solvent-to-feed ratio. | Increase the amount of extractive solvent being fed to the column. A typical starting point is a 1:1 to 2:1 ratio by weight of solvent to the cymene mixture.[8] | |
| Incorrect feed points for the solvent and mixture. | The extractive solvent should be introduced near the top of the column, and the cymene mixture should be fed at a lower point.[10] | |
| Difficulty separating the product from the extractive solvent | Solvent boiling point is too close to the product's boiling point. | Select a solvent with a much higher boiling point to facilitate easier separation in the second distillation column. |
| Thermal degradation of the solvent or product. | If the solvent has a very high boiling point, consider performing the second distillation under vacuum to reduce the required temperature. |
Purity Analysis by Gas Chromatography (GC)
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor peak resolution or overlapping peaks | Inappropriate GC column. | Use a column with a stationary phase suitable for separating aromatic isomers (e.g., a polar phase like HP-INNOWAX or a specific nonpolar phase like DB-5).[1][19] |
| Incorrect oven temperature program. | Optimize the temperature ramp rate. A slower ramp rate can improve the separation of closely eluting compounds.[20] | |
| Peak tailing | Active sites in the injector liner or column. | Use a deactivated liner and ensure the column is properly conditioned. Consider trimming the first few centimeters of the column.[20][21] |
| Sample overload. | Dilute the sample or use a higher split ratio during injection.[22] | |
| Baseline drift or instability | Column bleed at high temperatures. | Ensure the oven temperature does not exceed the column's maximum operating temperature. Condition the column properly.[20] |
| Contaminated carrier gas. | Use high-purity carrier gas and ensure gas purification traps are functional.[23] |
Quantitative Data Presentation
Table 1: Boiling Points of Cymene Isomers and Common Impurities
| Compound | Boiling Point (°C at 1 atm) |
| This compound | 178 |
| m-Cymene | 175-176 |
| p-Cymene | 177 |
| Toluene | 110.6 |
| p-Menthane (B155814) | 173 |
Data sourced from publicly available chemical databases.
Table 2: Efficiency of Purification Methods for Cymene Isomers
| Method | Starting Purity | Final Purity | Key Parameters | Reference |
| Fractional Distillation | ~50% p-cymene | ~81% p-cymene | Standard rectification at 100 mm Hg. | [2] |
| Extractive Distillation | Mixture of p-menthane and p-cymene | Relative volatility increased from 1.19 to >2.5 | Solvent: Butyl benzoate, undecyl alcohol, or methyl benzoate. | [8] |
| Extractive Distillation with Furfural | ~50% p-cymene | >99% p-cymene | Solvent: Furfural; performed at 100 mm Hg. | [2] |
Experimental Protocols
Protocol 1: Purification of this compound by Fractional Distillation
Objective: To enrich this compound from a mixture containing its isomers.
Materials:
-
Crude this compound mixture
-
Fractionating column (e.g., Vigreux, 50-100 cm)
-
Round-bottom flask
-
Heating mantle with stirrer
-
Distillation head with thermometer
-
Condenser
-
Receiving flasks
-
Boiling chips or magnetic stir bar
Procedure:
-
Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed.
-
Place the crude this compound mixture and boiling chips into the round-bottom flask.
-
Position the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor entering the condenser.[24]
-
Begin heating the mixture gently. As the mixture boils, observe the condensation ring rising slowly up the fractionating column.
-
Maintain a slow and steady distillation rate. A rate of 1-2 drops per second for the distillate is recommended.[17]
-
Collect the distillate in fractions based on the boiling point. Discard the initial forerun, which will contain lower-boiling impurities.
-
Collect the fraction that distills at a stable temperature corresponding to the boiling point of this compound (~178 °C).
-
Stop the distillation before the flask runs dry.
-
Analyze the purity of the collected fraction using Gas Chromatography (GC).
Protocol 2: Purification of this compound by Extractive Distillation
Objective: To separate this compound from close-boiling impurities using an extractive solvent.
Materials:
-
Crude this compound mixture
-
Extractive distillation column (a packed column is suitable)
-
Two round-bottom flasks (one for the mixture, one for the solvent)
-
Two heating mantles
-
Solvent recovery column
-
Extractive solvent (e.g., furfural, N-methylpyrrolidone, sulfolane)[25][26]
Procedure:
-
Set up a two-column extractive distillation system. The first column is for the extractive distillation, and the second is for solvent recovery.
-
Heat the crude this compound mixture in the reboiler of the first column.
-
Introduce the pre-heated extractive solvent near the top of the first column.
-
The more volatile components (impurities with increased volatility) will rise to the top of the column and be collected as the distillate.
-
A mixture of the less volatile component (the target cymene isomer) and the extractive solvent will collect at the bottom of the column.
-
Feed this bottom mixture into the second distillation column (the solvent recovery column).
-
In the second column, the lower-boiling purified this compound is separated from the high-boiling extractive solvent. The purified this compound is collected as the distillate.
-
The extractive solvent is recovered from the bottom of the second column and can be recycled.
-
Analyze the purity of the collected this compound fraction using GC.
Protocol 3: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the purity of this compound and identify impurities.
Apparatus:
-
Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Capillary column suitable for aromatic hydrocarbon separation (e.g., HP-INNOWAX, 60 m x 0.32 mm, 0.5 µm film thickness).[19]
Typical GC Parameters:
-
Inlet Temperature: 250 °C
-
Injection Volume: 0.5 - 1.0 µL
-
Split Ratio: 100:1[27]
-
Carrier Gas: Helium or Nitrogen, constant flow of ~2 mL/min.[19][28]
-
Oven Program:
-
Initial temperature: 60 °C, hold for 10 minutes.
-
Ramp: 5 °C/min to 150 °C.
-
Hold at 150 °C for 10 minutes.[19]
-
-
Detector Temperature (FID): 300 °C[19]
Procedure:
-
Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., hexane (B92381) or dichloromethane).
-
Inject the sample into the GC.
-
Acquire the chromatogram.
-
Identify the peaks by comparing their retention times to those of known standards or by interpreting the mass spectra if using a GC-MS.
-
Quantify the purity by calculating the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.
Visualizations
Caption: Workflow for this compound Purification by Fractional Distillation.
Caption: Workflow for this compound Purification by Extractive Distillation.
Caption: Logical Flow for Purity Analysis of this compound using GC.
References
- 1. researchgate.net [researchgate.net]
- 2. US3288688A - p-cymene purification process - Google Patents [patents.google.com]
- 3. This compound | C10H14 | CID 10703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Use of fractional distillation in organic chemistry - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. Purification [chem.rochester.edu]
- 7. njhjchem.com [njhjchem.com]
- 8. US5106459A - Separation of p-menthane from p-cymene by extractive distillation - Google Patents [patents.google.com]
- 9. Extractive distillation - Wikipedia [en.wikipedia.org]
- 10. klmtechgroup.com [klmtechgroup.com]
- 11. 2. Apparatus and Technique [chem.ualberta.ca]
- 12. egon.cheme.cmu.edu [egon.cheme.cmu.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. How to Achieve Effective Fractionation of Aliphatic and Aromatic Hydrocarbons in Petroleum Extracts | Separation Science [sepscience.com]
- 17. m.youtube.com [m.youtube.com]
- 18. pure.mpg.de [pure.mpg.de]
- 19. agilent.com [agilent.com]
- 20. drawellanalytical.com [drawellanalytical.com]
- 21. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 22. shopshimadzu.com [shopshimadzu.com]
- 23. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 24. m.youtube.com [m.youtube.com]
- 25. US7078580B2 - Process for separating aromatics by extractive distillation and a composite solvent used therein - Google Patents [patents.google.com]
- 26. researchgate.net [researchgate.net]
- 27. gcms.cz [gcms.cz]
- 28. Quantitative Determination of p-Cymene, Thymol, Neryl Acetate, and β-Caryophyllene in Different Growth Periods and Parts of Eupatorium fortunei Turcz. by GC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Oxidation Reactions of o-Cymene
Welcome to the technical support center for o-cymene (B1210590) oxidation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the experimental process. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to support your research and development efforts.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the oxidation of this compound.
Issue 1: Low Yield of o-Phthalic Acid
Question: My experiment is yielding a low amount of o-phthalic acid. What are the potential causes and how can I improve the yield?
Answer: Low yields of o-phthalic acid in the two-step oxidation of this compound can stem from several factors related to both the gas-phase and liquid-phase oxidation steps. Here is a breakdown of potential causes and solutions:
-
Incomplete Gas-Phase Oxidation: The initial oxidation of this compound to o-toluic acid is a critical step. Insufficient conversion in this phase will naturally lead to a lower final yield of o-phthalic acid.
-
Troubleshooting:
-
Catalyst Activity: Ensure the V₂O₅ catalyst is active. Over time, catalysts can lose activity due to poisoning or sintering.[1][2][3] Consider regenerating or replacing the catalyst.
-
Reaction Temperature: The temperature for the gas-phase oxidation is typically in the range of 160-200°C.[4] Operating at a suboptimal temperature can reduce the reaction rate and conversion. Verify your temperature control system is accurate.
-
Air Flow Rate: An improper air-to-o-cymene ratio can limit the reaction. The recommended air flow is approximately 120-230 L/hr.[4]
-
Reaction Time: A residence time of 1-3 hours is generally suggested for the gas-phase reaction.[4] Shorter reaction times may not allow for complete conversion.
-
-
-
Inefficient Liquid-Phase Oxidation: The second step, oxidizing the intermediate o-toluic acid to o-phthalic acid, also has specific requirements for high yields.
-
Troubleshooting:
-
Catalyst Composition and Ratio: The Co/Mn/Br catalyst system requires a specific molar ratio, typically around 1/1-5/0.2-2.[4] An incorrect ratio can significantly impact catalytic activity.
-
Reaction Temperature and Pressure: This step is generally carried out at higher temperatures (180-220°C) and pressures (around 290 psi) than the gas-phase reaction.[4] Ensure your reactor can safely maintain these conditions.
-
Solvent Purity: Acetic acid is the common solvent for this reaction.[4] Impurities in the solvent can interfere with the catalytic cycle. Use a high-purity grade of acetic acid.
-
-
-
Byproduct Formation: The formation of unwanted side products, such as benzoic acid, can reduce the yield of the desired o-phthalic acid.
-
Troubleshooting:
-
Excess Air: In the liquid-phase oxidation, using an excess of air can help to minimize the formation of byproducts.[4]
-
Separation and Purification: Inefficient separation of byproducts during workup can lead to a lower isolated yield of pure o-phthalic acid. High-performance liquid chromatography (HPLC) can be used to analyze the product mixture and optimize separation techniques.[5][6]
-
-
Below is a logical workflow to troubleshoot low o-phthalic acid yield:
Caption: Troubleshooting workflow for low o-phthalic acid yield.
Issue 2: Undesirable Byproduct Formation
Question: My reaction is producing a significant amount of o-toluic acid and other byproducts. How can I improve the selectivity towards o-phthalic acid?
Answer: The formation of o-toluic acid as a major byproduct indicates incomplete oxidation in the second stage of the reaction. Other byproducts like benzoic acid can also arise from decarboxylation.[5] Improving selectivity requires careful control of reaction parameters.
-
Optimizing the Liquid-Phase Reaction:
-
Catalyst Concentration: Ensure the correct concentration of the Co/Mn/Br catalyst is used. The molar ratio of the components is crucial for driving the reaction to completion.[4]
-
Temperature and Pressure: Higher temperatures and pressures in the liquid phase generally favor the complete oxidation to o-phthalic acid. However, excessively high temperatures can lead to thermal degradation and the formation of other byproducts. A temperature range of 180-220°C and a pressure of around 290 psi are recommended.[4]
-
Reaction Time: A longer residence time in the liquid-phase reactor can promote the conversion of o-toluic acid to o-phthalic acid.
-
-
Separation of Byproducts:
-
Distillation: Low boiling point impurities such as unreacted o-xylene (B151617) and benzoic acid can be removed by distillation.[7]
-
Ammonia Treatment: o-Phthalic acid can be converted to phthalimide (B116566) by treatment with ammonia. This allows for the separation of o-toluic acid by distillation.[7]
-
Chromatography: For analytical purposes and small-scale purifications, HPLC with an anion-exchange column can effectively separate o-phthalic acid from related acidic impurities like benzoic acid and o-toluic acid.[5][6]
-
Issue 3: Catalyst Deactivation
Question: I am observing a decrease in catalytic activity over several runs. What could be causing the deactivation of my V₂O₅ or Co/Mn/Br catalyst, and can it be regenerated?
Answer: Catalyst deactivation is a common issue in oxidation reactions and can be caused by several factors.
-
V₂O₅ Catalyst (Gas-Phase):
-
Causes of Deactivation:
-
Thermal Sintering: High temperatures can cause the catalyst particles to agglomerate, reducing the active surface area.[2][3]
-
Coke Deposition: The formation of carbonaceous deposits on the catalyst surface can block active sites.[2]
-
Poisoning: Impurities in the this compound feed or air stream can poison the catalyst.
-
-
Regeneration:
-
Spent V₂O₅ catalysts can often be regenerated. A common method involves heating the catalyst to around 500°C in an oxygen-containing stream (e.g., 5% O₂ in N₂) to burn off carbon deposits and re-oxidize the vanadium species to the active V⁵⁺ state.[1]
-
-
-
Co/Mn/Br Catalyst (Liquid-Phase):
-
Causes of Deactivation:
-
Precipitation: The formation of polycarboxylic acids can lead to the precipitation of the cobalt and manganese catalysts, removing them from the reaction medium.[8] The addition of water near the end of the reaction has been shown to prevent this precipitation.[8]
-
Leaching: The catalyst components can be leached from the support (if a heterogeneous catalyst is used) or lost during product workup.
-
-
Regeneration and Recycling:
-
In industrial processes, the residue containing the spent catalyst is often treated to destroy organic compounds and recover the Co, Mn, and Br for reprocessing into fresh catalyst.[9] For laboratory-scale reactions, recycling the catalyst-containing mother liquor for subsequent batches has been shown to be effective for several cycles without significant loss of activity.[10]
-
-
Data Presentation
Table 1: Influence of Reaction Temperature on the Gas-Phase Oxidation of Cymene with V₂O₅ Catalyst
| Experiment | Reaction Temperature (°C) | o-Toluic Acid Yield (wt%) | o-Phthalic Acid Yield (wt%) |
| 1 | 160 | ~50 | ~40 |
| 2 | 180 | ~50 | ~40 |
| 3 | 200 | ~50 | ~40 |
Data adapted from patent literature, specific cymene isomer not always specified but indicative of general trends.[4]
Table 2: Product Distribution in the Liquid-Phase Oxidation of p-Cymene (B1678584) with Co/Mn/Br Catalyst
| Conversion of p-Cymene (%) | p-Isopropylbenzyl Alcohol Selectivity (%) | p-Isopropyl Benzaldehyde Selectivity (%) | p-Isopropyl Benzoic Acid Selectivity (%) |
| 40.2 | 54.7 | 33.1 | 3.3 |
This data for p-cymene illustrates the potential intermediate products in the oxidation of the methyl group. Similar intermediates can be expected for this compound.
Experimental Protocols
Protocol 1: Two-Step Oxidation of this compound to o-Phthalic Acid
This protocol is a general guideline based on patent literature and should be adapted and optimized for specific laboratory setups.[4]
Step 1: Gas-Phase Oxidation
-
Catalyst Preparation: Prepare a fixed-bed reactor with a V₂O₅ catalyst (0.1-1.0% by weight of this compound).
-
Reaction Setup: Heat the reactor to the desired temperature (e.g., 180°C).
-
Reaction Execution: Feed a mixture of this compound vapor and air into the reactor. Maintain a constant temperature and air flow for 1-3 hours.
-
Product Collection: The reaction mixture containing primarily o-toluic acid and some o-phthalic acid is collected at the reactor outlet.
Step 2: Liquid-Phase Oxidation
-
Reactor Charging: In a high-pressure autoclave, charge the product mixture from the gas-phase oxidation, acetic acid (as solvent), and the Co/Mn/Br catalyst (e.g., in a 1:3:10 molar ratio of Co(OAc)₂:Mn(OAc)₂:NaBr).
-
Reaction Conditions: Heat the autoclave to 180-200°C and pressurize with air to approximately 290 psi.
-
Reaction Execution: Maintain vigorous stirring and monitor the reaction progress by sampling and analysis (e.g., HPLC). The reaction is typically run for several hours.
-
Work-up and Purification:
-
Cool the reactor and vent the excess pressure.
-
The crude product containing o-phthalic acid will likely precipitate upon cooling.
-
Filter the solid product and wash with a suitable solvent to remove residual catalyst and byproducts.
-
Further purification can be achieved by recrystallization or other chromatographic techniques.
-
Mandatory Visualization
Caption: Reaction pathway for the two-step oxidation of this compound.
Safety Precautions
All experiments involving this compound oxidation should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and chemical-resistant gloves, must be worn.[11][12][13]
-
This compound: Flammable liquid and vapor. Keep away from heat, sparks, and open flames.[12][13]
-
Oxidizing Agents: Handle strong oxidizing agents with care.
-
High-Pressure Reactions: Liquid-phase oxidation is often performed under pressure. Ensure the reactor is properly rated and maintained for the intended operating conditions.
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. WO2014133433A1 - Process for oxidation of cymenes to aromatic acids - Google Patents [patents.google.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. academic.oup.com [academic.oup.com]
- 7. US5011987A - Process for manufacturing high-purity o-toluic acid - Google Patents [patents.google.com]
- 8. US4719311A - Process for the production of aromatic polycarboxylic acids - Google Patents [patents.google.com]
- 9. WO2004039498A2 - Recovery process - Google Patents [patents.google.com]
- 10. Efficient Syntheses of Biobased Terephthalic Acid, p-Toluic Acid, and p-Methylacetophenone via One-Pot Catalytic Aerobic Oxidation of Monoterpene Derived Bio-p-cymene - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemicalbook.com [chemicalbook.com]
- 12. echemi.com [echemi.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
scale-up considerations for industrial o-cymene synthesis
Technical Support Center: Industrial o-Cymene (B1210590) Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the industrial-scale synthesis of this compound.
Troubleshooting Guide
Problem 1: Low Yield of this compound
Possible Causes & Solutions
| Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Reaction Temperature | Review and optimize the reaction temperature. For Friedel-Crafts alkylation of toluene (B28343) with propylene (B89431), temperatures are typically high.[1] | Increased reaction rate and conversion to the desired product. |
| Incorrect Catalyst-to-Reactant Ratio | Adjust the catalyst loading. For heterogeneous catalysts, ensure proper mixing and surface area contact. | Improved catalytic activity and higher yield. |
| Catalyst Deactivation | Regenerate the catalyst if possible (e.g., by calcination to remove coke).[2] If regeneration is not feasible, replace the catalyst. Consider using a more robust catalyst or adding a promoter to reduce deactivation.[3][4] | Restored catalyst activity and sustained product yield over time. |
| Presence of Impurities in Reactants | Ensure the purity of toluene and propylene feedstock. Water, in particular, can deactivate certain catalysts. | Reduced side reactions and improved selectivity towards this compound. |
| Poor Mixing/Mass Transfer Limitation | Increase agitation speed in the reactor to ensure proper mixing of reactants and catalyst. In a packed bed reactor, check for channeling. | Enhanced reaction rate by overcoming mass transfer limitations. |
Problem 2: Poor Selectivity (High Levels of m- and p-Cymene (B1678584) Isomers)
Possible Causes & Solutions
| Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate Catalyst Choice | The choice of catalyst is crucial for isomer selectivity. For alkylation of toluene, the catalyst acidity and pore structure influence the product distribution.[5][6] Experiment with different catalysts (e.g., shape-selective zeolites). | Increased selectivity towards the ortho isomer. |
| Isomerization of this compound | High temperatures and strong acid catalysts can promote the isomerization of this compound to the more stable m- and p-isomers.[7] Optimize reaction time and temperature to minimize post-synthesis isomerization. | Reduced formation of unwanted isomers. |
| Reaction Conditions Favoring Other Isomers | Adjust the reaction temperature and pressure. Lower temperatures might favor the kinetic product (this compound) over the thermodynamic products (m- and p-cymene). | Shift in the product distribution towards a higher this compound content. |
Problem 3: Catalyst Deactivation
Possible Causes & Solutions
| Cause | Troubleshooting Step | Expected Outcome |
| Coke Formation on Catalyst Surface | Implement a catalyst regeneration cycle, which may involve controlled oxidation to burn off coke deposits.[2] | Restoration of catalyst activity and extension of catalyst lifetime. |
| Poisoning by Feedstock Impurities | Purify the reactant streams to remove potential catalyst poisons such as sulfur compounds. | Prevention of irreversible catalyst deactivation. |
| Sintering of Metal Particles (for supported metal catalysts) | Operate at a temperature below the catalyst's thermal stability limit. Consider a catalyst with better thermal stability. | Maintained active metal surface area and catalytic activity. |
| Leaching of Active Components | Ensure the catalyst is stable under the reaction conditions. If leaching is observed, a different catalyst or support may be necessary. | Long-term stability of the catalyst and consistent product quality. |
Frequently Asked Questions (FAQs)
Q1: What are the primary industrial synthesis routes for this compound?
A1: The main industrial route for producing cymene isomers is the Friedel-Crafts alkylation of toluene with propylene.[1][5][6] Another significant method, particularly from renewable sources, is the dehydrogenation of terpenes like α-pinene and limonene (B3431351).[1][2][8]
Q2: How can I improve the selectivity of this compound over its isomers during synthesis?
A2: Improving selectivity towards this compound involves careful selection of the catalyst and optimization of reaction conditions. Shape-selective catalysts, such as certain zeolites, can favor the formation of the ortho isomer.[4] Additionally, operating at lower temperatures and shorter reaction times can minimize the isomerization of this compound to the more thermodynamically stable meta and para isomers.[7]
Q3: What are the common causes of catalyst deactivation in this compound synthesis and how can I mitigate them?
A3: Common causes of catalyst deactivation include coking, where carbonaceous deposits block active sites, and poisoning from impurities in the feedstock.[2][3][9] To mitigate coking, a regeneration step involving controlled combustion of the coke can be implemented.[2] Feedstock purification is crucial to prevent catalyst poisoning. For supported metal catalysts, thermal sintering can also lead to deactivation, which can be minimized by operating at optimal temperatures.
Q4: What are the key safety precautions to consider during the industrial synthesis of this compound?
A4: this compound is a flammable liquid, so it is essential to keep it away from heat, sparks, and open flames.[5][10] The process should be carried out in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and respiratory protection if needed, should be worn.[10][11] Proper grounding and bonding of equipment are necessary to prevent static discharge.[10]
Q5: How can this compound be purified from the reaction mixture?
A5: Purification of this compound from its isomers and other byproducts is challenging due to their similar boiling points.[7] Fractional distillation is a common method, though it may not be sufficient for complete separation. Azeotropic distillation with an entrainer like furfural (B47365) has been shown to be effective for separating cymene isomers from other compounds.[12]
Quantitative Data Summary
Table 1: Catalyst Performance in Cymene Synthesis (from Limonene Dehydrogenation)
| Catalyst | Support | p-Cymene Yield (wt%) | Reaction Time (h) | Notes |
| Pd | Al2O3 | 94.7 (initial), 90.7 (final) | 5 | Gradual decrease in yield observed.[3] |
| Pd | SiAl | 95.3 (initial), 87.3 (final) | 5 | Less decrease in yield compared to limonene as reactant.[3] |
| Pt | Al2O3 | ~95 | 5 | Stable performance over the entire test duration.[3] |
| Ni | Al2O3 | Showed reactivity but continuous deactivation. | - | Water generated during dehydration may cause deactivation.[3] |
| Cu | Al2O3 | Showed reactivity but continuous deactivation. | - | - |
Table 2: Physical Properties of Catalysts Used in p-Cymene Synthesis
| Catalyst | Surface Area (m²/g) | Pore Volume (cm³/g) | Average Pore Width (nm) |
| Pd/SiAl | 91 | 0.384 | 20.2 |
| Pd/Al2O3 | 142 | 0.453 | 12.4 |
| Pd/SiO2 | 306 | 0.962 | 11.6 |
| Al2O3 | 147 | 0.557 | 14.5 |
| Ni/Al2O3 | 127 | 0.438 | 14.0 |
| Cu/Al2O3 | 148 | 0.512 | 13.5 |
| Pt/Al2O3 | 144 | 0.473 | 13.1 |
| (Data sourced from a study on p-cymene production but provides a useful reference for catalyst properties)[3] |
Experimental Protocols
Protocol 1: General Procedure for Toluene Alkylation (Conceptual)
This protocol is a conceptual outline for the alkylation of toluene with propylene, a common industrial method for cymene synthesis.[5][6] Specific parameters must be optimized for the desired isomer distribution and scale of operation.
-
Reactor Setup: A stirred-tank reactor or a fixed-bed reactor suitable for high-temperature and pressure operations is required. The reactor should be equipped with temperature and pressure controls, as well as an efficient agitation system for liquid-phase reactions.
-
Catalyst Loading: For a fixed-bed reactor, the catalyst (e.g., a solid acid catalyst like a zeolite) is packed into the reactor. For a slurry reactor, the catalyst is suspended in the toluene.
-
Reaction Initiation: Toluene is fed into the reactor. The reactor is then heated to the desired temperature (e.g., 200-450 °C).[1]
-
Propylene Feed: Propylene is then introduced into the reactor at a controlled rate. The molar ratio of toluene to propylene is a critical parameter to optimize.
-
Reaction Monitoring: The reaction is monitored by taking samples periodically and analyzing them by gas chromatography (GC) to determine the conversion of toluene and the selectivity to o-, m-, and p-cymene.
-
Product Recovery: After the desired conversion is achieved, the product mixture is cooled and depressurized. The catalyst is separated from the product mixture by filtration (for slurry reactors).
-
Purification: The crude product mixture is then subjected to fractional distillation to separate the unreacted toluene, the desired this compound, and the other cymene isomers and byproducts.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 3. Precursor prioritization for p-cymene production through synergistic integration of biology and chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. WO2015023225A1 - Method for production of p-cymene - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. web.uvic.ca [web.uvic.ca]
- 10. echemi.com [echemi.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. US3288688A - p-cymene purification process - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Analysis of o-Cymene and p-Cymene as Solvents for Research and Development
In the landscape of chemical solvents, the choice of an appropriate medium is paramount to the success of a reaction, influencing yield, purity, and scalability. This guide provides a detailed comparative analysis of two isomeric aromatic hydrocarbons, ortho-cymene (this compound) and para-cymene (p-cymene), for researchers, scientists, and professionals in drug development. While structurally similar, their distinct physical and chemical properties lead to different performance characteristics and applications. Notably, p-cymene (B1678584) is gaining significant attention as a sustainable, bio-derived alternative to conventional aromatic solvents.
Physical and Chemical Properties: A Head-to-Head Comparison
The selection of a solvent often begins with a thorough evaluation of its fundamental physical and chemical properties. These parameters dictate the solvent's behavior under various experimental conditions, from reaction temperature to post-reaction work-up. The table below summarizes the key properties of This compound (B1210590) and p-cymene.
| Property | This compound | p-Cymene |
| Molecular Formula | C₁₀H₁₄ | C₁₀H₁₄ |
| Molar Mass | 134.22 g/mol [1] | 134.222 g/mol [2] |
| Appearance | Colorless liquid[1][3] | Colorless liquid[2][4] |
| Boiling Point | 178 °C[1][5] | 177 °C[2][4] |
| Melting Point | -71.5 °C[1] | -68 °C[2][4] |
| Density | 0.877 g/mL at 25 °C[5][6] | 0.857 g/cm³ (0.857 g/mL) at 25 °C[2] |
| Solubility in Water | 23.3 mg/L at 25 °C[1] | 23.4 mg/L[2] |
| Miscibility | Miscible with organic solvents like ethanol (B145695), ether, acetone, and benzene[1][7] | Miscible with organic solvents like ethanol and ether[8] |
| Vapor Pressure | 3.6 mmHg at 37.7 °C[5][6] | 1.5 mmHg at 20 °C[9] |
| Flash Point | 50 °C[5] | 47 °C[4] |
| Refractive Index | n20/D 1.499[5][6] | n20/D 1.490[9][10] |
| Natural Occurrence | Found in some essential oils like olibanum[1][11] | Abundant in essential oils of cumin, thyme, and citrus fruits[2][12][13] |
Solvent Performance and Applications
Both this compound and p-cymene are nonpolar, aromatic solvents, making them suitable for dissolving other nonpolar compounds and as media for a variety of organic reactions.
This compound is utilized as a solvent, a metal polish additive, and an intermediate in the manufacturing of resins.[1][11] Its applications extend to the fragrance industry and in the synthesis of certain pharmaceutical compounds.[14] It also exhibits antimicrobial properties, making it valuable in the development of natural pesticides and fungicides.[14][15]
p-Cymene , in contrast, has garnered significant interest as a "green" or sustainable solvent.[13][16] It is naturally occurring and can be sourced from renewable resources like citrus waste.[17] Its performance has been shown to be superior in certain modern synthetic applications. For instance, in Direct Arylation Polymerization (DArP), p-cymene has demonstrated excellent solubilizing ability for conjugated polymers, outperforming conventional solvents like toluene (B28343) and cyclopentyl methyl ether (CPME) by producing higher molecular weight polymers and yields.[13][16] Its high boiling point is advantageous for reactions requiring elevated temperatures, allowing them to be run at atmospheric pressure.[13]
Beyond its role as a reaction solvent, p-cymene is used as a starting material for producing p-cresol (B1678582) and carvacrol, as a solvent for dyes and lacquers, and in the fragrance and flavor industries.[12][18] Its antioxidant, anti-inflammatory, and antibacterial properties are also leveraged in pharmaceutical and agricultural applications.[18]
Experimental Protocols: A Guide to Solvent Selection
The process of selecting an optimal solvent for a new chemical entity in drug development is a multi-step process. It involves balancing solubility, reaction performance, process safety, and environmental impact.
General Protocol for Solvent Screening and Selection
-
Initial In Silico and Data-Based Screening:
-
Objective: To create a shortlist of potential solvents based on physical properties and safety data.
-
Methodology:
-
Define the required solvent properties for the specific process step (e.g., boiling point range for reaction, miscibility for extraction).
-
Consult solvent selection guides and databases to identify candidates that match the property profile.
-
Eliminate solvents with unacceptable toxicity, environmental persistence, or safety hazards (e.g., peroxyl-formers). Both o- and p-cymene would be evaluated at this stage alongside other candidates.
-
-
-
Solubility Testing:
-
Objective: To experimentally determine the solubility of the starting materials and the final product in the shortlisted solvents.
-
Methodology (Thermodynamic Solubility):
-
Add an excess amount of the solid solute to a known volume of the solvent (e.g., this compound or p-cymene) in a sealed vial.
-
Agitate the mixture at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
Centrifuge or filter the sample to separate the undissolved solid.
-
Analyze the concentration of the solute in the supernatant using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy).[19] This determines the maximum concentration of the drug that can be dissolved.[19]
-
-
-
Reaction Performance Evaluation:
-
Objective: To assess the impact of the solvent on reaction kinetics, yield, and impurity profile.
-
Methodology:
-
Set up parallel small-scale reactions using the most promising solvents from the solubility screen.
-
Maintain identical reaction conditions (temperature, stoichiometry, reaction time) for all setups.
-
Monitor the reaction progress over time using techniques like UPLC or GC to determine reaction rates and conversion.
-
Upon completion, analyze the crude reaction mixture to quantify the yield of the desired product and identify any solvent-related byproducts or impurities.
-
-
-
Work-up and Isolation Evaluation:
-
Objective: To determine the ease of product isolation and purification from the solvent.
-
Methodology:
-
For the most successful reaction solvents, perform the planned downstream processing steps (e.g., extraction, crystallization, distillation).
-
Evaluate factors such as phase separation efficiency (for extractions), crystal form (for crystallizations), and the efficiency of solvent removal.
-
Assess the final product purity to ensure no detrimental effects from the solvent choice.
-
-
This systematic approach ensures that the selected solvent not only facilitates the desired chemical transformation but also aligns with broader process efficiency, safety, and sustainability goals.
Visualizations
The following diagrams illustrate the logical relationships in solvent comparison and a typical experimental workflow for solvent selection.
Caption: Comparative overview of this compound and p-cymene as solvents.
Caption: Experimental workflow for solvent selection in drug development.
Conclusion
Both this compound and p-cymene are effective aromatic solvents with very similar physical properties. The primary distinction for researchers in drug development lies in their origin and documented performance in modern, sustainable chemistry. This compound serves as a conventional aromatic solvent suitable for general applications where a high-boiling, nonpolar medium is required.
However, p-cymene presents a more compelling case for future-focused applications. Its availability from renewable biological sources, coupled with demonstrated superior performance in demanding applications like polymerization, positions it as a highly attractive, green alternative to traditional solvents like toluene. For organizations aiming to enhance the sustainability of their chemical processes without compromising performance, p-cymene is an excellent candidate worthy of consideration and evaluation.
References
- 1. This compound | C10H14 | CID 10703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. p-Cymene - Wikipedia [en.wikipedia.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. ICSC 0617 - p-CYMENE [inchem.org]
- 5. chemwhat.com [chemwhat.com]
- 6. o-シメン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound | 527-84-4 [chemicalbook.com]
- 8. Human Metabolome Database: Showing metabocard for p-Cymene (HMDB0005805) [hmdb.ca]
- 9. p-Cymene CAS#: 99-87-6 [m.chemicalbook.com]
- 10. 对伞花烃 99% | Sigma-Aldrich [sigmaaldrich.com]
- 11. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. par.nsf.gov [par.nsf.gov]
- 14. chemimpex.com [chemimpex.com]
- 15. CAS 527-84-4: this compound | CymitQuimica [cymitquimica.com]
- 16. p-Cymene: A Sustainable Solvent that is Highly Compatible with Direct Arylation Polymerization (DArP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. blogs.rsc.org [blogs.rsc.org]
- 18. aosennewmaterial.com [aosennewmaterial.com]
- 19. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of o-Cymene
For Researchers, Scientists, and Drug Development Professionals
The separation of cymene isomers (o-, m-, and p-cymene) can be challenging due to their structural similarity. Gas chromatography has been shown to separate the isomers with an elution order of m-, p-, and then o-cymene (B1210590). This suggests that with careful method optimization, successful separation and quantification of this compound by HPLC is achievable.
Comparison of HPLC Methods
Two reversed-phase HPLC (RP-HPLC) methods, originally validated for p-cymene (B1678584), are presented here as Method A and Method B. These methods utilize common C18 columns but differ in their mobile phase composition and chromatographic conditions. The validation parameters summarized below are based on the data reported for p-cymene and would require verification for this compound analysis.
| Parameter | Method A | Method B |
| Column | C18 (250mm × 4.6mm, 5 µm) | Phenomenex® Synergi™ Fusion-RP (150 mm × 4.6 mm, 4 µm) |
| Mobile Phase | Acetonitrile (B52724):Water (80:20, v/v) | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min | Not specified |
| Detection Wavelength | 225 nm | Not specified |
| Retention Time (for p-cymene) | 9.0 min | Not specified |
| Linearity Range | 10-90 µg/mL | Not specified |
| Correlation Coefficient (r²) | 0.995 | 0.999 |
| Accuracy (% Recovery) | 99.67-100.51% | Not specified |
| Precision (%RSD) | < 2% | < 2% |
| Limit of Detection (LOD) | 0.01 µg/mL | Not specified |
| Limit of Quantitation (LOQ) | 0.04 µg/mL | Not specified |
Experimental Protocols
The following are detailed experimental protocols for the two compared HPLC methods. These protocols, originally for p-cymene, should be adapted and validated for this compound analysis.
Method A
1. Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatograph with a UV-Visible detector.
-
Column: C18 (250mm × 4.6mm, 5 µm particle size).
-
Mobile Phase: A filtered and degassed mixture of acetonitrile and water in a ratio of 80:20 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 20 µL.
-
Detection: UV detection at 225 nm.
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).
-
Calibration Standards: Prepare a series of dilutions from the stock solution to cover the desired concentration range (e.g., 10, 30, 50, 70, 90 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
3. Method Validation Parameters (to be performed for this compound):
-
System Suitability: Inject the standard solution multiple times to ensure the system is operating correctly. Parameters to check include theoretical plates, tailing factor, and reproducibility of peak area and retention time.
-
Specificity: Analyze a blank (mobile phase) and a placebo (sample matrix without this compound) to ensure no interference at the retention time of this compound.
-
Linearity: Inject the calibration standards and plot a graph of peak area versus concentration. A linear relationship should be observed, with a correlation coefficient (r²) close to 1.0.
-
Accuracy: Perform recovery studies by spiking a placebo with known concentrations of this compound at different levels (e.g., 80%, 100%, 120% of the target concentration). The percentage recovery should be within an acceptable range (typically 98-102%).
-
Precision:
-
Repeatability (Intra-day precision): Analyze multiple injections of the same sample on the same day.
-
Intermediate Precision (Inter-day precision): Analyze the same sample on different days, by different analysts, or with different equipment. The relative standard deviation (%RSD) for both should be within acceptable limits (e.g., < 2%).
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified, respectively. This can be estimated based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary chromatographic parameters (e.g., mobile phase composition, flow rate, column temperature) to assess the method's reliability.
Method B
1. Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatograph.
-
Column: Phenomenex® Synergi™ Fusion-RP (150 mm × 4.6 mm, 4 µm particle size).
-
Mobile Phase: A filtered and degassed mixture of acetonitrile and water in a ratio of 60:40 (v/v).
-
Flow Rate: To be optimized.
-
Column Temperature: To be optimized.
-
Injection Volume: To be optimized.
-
Detection: UV detection (wavelength to be optimized for this compound).
2. Standard and Sample Preparation:
-
Follow the same procedures as in Method A, using the mobile phase of Method B as the diluent.
3. Method Validation Parameters (to be performed for this compound):
-
Follow the same validation parameters as outlined in Method A. The acceptance criteria for all parameters should be pre-defined based on the intended application of the method.
Visualization of the HPLC Method Validation Workflow
The following diagram illustrates the logical workflow for the validation of an HPLC method for this compound analysis, in accordance with ICH guidelines.
Caption: A flowchart illustrating the key stages of HPLC method validation.
Conclusion
The successful analysis of this compound by HPLC is highly probable by adapting and validating existing methods for its isomer, p-cymene. Both Method A and Method B offer viable starting points. Method A provides more detailed initial parameters, while the column in Method B may offer different selectivity. It is crucial to perform a thorough validation for this compound, following the ICH guidelines, to ensure the method is accurate, precise, and reliable for its intended purpose in research, quality control, and drug development. Careful consideration of the potential for co-elution with its isomers, m- and p-cymene, is essential during method development and specificity studies.
A Comparative Analysis of the Biological Activity of o-Cymene and Other Terpenes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of o-cymene (B1210590) and other prevalent terpenes, supported by experimental data. The primary focus is on antimicrobial, anti-inflammatory, and antioxidant properties, offering a resource for researchers investigating the therapeutic potential of these natural compounds.
Introduction to Terpenes and Cymene Isomers
Terpenes are a large and diverse class of organic compounds produced by a variety of plants, and they are major constituents of essential oils. Their biological activities are of significant interest in pharmacology and drug development. Among these, cymene, a monoterpene, exists in three isomeric forms: ortho (o), meta (m), and para (p). While p-cymene (B1678584) is the most common isomer found in nature, this compound is also present in some essential oils and has demonstrated distinct biological effects. This guide compares the activity of this compound with its more studied isomer, p-cymene, and other key terpenes such as the phenolic monoterpenoids thymol (B1683141) and carvacrol (B1668589), as well as limonene (B3431351) and α-pinene.
Antimicrobial Activity
The antimicrobial efficacy of terpenes is a critical area of study, particularly with the rise of antibiotic-resistant pathogens. The primary metric for comparison is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a substance that prevents visible growth of a microorganism.
Comparative Antimicrobial Data
The following table summarizes the MIC values of this compound (often as a component of essential oils), p-cymene, and other selected terpenes against various bacterial and fungal strains. It is important to note that direct comparisons can be challenging due to variations in experimental protocols across different studies.
| Terpene | Microorganism | MIC Value | Reference |
| Essential Oil with this compound (26.51%) | Listeria monocytogenes | 6250 ppm | [1] |
| Staphylococcus aureus | 12,500 ppm | [1] | |
| Escherichia coli | 50,000 ppm | [1] | |
| p-Cymene | Staphylococcus aureus | 0.598% (v/v) | [1] |
| Escherichia coli | 0.492% (v/v) | [1] | |
| Salmonella enteritidis | 0.527% (v/v) | [1] | |
| Carvacrol | Listeria monocytogenes | >3.0 mmol/liter | [2] |
| Escherichia coli O157:H7 | 1.25 mM | [3] | |
| Thymol | Staphylococcus aureus | 0.12 mg/mL (MBC) | |
| Staphylococcus epidermidis | 0.03-0.12% | ||
| (+)-α-Pinene | Candida albicans | 117 µg/mL | |
| Methicillin-resistant S. aureus (MRSA) | >4150 µg/mL | [4] | |
| (+)-β-Pinene | Candida albicans | 117 µg/mL | [4] |
| Methicillin-resistant S. aureus (MRSA) | >4150 µg/mL | [4] |
Observations:
-
Data for pure this compound is limited; however, essential oils containing significant amounts of this compound show activity against Gram-positive bacteria like Listeria monocytogenes and Staphylococcus aureus.[1]
-
p-Cymene generally exhibits weaker antimicrobial activity compared to its phenolic precursor, carvacrol.[3] The hydroxyl group in carvacrol is considered crucial for its potent antimicrobial action.[3]
-
Carvacrol and thymol, as isomers, often show potent and comparable antimicrobial activity.[5]
-
The enantiomers of α-pinene can exhibit different levels of activity against various microbes, with the (+) enantiomer often showing greater efficacy.[4][6]
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standardized technique used to determine the MIC of a substance.[7][8]
-
Preparation of Terpene Solutions: A stock solution of the terpene is prepared. Due to the low water solubility of terpenes, a solvent like dimethyl sulfoxide (B87167) (DMSO) or an emulsifying agent such as Tween 80 (at a low concentration, e.g., 0.5% v/v) is often used to ensure proper dispersion in the broth medium.[7]
-
Serial Dilutions: Two-fold serial dilutions of the terpene are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.[8]
-
Inoculum Preparation: The test microorganism is cultured overnight, and the suspension is adjusted to a standardized concentration, typically 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This is then diluted to achieve a final inoculum of about 5 x 10⁵ CFU/mL in each well.[9]
-
Inoculation and Incubation: The standardized inoculum is added to each well containing the diluted terpene. Control wells are included: a positive control (broth and inoculum, no terpene) and a negative control (broth only). The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[10]
-
MIC Determination: The MIC is the lowest concentration of the terpene at which there is no visible growth (turbidity) of the microorganism.[8] A growth indicator like resazurin (B115843) can be added to aid visualization.[11]
Visualization of Experimental Workflow
References
- 1. Update on Monoterpenes as Antimicrobial Agents: A Particular Focus on p-Cymene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Carvacrol and p-cymene inactivate Escherichia coli O157:H7 in apple juice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological Activities of α-Pinene and β-Pinene Enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. preprints.org [preprints.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
A Spectroscopic Showdown: Distinguishing o-, m-, and p-Cymene
A Comparative Guide for Researchers in Drug Discovery and Development
In the realm of organic chemistry and drug development, the precise identification of isomeric compounds is paramount. Subtle differences in molecular structure can lead to vastly different pharmacological activities and toxicological profiles. This guide provides a comprehensive spectroscopic comparison of o-cymene, m-cymene, and p-cymene, offering a clear and objective analysis of their distinguishing features using Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. The experimental data and detailed protocols herein serve as a valuable resource for researchers, scientists, and professionals in ensuring the purity and identity of these important aromatic hydrocarbons.
At a Glance: Spectroscopic Fingerprints of Cymene Isomers
The key to differentiating the cymene isomers lies in the unique electronic and steric environments of their constituent atoms, which manifest as distinct signals in various spectroscopic analyses. While their mass spectra and UV-Vis spectra are broadly similar due to their identical molecular formula and chromophore, NMR and IR spectroscopy provide definitive fingerprints for each isomer.
Quantitative Spectroscopic Data Comparison
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, Mass, and UV-Vis spectroscopy for o-, m-, and p-cymene.
Table 1: ¹H NMR Chemical Shifts (δ) in CDCl₃
| Proton | This compound (ppm) | m-Cymene (ppm) | p-Cymene (ppm) |
| -CH(CH ₃)₂ | 1.23 (d, 6H) | 1.25 (d, 6H) | 1.25 (d, 6H) |
| -C H(CH₃)₂ | 3.15 (sept, 1H) | 2.89 (sept, 1H) | 2.90 (sept, 1H) |
| Ar-CH ₃ | 2.31 (s, 3H) | 2.35 (s, 3H) | 2.35 (s, 3H) |
| Aromatic H | 7.10-7.25 (m, 4H) | 6.95-7.15 (m, 4H) | 7.13 (d, 2H), 7.18 (d, 2H) |
d = doublet, sept = septet, s = singlet, m = multiplet
Table 2: ¹³C NMR Chemical Shifts (δ) in CDCl₃
| Carbon | This compound (ppm) | m-Cymene (ppm) | p-Cymene (ppm) |
| -CH(C H₃)₂ | 24.1 | 24.1 | 24.2 |
| -C H(CH₃)₂ | 28.9 | 34.4 | 33.9 |
| Ar-C H₃ | 19.3 | 21.4 | 21.1 |
| Aromatic C | 125.8, 126.0, 129.9, 130.4, 136.2, 146.9 | 125.7, 126.2, 128.3, 128.4, 137.9, 147.8 | 126.5, 129.1, 135.2, 145.8 |
Table 3: Key IR Absorption Bands (cm⁻¹)
| Functional Group | This compound | m-Cymene | p-Cymene |
| C-H stretch (aromatic) | ~3020-3070 | ~3020-3070 | ~3020-3050 |
| C-H stretch (aliphatic) | ~2870-2960 | ~2870-2960 | ~2870-2960 |
| C=C stretch (aromatic) | ~1605, 1495, 1460 | ~1610, 1490, 1465 | ~1615, 1515, 1460 |
| C-H out-of-plane bend (aromatic) | ~750 (ortho-disubstituted) | ~780, 690 (meta-disubstituted) | ~815 (para-disubstituted) |
Table 4: Mass Spectrometry (Electron Ionization) - Major Fragments (m/z)
| Fragment | This compound | m-Cymene | p-Cymene |
| [M]⁺ (Molecular Ion) | 134 | 134 | 134 |
| [M-CH₃]⁺ | 119 | 119 | 119 |
| [M-C₃H₇]⁺ | 91 | 91 | 91 |
Table 5: UV-Vis Spectroscopy in Isooctane (B107328) - Absorption Maxima (λₘₐₓ)
| Isomer | λₘₐₓ (nm) |
| This compound | 257, 263, 267, 270[1] |
| m-Cymene | 257, 264, 268, 271[2] |
| p-Cymene | ~258, 265, 274 |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of cymene isomers. Instrument-specific parameters should be optimized for best results.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Prepare a solution of the cymene isomer in deuterated chloroform (B151607) (CDCl₃) at a concentration of approximately 5-10 mg/mL in a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference (δ = 0.00 ppm).
-
Instrument Parameters: Acquire the spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
For ¹H NMR, typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
For ¹³C NMR, a proton-decoupled sequence is used with a 45-degree pulse angle and a relaxation delay of 2-5 seconds.
-
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Infrared (IR) Spectroscopy
-
Sample Preparation: As cymene isomers are liquids at room temperature, the spectrum can be obtained neat (undiluted). Place a single drop of the liquid between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates to form a thin film.
-
Background Spectrum: Acquire a background spectrum of the empty salt plates to subtract any atmospheric or instrumental interferences.
-
Sample Spectrum: Place the prepared salt plate assembly in the sample holder of the FT-IR spectrometer and acquire the spectrum.
-
Data Collection: Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the cymene isomer into the mass spectrometer, typically via a gas chromatography (GC) system for separation and purification, or by direct injection.
-
Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV. This high energy causes fragmentation of the molecule.
-
Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight) based on their mass-to-charge ratio (m/z).
-
Detection: The abundance of each ion is recorded to generate the mass spectrum.
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the cymene isomer in a UV-transparent solvent, such as isooctane or ethanol. The concentration should be adjusted to yield an absorbance reading between 0.1 and 1.0 at the λₘₐₓ.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.
-
Sample Measurement: Rinse the cuvette with the sample solution and then fill it. Place the cuvette in the spectrophotometer and record the absorption spectrum, typically over a range of 200-400 nm.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λₘₐₓ).
Isomer Identification Workflow
The following diagram illustrates a logical workflow for the spectroscopic identification of o-, m-, and p-cymene.
References
A Comparative Performance Guide to O-Cymene-Based Ligands in Catalysis and Medicinal Chemistry
Introduction
O-cymene, and its more common isomer p-cymene (B1678584), serve as robust and versatile η⁶-arene ligands in organometallic chemistry. When coordinated to a metal center, typically ruthenium, they form stable "piano-stool" complexes that have demonstrated significant efficacy in both catalytic synthesis and medicinal applications. The cymene ligand's steric and electronic properties can be readily tuned through substitution on the ancillary ligands, influencing the complex's reactivity, selectivity, and biological activity. This guide provides a comparative evaluation of the performance of various this compound-based ruthenium complexes, supported by experimental data from recent literature.
Performance in Asymmetric Catalysis
Ruthenium-cymene complexes are particularly renowned for their application as catalysts in asymmetric transfer hydrogenation (ATH) of ketones and imines. This reaction is a cornerstone of synthetic chemistry for producing chiral alcohols and amines, which are vital building blocks in the pharmaceutical industry. The performance of these catalysts is typically evaluated based on conversion, yield, and enantiomeric excess (ee).
Quantitative Data: Asymmetric Transfer Hydrogenation of Ketones
The following table summarizes the performance of several representative ruthenium p-cymene catalysts in the ATH of ketones. The general catalytic system involves the Ru-complex, a hydrogen donor (commonly 2-propanol or a formic acid/triethylamine mixture), and a base.
| Catalyst/Ligand System | Substrate | H-Donor | Base | Time (h) | Conversion (%) | ee (%) | Ref. |
| [RuCl(η⁶-p-cymene)((S,S)-TsDPEN)] | Acetophenone | HCOOH/TEA | TEA | 24 | >98 | 98 (R) | [1] |
| [Ru(η⁶-p-cymene)(Br-Qpy)Cl][Cl] (1a) | Benzophenone | 2-Propanol | KOiPr | 3 | 94 | N/A | [2] |
| [RuCl₂(η⁶-p-cymene)]₂ / Phosphinous Acid Ligand (5a) | 2-Phenylpyridine | Chlorobenzene | N/A | 24 | >95 (Yield) | N/A | [3] |
| In-situ NHC/Ruthenium System | Various ketones | 2-Propanol | KOtBu | 1-24 | 85-99 (Yield) | N/A | [4] |
N/A: Not applicable or not reported. TsDPEN: N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine. Br-Qpy: 6-bromo-4-phenyl-2-pyridin-2-yl-quinoline.
Experimental Protocol: General Procedure for Asymmetric Transfer Hydrogenation
This protocol is a generalized representation for the ATH of a ketone using a [Ru(p-cymene)] catalyst.
-
Catalyst Preparation: The ruthenium dimer, [Ru(η⁶-p-cymene)Cl₂]₂, and the chiral ligand (e.g., (S,S)-TsDPEN) are stirred in a solvent like dichloromethane (B109758) for 1-2 hours at room temperature to form the active catalyst complex.
-
Reaction Setup: In a reaction vessel under an inert atmosphere (e.g., Argon), the ketone substrate is dissolved in the hydrogen source (e.g., a 5:2 mixture of formic acid and triethylamine).
-
Initiation: The prepared catalyst solution (typically 0.1-1 mol%) is added to the substrate mixture.
-
Reaction: The mixture is stirred at a controlled temperature (e.g., 28-40°C) for the specified duration (e.g., 24 hours).
-
Workup and Analysis: The reaction is quenched, and the product is extracted using an organic solvent. The conversion and enantiomeric excess are determined using analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) with a chiral column.
Visualizing the Catalytic Cycle
The mechanism for the ATH of ketones by [RuCl(η⁶-p-cymene)(TsDPEN)] is believed to proceed via an outer-sphere pathway. The following diagram illustrates this proposed catalytic cycle.
Performance in Medicinal Chemistry
Ruthenium-cymene complexes have emerged as promising candidates for anticancer drug development, often exhibiting cytotoxicity against various cancer cell lines. Their mechanism of action can involve DNA binding, inhibition of enzymes like topoisomerase, or the generation of reactive oxygen species (ROS). Performance is quantified by the half-maximal inhibitory concentration (IC₅₀), where lower values indicate higher potency.
Quantitative Data: In Vitro Cytotoxicity
The table below compares the cytotoxic activity of different ruthenium p-cymene complexes against human cancer cell lines.
| Complex | Cell Line | IC₅₀ (µM) | Ref. |
| [Ru(η⁶-p-cymene)(OH-Ph-Qpy)Cl][Cl] (2a) | HeLa (Cervical Cancer) | 75 | [2] |
| [(η⁶-p-cymene)RuCl(picolinic acid)]H₂O | A549 (Lung Cancer) | 81.97 | [5] |
| [Ru(η⁶-p-cymene)(EtATSC)Cl]Cl | MCF-7 (Breast Cancer) | 13.0 | [6] |
| GO-NCD-2 (Graphene Oxide-Ru Conjugate) | MCF-7 (Breast Cancer) | Better activity at 80 µg/mL | [5] |
OH-Ph-Qpy: 4-(4-phenyl-2-(pyridin-2-yl)quinolin-6-yl)phenol. EtATSC: 2-anthracen-9-ylmethylene-N-ethylhydrazinecarbothioamide.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are treated with various concentrations of the this compound-based complex and incubated for a set period (e.g., 48 or 72 hours).
-
MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Analysis: The absorbance values are used to calculate the percentage of cell viability relative to an untreated control. The IC₅₀ value is determined by plotting cell viability against compound concentration.
Visualizing a Drug Delivery Workflow
Recent research has explored using nanocarriers to improve the targeted delivery of ruthenium-cymene complexes to tumor sites. Graphene oxide (GO) has been used as a pH-responsive carrier, releasing the drug in the acidic tumor microenvironment.[5][7][8]
Comparative Analysis and Conclusion
The performance of this compound-based ligands is highly dependent on the ancillary ligands attached to the ruthenium center.
-
In Catalysis: For asymmetric transfer hydrogenation, the chirality and electronic properties of the second bidentate ligand (like TsDPEN) are paramount for achieving high enantioselectivity.[1] The cymene ring itself acts as a stable, bulky spectator ligand that helps create the necessary chiral environment. Simpler N^N donor ligands can still produce high conversion rates but may not induce chirality.[2] The lability of the p-cymene ligand can also be a factor, with some systems designed for it to be replaced to generate a more active catalytic species.[4]
-
In Medicinal Chemistry: The cytotoxicity of these complexes is profoundly influenced by the nature of the chelating ligand. Ligands with extended aromatic systems (e.g., thiosemicarbazones derived from anthracene) often show enhanced activity, potentially due to improved cellular uptake and DNA intercalation capabilities.[6] Furthermore, conjugating these complexes to nanocarriers like graphene oxide presents a modern strategy to enhance drug delivery and mitigate off-target toxicity.[5][8]
References
- 1. Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. [RuCl 2 (η 6 - p -cymene)] complexes bearing phosphinous acid ligands: preparation, application in C–H bond functionalization and mechanistic investig ... - Dalton Transactions (RSC Publishing) DOI:10.1039/C5DT04683A [pubs.rsc.org]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Ru(II)(ƞ6-p-cymene) Conjugates Loaded onto Graphene Oxide: An Effective pH-Responsive Anticancer Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and structure of [(η6-p-cymene)Ru(2-anthracen-9-ylmethylene-N-ethylhydrazinecarbothioamide)Cl]Cl; biological evaluation, topoisomerase II inhibition and reaction with DNA and human serum albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ru(II)(ƞ6- p-cymene) Conjugates Loaded onto Graphene Oxide: An Effective pH-Responsive Anticancer Drug Delivery System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
o-Cymene: A Sustainable Contender to Traditional Aromatic Solvents in Pharmaceutical Development
For researchers, scientists, and professionals in drug development, the choice of solvent is a critical decision that impacts not only the efficiency and viability of a chemical process but also its environmental footprint. In the quest for greener alternatives to conventional aromatic solvents like toluene (B28343) and xylene, o-cymene (B1210590) is emerging as a promising candidate. This guide provides an objective comparison of this compound with its traditional counterparts, supported by experimental data, to aid in the selection of more sustainable and effective solvent systems.
This compound, an aromatic hydrocarbon, can be sourced from renewable resources, offering a significant advantage in terms of sustainability.[1][2] Its physical and chemical properties are comparable to those of toluene and xylene, making it a potential drop-in replacement in various applications, including organic synthesis and formulation.[3][4]
Performance in Organic Synthesis: A Comparative Overview
While direct comparative studies on this compound are still emerging, the performance of its isomer, p-cymene (B1678584), in palladium-catalyzed cross-coupling reactions provides strong evidence for the potential of cymene isomers as effective solvents in synthesis. The similar properties between the isomers suggest that this compound would exhibit comparable performance.
A study on the Buchwald-Hartwig amination reaction, a cornerstone of pharmaceutical chemistry for the formation of carbon-nitrogen bonds, demonstrated that p-cymene can serve as an effective solvent.[5] The reaction between an aryl halide and an amine, catalyzed by a palladium complex, proceeded efficiently in p-cymene, showcasing its ability to facilitate complex organic transformations.
Comparative Data: Physical, Safety, and Environmental Properties
To facilitate an informed decision-making process, the following tables summarize the key physical, safety, and environmental properties of this compound, toluene, and xylene.
Table 1: Physical Properties
| Property | This compound | Toluene | Xylene (mixed isomers) |
| Boiling Point (°C) | 178[1] | 110.6 | 138-144 |
| Melting Point (°C) | -71.5[1] | -95 | -47.4 to 13.2 |
| Density (g/cm³ at 20°C) | 0.877[2] | 0.867 | ~0.87 |
| Flash Point (°C) | 50[2] | 4 | 27-32 |
| Water Solubility (mg/L at 25°C) | 23.3[1] | 526 | 160-200 |
Table 2: Safety and Toxicity
| Property | This compound | Toluene | Xylene (mixed isomers) |
| Oral LD50 (rat, mg/kg) | 2130[1][2] | 5580 - 7400[3][6][7] | 2840 - 8600[4][8][9][10] |
| Primary Hazards | Flammable liquid | Highly flammable liquid, Harmful if inhaled | Flammable liquid, Harmful in contact with skin and if inhaled |
Table 3: Environmental Profile
| Property | This compound | Toluene | Xylene (mixed isomers) |
| Biodegradability | Expected to be slow[1] | Readily biodegradable | Readily biodegradable, though o-xylene (B151617) is slower |
| Source | Petrochemical, Renewable (from terpenes)[1] | Petrochemical | Petrochemical |
| Bioaccumulation Potential | High (BCF est. 300)[1] | Low | Moderate |
Experimental Protocol: Buchwald-Hartwig Amination using a Cymene Isomer as Solvent
The following is a representative experimental protocol for a Buchwald-Hartwig amination, adapted from literature where p-cymene was used as a solvent.[5] This protocol can serve as a starting point for the evaluation of this compound in similar transformations.
Reaction: Coupling of an aryl bromide with an amine.
Materials:
-
Aryl bromide (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine (B1218219) ligand (e.g., X-Phos, 4 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
This compound (as solvent)
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide, amine, palladium catalyst, phosphine ligand, and base.
-
Add this compound to the vessel to achieve the desired concentration (e.g., 0.1 M).
-
Stir the reaction mixture at an elevated temperature (e.g., 100-120 °C) and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired N-aryl amine.
Visualizing a Sustainable Approach: The Green Solvent Selection Workflow
The selection of a solvent in modern drug development should be guided by principles of green chemistry. The following diagram, generated using the DOT language, illustrates a general workflow for selecting a sustainable solvent, such as this compound.
Conclusion
This compound presents a compelling case as a sustainable alternative to traditional aromatic solvents like toluene and xylene in the pharmaceutical industry. Its favorable physical properties, potential for renewable sourcing, and demonstrated efficacy of its isomer in key organic transformations position it as a viable green solvent. While further direct comparative studies will be beneficial, the existing data encourages researchers and process chemists to consider this compound in their efforts to develop more sustainable and efficient chemical processes. By integrating considerations of performance, safety, and environmental impact, the adoption of solvents like this compound can contribute significantly to the greening of the pharmaceutical landscape.
References
- 1. This compound | C10H14 | CID 10703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. rcilabscan.com [rcilabscan.com]
- 5. par.nsf.gov [par.nsf.gov]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. Table 3-3, Levels of Significant Exposure to Toluene - Oral - Toxicological Profile for Toluene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 9. Registration Dossier - ECHA [echa.europa.eu]
- 10. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
A Comparative Analysis of o-Cymene Synthesis Pathways for Researchers and Drug Development Professionals
An in-depth guide comparing the primary synthetic routes to o-cymene (B1210590), complete with quantitative data, detailed experimental protocols, and pathway visualizations to aid in process selection and optimization.
This compound, or 2-isopropyltoluene, is an aromatic organic compound with growing importance in the chemical and pharmaceutical industries. Its utility as a precursor in the synthesis of various fine chemicals and active pharmaceutical ingredients necessitates a clear understanding of its available synthesis pathways. This guide provides a comparative study of the primary methods for this compound production, focusing on the alkylation of toluene (B28343), the dehydrogenation of o-menthane, and the isomerization of other cymene isomers. The information is tailored for researchers, scientists, and drug development professionals to facilitate informed decisions in process development and optimization.
Comparative Performance of this compound Synthesis Pathways
The selection of an optimal synthesis route for this compound depends on several factors, including the desired purity of the o-isomer, feedstock availability, and scalability. The following table summarizes the key quantitative data for the different pathways discussed.
| Synthesis Pathway | Reactants | Catalyst | Temperature (°C) | Pressure (atm) | This compound Yield (%) | This compound Selectivity (%) | Key Byproducts |
| Alkylation of Toluene | Toluene, Propylene (B89431) | Aluminum Chloride (AlCl₃) | 65 | Atmospheric | Not explicitly stated, but part of a 90% total cymene yield | 38% of cymene isomers | m-Cymene, p-Cymene (B1678584), Polyalkylated products |
| Dehydrogenation of o-Menthane | o-Menthane | Palladium on a high-surface-activity carrier | Dehydrogenation temperatures | Atmospheric | High conversion | High | Unreacted o-menthane |
| Isomerization of Cymenes | p-Cymene or m-Cymene | Aluminum Chloride (AlCl₃) | 80-150 | Atmospheric | Variable (equilibrium-driven) | Low (typically aims to reduce this compound) | m-Cymene, p-Cymene |
Detailed Synthesis Pathways and Experimental Protocols
This section provides a detailed examination of each synthesis pathway, including reaction mechanisms and step-by-step experimental protocols.
Alkylation of Toluene
The Friedel-Crafts alkylation of toluene with propylene is a widely used industrial method for producing cymene isomers. This reaction typically yields a mixture of ortho-, meta-, and para-cymene, with the isomer distribution being influenced by the catalyst and reaction conditions. While often optimized for p-cymene production, significant amounts of this compound can be obtained.
Reaction Pathway:
Experimental Protocol:
A laboratory-scale procedure for the propylation of toluene that yields a mixture of cymene isomers is described below.
Materials:
-
Toluene
-
Propylene gas
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Benzene (B151609) (solvent)
-
Nitromethane (B149229) (solvent)
-
Standard laboratory glassware for reactions under inert atmosphere
Procedure:
-
In a reaction vessel equipped with a stirrer, gas inlet, and reflux condenser, a solution of toluene in a mixture of benzene and nitromethane is prepared.
-
Anhydrous aluminum chloride is added to the solution as the catalyst.
-
Propylene gas is bubbled through the stirred reaction mixture at a controlled rate.
-
The reaction is maintained at a constant temperature of 65°C.
-
After the reaction is complete, the mixture is quenched with water to deactivate the catalyst.
-
The organic layer is separated, washed, dried, and the cymene isomers are analyzed by gas chromatography.
Under these conditions, a typical isomer distribution of the cymene product is approximately 38% this compound, 27% m-cymene, and 35% p-cymene[1].
Dehydrogenation of o-Menthane
The catalytic dehydrogenation of o-menthane presents a more selective route to this compound. This method involves the removal of hydrogen from the saturated cycloparaffin to form the corresponding aromatic compound. The choice of catalyst is crucial for achieving high conversion and selectivity.
Reaction Pathway:
Experimental Protocol:
The following protocol outlines a general procedure for the dehydrogenation of o-menthane.
Materials:
-
o-Menthane
-
Palladium catalyst supported on a high-surface-area carrier (e.g., activated alumina, silica (B1680970) gel, or activated carbon)
-
Inert gas (e.g., nitrogen or argon)
-
High-temperature reactor (e.g., a fixed-bed flow reactor)
Procedure:
-
The palladium catalyst is packed into a fixed-bed reactor.
-
The reactor is heated to the desired dehydrogenation temperature under a flow of inert gas.
-
o-Menthane is vaporized and passed over the catalyst bed, either in a pure stream or diluted with an inert gas.
-
The reaction can be carried out in either the liquid or vapor phase.
-
The product stream exiting the reactor is cooled to condense the liquid products.
-
The product mixture, containing this compound and any unreacted o-menthane, is collected and analyzed.
This process can be applied to produce o-, m-, or p-cymene from their corresponding menthanes[2]. The product can be purified to separate the cymene from the unreacted menthane[2].
Isomerization of Cymene Mixtures
Isomerization is a process used to convert one cymene isomer into another, typically to enrich the mixture in the more desired isomer. While often employed to reduce the this compound content in favor of the m- and p-isomers, understanding the equilibrium and reaction conditions is crucial for controlling the final product composition.
Reaction Pathway:
Experimental Protocol:
A typical procedure for the isomerization of a cymene mixture is as follows.
Materials:
-
A mixture of cymene isomers (e.g., a mixture rich in p-cymene or a byproduct stream from another process)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Standard laboratory glassware for reactions under inert atmosphere
Procedure:
-
The cymene isomer mixture is placed in a reaction vessel.
-
Anhydrous aluminum chloride (0.1 to 2 mole percent based on the benzenoid materials) is added as the catalyst.
-
The mixture is heated to a temperature between 80°C and 150°C under isomerizing conditions.
-
The reaction is monitored until the desired isomer distribution is achieved, which often involves reducing the this compound content to less than 5%[3][4].
-
The reaction is then quenched, and the catalyst is removed.
-
The resulting isomerized cymene mixture is purified.
Separation of this compound
Due to the close boiling points of the cymene isomers, their separation by conventional distillation is challenging. Gas chromatography is a common analytical method for separating the isomers. For preparative-scale separations, specialized techniques may be required.
Conclusion
The synthesis of this compound can be approached through several pathways, each with its own set of advantages and challenges. The alkylation of toluene provides a direct route but results in a mixture of isomers requiring further separation. The dehydrogenation of o-menthane offers a more selective pathway to this compound, provided the precursor is readily available. Isomerization can be used to manipulate the isomer ratios of existing cymene mixtures. The choice of the most suitable method will depend on the specific requirements of the intended application, including purity, cost, and environmental considerations. This guide provides the fundamental data and protocols to assist researchers in navigating these choices and developing efficient and effective synthesis strategies for this compound.
References
Unraveling the Cross-Reactivity Profile of o-Cymene in Biological Assays: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of chemical compounds is paramount to ensuring the specificity and safety of potential therapeutic agents. This guide provides a comparative analysis of o-cymene (B1210590), a monoterpene found in various essential oils, and its potential for off-target effects in biological assays. While comprehensive cross-reactivity data for this compound remains limited, this document synthesizes available information on its biological activities and provides detailed experimental protocols for key assays to facilitate further investigation.
Executive Summary
This compound (2-isopropyltoluene) is a structural isomer of the more commonly studied p-cymene (B1678584). It is recognized for its presence in essential oils and has demonstrated antimicrobial and antioxidant properties. However, a thorough understanding of its potential to interact with unintended biological targets is crucial for any therapeutic development. This guide explores the known biological activities of this compound, presents a comparative analysis with its isomer p-cymene, and offers standardized protocols for researchers to assess its cross-reactivity profile.
Comparative Analysis of Cymene Isomers
While both this compound and p-cymene share the same chemical formula, their structural differences can lead to distinct biological activities and cross-reactivity profiles. Much of the available research has focused on p-cymene, revealing a broad spectrum of effects including antimicrobial, antioxidant, anti-inflammatory, and anxiolytic properties. The metabolism of p-cymene is known to be mediated by cytochrome P450 enzymes, which can lead to the formation of various metabolites and potential drug-drug interactions.[1]
Data on this compound is less extensive. It has been identified as a major component in the essential oils of certain plants and has shown antibacterial activity against foodborne pathogens.[2] For instance, in an essential oil extract from Echinophora platyloba D.C, this compound was a major component and the oil demonstrated inhibitory effects against Listeria monocytogenes and Staphylococcus aureus.[2]
Due to the limited direct comparative studies on the cross-reactivity of this compound, researchers are encouraged to perform head-to-head comparisons with its isomers and other structurally related compounds to delineate its specific off-target effects.
Quantitative Data on Biological Activities
| Assay Type | Target Organism/Cell Line | Endpoint | Result | Reference |
| Antibacterial Activity | Listeria monocytogenes | Minimum Inhibitory Concentration (MIC) | 6250 ppm (as part of essential oil) | [2] |
| Antibacterial Activity | Staphylococcus aureus | Minimum Inhibitory Concentration (MIC) | 12,500 ppm (as part of essential oil) | [2] |
| Antibacterial Activity | Escherichia coli | Minimum Inhibitory Concentration (MIC) | 50,000 ppm (as part of essential oil) | [2] |
| Antibacterial Activity | Salmonella typhimurium | Minimum Inhibitory Concentration (MIC) | No inhibition observed | [2] |
Experimental Protocols
To facilitate standardized and reproducible research into the cross-reactivity of this compound, this section provides detailed methodologies for key in vitro assays.
Antimicrobial Susceptibility Testing: Broth Microdilution Assay
This protocol is designed to determine the Minimum Inhibitory Concentration (MIC) of this compound against a panel of pathogenic bacteria.
Materials:
-
This compound (analytical grade)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Listeria monocytogenes)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer (for measuring optical density at 600 nm)
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving this compound
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in DMSO at a concentration of 100 mg/mL.
-
Bacterial Inoculum Preparation: Culture the bacterial strains overnight in MHB at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Serial Dilution: Perform a two-fold serial dilution of the this compound stock solution in MHB across the 96-well plate to achieve a range of concentrations (e.g., from 10,000 ppm down to 19.5 ppm). Include a positive control (broth with bacteria, no this compound) and a negative control (broth only).
-
Inoculation: Add the prepared bacterial inoculum to each well containing the serially diluted this compound.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm.
Cytochrome P450 Inhibition Assay
This protocol assesses the potential of this compound to inhibit the activity of major human cytochrome P450 (CYP) enzymes, which is a key indicator of potential drug-drug interactions.
Materials:
-
This compound
-
Human liver microsomes (HLMs) or recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9)
-
CYP-specific substrate and its corresponding metabolite standard
-
NADPH regenerating system
-
Incubation buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
Acetonitrile (B52724) or methanol (B129727) for reaction termination
-
LC-MS/MS system for metabolite quantification
Procedure:
-
Preparation of Solutions: Prepare stock solutions of this compound, the CYP-specific substrate, and a known inhibitor (positive control) in a suitable solvent (e.g., acetonitrile or methanol).
-
Incubation Mixture: In a microcentrifuge tube, pre-incubate HLMs or the recombinant CYP enzyme with this compound at various concentrations in the incubation buffer at 37°C for a short period (e.g., 5 minutes).
-
Initiation of Reaction: Start the metabolic reaction by adding the CYP-specific substrate and the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 10-30 minutes).
-
Reaction Termination: Stop the reaction by adding a cold organic solvent like acetonitrile or methanol.
-
Sample Processing: Centrifuge the samples to pellet the protein and transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the formation of the specific metabolite using a validated LC-MS/MS method.
-
Data Analysis: Calculate the percent inhibition of CYP activity at each concentration of this compound relative to the vehicle control. Determine the IC50 value (the concentration of this compound that causes 50% inhibition of the enzyme activity) by fitting the data to a dose-response curve.
Visualizing Experimental Workflows and Pathways
To further clarify the experimental processes and potential biological interactions, the following diagrams are provided.
Workflow for Antimicrobial Susceptibility Testing.
Potential Inhibition of Cytochrome P450 Metabolism by this compound.
Conclusion
The study of this compound's cross-reactivity is an area that requires more in-depth investigation. While preliminary data suggests antimicrobial activity, a comprehensive understanding of its interactions with a wider range of biological targets is necessary to fully assess its therapeutic potential and safety profile. The provided experimental protocols offer a standardized framework for researchers to generate robust and comparable data. Further studies, including broad-panel off-target screening and in vivo validation, are essential to fully characterize the cross-reactivity of this compound and its potential applications in drug development.
References
Benchmarking o-Cymene Derivatives: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of o-cymene (B1210590) derivatives' performance in key applications, supported by experimental data. This compound, an aromatic hydrocarbon, and its derivatives are gaining attention for their diverse biological activities, offering potential applications in the pharmaceutical and agrochemical industries.
This guide focuses on three primary areas of application: antimicrobial, insecticidal, and anti-inflammatory activities. We present a comparative analysis of this compound and its derivatives against other alternatives, supported by quantitative data and detailed experimental protocols.
Antimicrobial Activity: A Potent Player in Combating Pathogens
This compound and its derivatives have demonstrated significant antimicrobial properties against a range of bacteria and fungi. Their mechanism of action is primarily attributed to the disruption of microbial cell membranes. The lipophilic nature of these compounds allows them to integrate into the lipid bilayers of cell membranes, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death.[1]
Comparative Performance of this compound and its Derivatives:
| Compound/Product | Target Microorganism(s) | Minimum Inhibitory Concentration (MIC) | Reference |
| This compound | Listeria monocytogenes | 6250 ppm | [2] |
| Staphylococcus aureus | 12,500 ppm | [2] | |
| Escherichia coli | 50,000 ppm | [2] | |
| Carvacrol (a derivative of p-cymene) | Vibrio cholerae | Good inhibitory effect | [2] |
| Thymol (an isomer of carvacrol) | Mycobacterium tuberculosis | 0.78 µg/mL | [2] |
| Mycobacterium bovis | 2.02 µg/mL | [2] | |
| p-Cymene | Vibrio cholerae | No direct inhibitory activity | [2] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Bacterial Inoculum: A standardized suspension of the target bacterium is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Test Compound: The this compound derivative is serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. A positive control (broth with bacteria, no compound) and a negative control (broth only) are included.
-
Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Determination of MIC: The MIC is visually determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Insecticidal Activity: A Natural Alternative for Pest Management
This compound and its derivatives have shown promising insecticidal activity against various pests, making them potential candidates for the development of eco-friendly pesticides.[3][4] The mode of action is often neurotoxic, targeting the nervous systems of insects.
Comparative Performance of this compound and Related Compounds:
| Compound | Target Insect | LC50 (Lethal Concentration, 50%) | Reference |
| This compound | Liposcelis bostrychophila (booklouse) | 18.1 µ g/adult (contact toxicity) | [4] |
| m-Cymene | Tribolium castaneum (red flour beetle), Liposcelis bostrychophila | Weaker fumigant and contact toxicity than this compound | [3] |
| p-Cymene-8-ol | Lasioderma serricorne (cigarette beetle) | 39.68 µ g/adult (contact toxicity) | [5] |
| Liposcelis bostrychophila | 35.66 µ g/adult (contact toxicity) | [5] | |
| Thymol | Musca domestica (housefly) adults | LD50 = 121.4 µ g/insect (topical) | [3] |
| p-Cymene | Musca domestica (housefly) adults | LD50 = 270.4 µ g/insect (topical) | [3] |
Experimental Protocol: Fumigant Toxicity Assay
This method evaluates the insecticidal activity of volatile compounds.
-
Test Arena: A sealed container (e.g., a glass jar with a lid) is used as the test arena.
-
Application of Test Compound: A specific amount of the this compound derivative is applied to a filter paper, which is then placed inside the test arena. The compound is allowed to volatilize.
-
Introduction of Insects: A known number of the target insects are introduced into the test arena.
-
Exposure and Observation: The insects are exposed to the vapor for a defined period (e.g., 24 hours). Mortality is recorded at regular intervals.
-
Data Analysis: The LC50 value is calculated using probit analysis, representing the concentration of the compound that causes 50% mortality of the insect population.
Anti-inflammatory Activity: Modulating the Body's Response
While most of the available research on the anti-inflammatory properties of cymene isomers focuses on p-cymene, the findings provide valuable insights into the potential mechanisms of this compound. p-Cymene has been shown to modulate the production of pro-inflammatory cytokines and inhibit key inflammatory signaling pathways.[2][6][7] Specifically, it can inhibit the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are crucial in the synthesis of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[2]
Signaling Pathway of p-Cymene's Anti-inflammatory Action
Caption: p-Cymene's anti-inflammatory mechanism.
Experimental Protocol: Carrageenan-Induced Paw Edema in Mice
This is a classic in vivo model for evaluating the anti-inflammatory activity of compounds.
-
Animal Model: Mice are used as the experimental animals.
-
Compound Administration: The this compound derivative is administered to the mice, typically via intraperitoneal injection, at various doses. A control group receives a vehicle solution.
-
Induction of Inflammation: A short time after compound administration, a solution of carrageenan is injected into the sub-plantar region of the right hind paw of each mouse to induce localized inflammation and edema.
-
Measurement of Paw Edema: The volume of the inflamed paw is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for each dose of the this compound derivative by comparing the paw volume of the treated group with that of the control group.
Alternatives to this compound Derivatives
While this compound derivatives show significant promise, it is important to consider existing alternatives in their respective fields of application.
Antimicrobial Alternatives:
-
Natural: Carvacrol, thymol, eugenol, and other essential oil components.[2]
-
Synthetic: Traditional antibiotics, quaternary ammonium (B1175870) compounds.
Insecticidal Alternatives:
-
Natural: Pyrethrins, neem oil, and other botanical insecticides.
-
Synthetic: Organophosphates, carbamates, and pyrethroids.
Anti-inflammatory Alternatives:
-
Natural: Curcumin, resveratrol, and other polyphenolic compounds.
-
Synthetic: Nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) and aspirin.
Conclusion
This compound and its derivatives represent a versatile class of compounds with significant potential in antimicrobial, insecticidal, and anti-inflammatory applications. This guide provides a foundational comparison of their performance against established alternatives, supported by experimental evidence. Further research is warranted to explore the full therapeutic and agrochemical potential of a wider range of this compound derivatives and to elucidate their precise mechanisms of action. The provided experimental protocols offer a starting point for researchers to conduct their own benchmarking studies and contribute to the growing body of knowledge on these promising natural compounds.
References
- 1. What is the mechanism of Cymene? [synapse.patsnap.com]
- 2. Update on Monoterpenes as Antimicrobial Agents: A Particular Focus on p-Cymene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. What is Cymene used for? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of the Insecticidal Activity of o-Cymene and m-Cymene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the insecticidal properties of two cymene isomers, ortho-cymene (this compound) and meta-cymene (m-cymene). The structural difference between these two monoterpenes—the relative position of the methyl and isopropyl groups on the benzene (B151609) ring—influences their biological activity. This document summarizes experimental data on their toxicity to insects, details the methodologies used in these studies, and explores their potential mechanisms of action.
Quantitative Comparison of Insecticidal Efficacy
The insecticidal activities of This compound (B1210590) and m-cymene (B53747) have been evaluated against stored-product insects, primarily the red flour beetle (Tribolium castaneum) and the booklouse (Liposcelis bostrychophila). The following tables summarize the fumigant and contact toxicity of these two isomers.
Table 1: Fumigant Toxicity (LC50 in mg/L air) of this compound and m-Cymene against Stored-Product Insects.
| Compound | Tribolium castaneum | Liposcelis bostrychophila |
| This compound | 10.76 | 31.54 |
| m-Cymene | 12.25 | 40.13 |
LC50 (Lethal Concentration 50) is the concentration of the substance in the air that kills 50% of the test insects within a specified time.
Table 2: Contact Toxicity (LD50 in μ g/adult ) of this compound and m-Cymene against Stored-Product Insects.
| Compound | Tribolium castaneum | Liposcelis bostrychophila |
| This compound | 24.51 | 18.10 |
| m-Cymene | 30.17 | 25.42 |
LD50 (Lethal Dose 50) is the dose of the substance per insect that kills 50% of the test population.
The data indicates that this compound exhibits stronger fumigant and contact toxicity than m-cymene against both Tribolium castaneum and Liposcelis bostrychophila[1]. This suggests that the ortho position of the methyl and isopropyl groups on the benzene ring enhances its insecticidal potency compared to the meta position.
Experimental Protocols
The following methodologies were employed to determine the fumigant and contact toxicity of this compound and m-cymene against adult T. castaneum and L. bostrychophila.
Fumigant Toxicity Bioassay
The fumigant activity was assessed using a sealed space method.
-
Test Arena: Glass vials (25 mL) were used as fumigation chambers.
-
Application: A series of dilutions of this compound and m-cymene were prepared in n-hexane. A filter paper strip (2 cm x 5 cm) was impregnated with 10 µL of a specific dilution of the test compound. The solvent was allowed to evaporate for 20 seconds.
-
Insect Introduction: Ten adult insects of either T. castaneum or L. bostrychophila were introduced into each vial.
-
Sealing: The vials were sealed with a plastic cap.
-
Incubation: The sealed vials were incubated at 29 ± 1°C and 70-80% relative humidity in the dark for 24 hours.
-
Mortality Assessment: The number of dead insects was counted after the exposure period. Insects that showed no movement when prodded with a fine brush were considered dead.
-
Control: A filter paper treated with n-hexane only was used as a control.
-
Data Analysis: The LC50 values were calculated using probit analysis.
Contact Toxicity Bioassay
The contact toxicity was determined using a topical application method.
-
Preparation of Solutions: Serial dilutions of this compound and m-cymene were prepared in n-hexane.
-
Application: A 0.5 µL droplet of the test solution was applied topically to the dorsal thorax of each insect using a micro-applicator.
-
Insect Housing: After treatment, the insects were placed in glass vials containing a small amount of food.
-
Incubation: The vials were maintained at 29 ± 1°C and 70-80% relative humidity in the dark for 24 hours.
-
Mortality Assessment: Mortality was assessed 24 hours post-treatment, using the same criteria as the fumigant bioassay.
-
Control: A group of insects treated only with n-hexane served as the control.
-
Data Analysis: The LD50 values were determined by probit analysis.
Potential Mechanisms of Action
The insecticidal action of monoterpenoids like this compound and m-cymene is often attributed to their neurotoxic effects. While direct comparative studies on the specific signaling pathways of this compound versus m-cymene are limited, the available literature on related compounds suggests several potential targets within the insect nervous system.
Acetylcholinesterase (AChE) Inhibition
A primary mode of action for many essential oil components is the inhibition of acetylcholinesterase (AChE), a critical enzyme that breaks down the neurotransmitter acetylcholine (B1216132) in the synaptic cleft. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in continuous nerve impulses, paralysis, and eventual death of the insect. It is plausible that both this compound and m-cymene exert their insecticidal effects through this mechanism. The difference in their toxicity could be related to how their isomeric structures interact with the active site of the AChE enzyme.
Modulation of GABA and Octopamine (B1677172) Receptors
Recent in silico studies have suggested that this compound can interact with both γ-aminobutyric acid (GABA) and octopamine receptors in insects[2][3].
-
GABA Receptors: The GABA receptor is a ligand-gated ion channel that mediates inhibitory neurotransmission in insects. Blockage of this receptor by insecticides leads to hyperexcitation of the central nervous system, convulsions, and death.
-
Octopamine Receptors: Octopamine is a key neurotransmitter, neurohormone, and neuromodulator in insects, playing a role in various physiological processes. Disruption of octopaminergic signaling can lead to a range of detrimental effects.
The differential binding affinities of this compound and m-cymene to these receptors could contribute to their varying levels of insecticidal activity.
The following diagram illustrates a simplified overview of potential neurotoxic mechanisms of cymene isomers.
Caption: Potential neurotoxic mechanisms of cymene isomers in insects.
Conclusion
The experimental data clearly demonstrates that this compound possesses superior insecticidal activity compared to m-cymene against the tested stored-product insects. This difference is likely attributable to the spatial arrangement of the functional groups on the benzene ring, which influences the molecule's interaction with biological targets. While the precise mechanisms of action require further comparative investigation, evidence points towards neurotoxicity, potentially through the inhibition of acetylcholinesterase and modulation of GABA and octopamine receptors. These findings are valuable for the development of more effective and potentially selective botanical insecticides. Further research should focus on elucidating the specific molecular interactions of these isomers with their target sites to optimize their application in pest management strategies.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for O-Cymene
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper handling and disposal of chemicals like O-Cymene are critical components of laboratory safety protocols. This guide provides essential, immediate safety and logistical information for the disposal of this compound, helping you to maintain a secure workspace and comply with regulations.
This compound, a flammable liquid and vapor, requires careful management to mitigate risks.[1][2][3] Adherence to the following procedures will help prevent accidents and ensure environmental responsibility.
Immediate Safety and Handling Precautions
Before initiating any disposal process, it is crucial to be aware of the hazards associated with this compound and to take the necessary safety measures.
-
Personal Protective Equipment (PPE): Always wear appropriate protective gear when handling this compound. This includes:
-
Ventilation: Handle this compound in a well-ventilated area to avoid the inhalation of vapors.[4][5]
-
Ignition Sources: Keep this compound away from heat, sparks, open flames, and hot surfaces. No smoking should be permitted in the handling area.[1][4][5] Ground and bond containers and receiving equipment to prevent static discharge.[1][4][5]
This compound Properties and Hazards
Understanding the properties of this compound is essential for its safe disposal.
| Property | Value | Source |
| CAS Number | 527-84-4 | [4] |
| Physical State | Colorless liquid | [6] |
| Flammability | Flammable liquid and vapor | [1][2] |
| Hazards | May be fatal if swallowed and enters airways. Toxic if inhaled. Suspected of damaging fertility or the unborn child. Toxic to aquatic life with long-lasting effects. | [2] |
Step-by-Step Disposal Protocol
Follow these steps for the safe and compliant disposal of this compound.
Step 1: Waste Identification and Segregation
-
Do not mix this compound with other waste materials. [4] Mixing chemicals can lead to unforeseen and dangerous reactions.
-
Original Containers: Whenever possible, leave this compound in its original container.[4] If the original container is damaged, use a compatible and properly labeled container.
-
Labeling: Ensure the waste container is clearly labeled as "Hazardous Waste - this compound" and includes the appropriate hazard symbols.
Step 2: Spill Management
In the event of a spill, immediate action is necessary to contain and clean up the material safely.
-
Remove Ignition Sources: Immediately eliminate all sources of ignition from the spill area.[4][5]
-
Ventilate the Area: Ensure adequate ventilation to disperse vapors.
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[4][5]
-
Absorption: Contain the spillage and then collect it with a non-combustible absorbent material such as sand, earth, diatomaceous earth, or vermiculite.[4]
-
Collection: Place the absorbed material into a suitable, labeled container for disposal.
Step 3: Final Disposal
-
Licensed Disposal Company: The primary method for the disposal of this compound is to offer surplus and non-recyclable solutions to a licensed disposal company.[4] Waste material must be disposed of in accordance with local, national, and international regulations.[4]
-
Contaminated Packaging: Dispose of contaminated packaging as unused product.[4] Containers can be triple-rinsed (or the equivalent) and offered for recycling or reconditioning. Alternatively, the packaging can be punctured to make it unusable for other purposes and then disposed of in a sanitary landfill.[5]
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: this compound Disposal Decision Workflow.
References
Essential Safety and Logistical Information for Handling o-Cymene
Audience: Researchers, scientists, and drug development professionals.
This guide provides comprehensive, step-by-step safety protocols for the handling and disposal of o-Cymene (1-methyl-2-isopropylbenzene), ensuring the safety of laboratory personnel and compliance with standard safety practices. Given its chemical properties, this compound must be handled with appropriate care to mitigate risks associated with its flammability and potential health effects.
Personal Protective Equipment (PPE)
A risk-based approach is mandatory for handling this compound. The following table summarizes the required PPE based on the potential route of exposure.
| Exposure Route | Required PPE | Rationale & Specifications |
| Dermal (Skin) | Chemical-Resistant Gloves | Handle with gloves inspected prior to use.[1] Nitrile or neoprene gloves are recommended.[2][3] Use proper glove removal technique to avoid skin contact.[1] Dispose of contaminated gloves after use.[1] |
| Chemical-Resistant Lab Coat | A fully buttoned, long-sleeved lab coat is required.[4] For procedures with a high risk of splashing, consider impervious clothing or a disposable gown over the lab coat.[1] Flame-retardant and antistatic protective clothing is also recommended.[1] | |
| Full Coverage | Wear long pants and closed-toe shoes to ensure no skin is exposed.[3] | |
| Ocular (Eye) | Safety Goggles | Use chemical splash goggles that are tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1][5] |
| Face Shield | Wear a full-face shield over safety goggles when there is a significant risk of splashes.[1][6] | |
| Inhalation | Ventilation/Fume Hood | All handling must be conducted in a well-ventilated area or within a certified chemical fume hood to minimize inhalation of vapors.[2][5] |
| Respiratory Protection | If exposure limits are exceeded or ventilation is inadequate, use a full-face respirator with an appropriate filter (e.g., Type ABEK (EN14387)).[5] If the respirator is the sole means of protection, use a full-face supplied air respirator.[1] Respirators must be approved under standards like NIOSH (US) or CEN (EU).[1] |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value |
| CAS Number | 527-84-4[7] |
| Molecular Formula | C₁₀H₁₄[7] |
| Molecular Weight | 134.22 g/mol [7] |
| Appearance | Colorless clear liquid[1][7] |
| Boiling Point | 177 - 179 °C[7] |
| Melting Point | -72 to -71 °C |
| Flash Point | 50 °C (122 °F) - closed cup[5] |
| Density | 0.877 g/mL at 25 °C[5] |
| Vapor Pressure | 1.5 mmHg at 25 °C[8] |
| Occupational Exposure Limits | Denmark: 25 ppm (135 mg/m³) - 8 hours; 50 ppm (270 mg/m³) - Short term[5] |
Note: While some safety data sheets state that this compound does not have established occupational exposure limits, specific regional limits, such as those in Denmark, do exist.[1][5] Always consult local regulations.
Operational Plan: Step-by-Step Handling Protocol
This protocol details the essential steps for safely handling this compound during common laboratory procedures.
Step 1: Preparation
-
Verify Fume Hood: Ensure the chemical fume hood is certified and functioning correctly before starting any work.
-
Prepare Work Area: Cover the work surface within the fume hood with disposable absorbent liners.
-
Assemble Equipment: Gather all necessary equipment (e.g., spatulas, vials, solvents, non-sparking tools) and place them inside the fume hood.[5]
-
Don PPE: Put on all required personal protective equipment as specified in the table above.
Step 2: Handling and Solution Preparation
-
Grounding: To prevent static discharge, ground and bond the container and receiving equipment, especially during transfers.[1][5]
-
Dispensing: Handle the container with care to avoid splashes. Keep the container tightly closed when not in use.[1][5]
-
Solution Preparation: When creating a solution, add the solvent to the vial containing this compound slowly to minimize splashing. Cap the vial securely and mix as required.
Step 3: Post-Handling and Decontamination
-
Secure Container: Tightly reseal the primary this compound container and store it in a cool, dry, well-ventilated area away from heat and ignition sources.[1][5][9]
-
Decontaminate: Wipe the exterior of the primary container and any other equipment before removing them from the fume hood.
-
Dispose of Consumables: Dispose of all contaminated disposable materials (e.g., gloves, liners) as hazardous waste according to the disposal plan.[2]
-
Personal Hygiene: Wash hands and forearms thoroughly with soap and water after handling is complete.[1]
Disposal Plan
All waste generated from handling this compound must be treated as hazardous chemical waste.
-
Solid Waste:
-
Collect all contaminated solid materials, including used PPE, absorbent liners, and empty containers, in a dedicated, sealed, and clearly labeled hazardous waste container.[2]
-
-
Liquid Waste:
-
Spill Cleanup:
-
Final Disposal:
-
Entrust the disposal of all hazardous waste to a licensed waste disposal company, following all local and national regulations.[10]
-
Workflow Visualization
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Standard operating procedure for handling this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. ehs.ucsf.edu [ehs.ucsf.edu]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. echemi.com [echemi.com]
- 6. quora.com [quora.com]
- 7. chemimpex.com [chemimpex.com]
- 8. orththis compound, 527-84-4 [thegoodscentscompany.com]
- 9. This compound | C10H14 | CID 10703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
